N-(5-methylisoxazol-3-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-6(8-10-4)7-5(2)9/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYZUESBPHQWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337100 | |
| Record name | N-(5-methylisoxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13223-74-0 | |
| Record name | N-(5-methylisoxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Definitive Guide to the Structural Elucidation of N-(5-methylisoxazol-3-yl)acetamide: A Multi-technique Spectroscopic Approach
Foreword: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and development, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, the invalidation of structure-activity relationship (SAR) studies, and ultimately, the costly failure of promising drug candidates. This guide provides an in-depth, technical walkthrough of the structure elucidation of N-(5-methylisoxazol-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. We will employ a synergistic suite of modern analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to assemble a self-validating and irrefutable structural proof. This document is intended for researchers, scientists, and drug development professionals who seek not just to identify, but to fundamentally understand the process of molecular characterization.
Foundational Analysis: Elemental Composition and Unsaturation
Before delving into the intricacies of spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. This compound has a molecular formula of C₆H₈N₂O₂.[1] This corresponds to a molecular weight of approximately 140.14 g/mol .[1]
The degree of unsaturation (DoU), calculated using the formula: DoU = C + 1 - (H/2) + (N/2)
For C₆H₈N₂O₂, the DoU is: DoU = 6 + 1 - (8/2) + (2/2) = 7 - 4 + 1 = 4
A DoU of 4 suggests the presence of rings and/or double bonds. In the context of the proposed structure, this is accounted for by the isoxazole ring (which contains two double bonds and a ring structure, contributing 3 to the DoU) and the carbonyl group of the acetamide moiety (contributing the final degree of unsaturation).
Mass Spectrometry (MS): The Molecular Blueprint and Fragmentation Roadmap
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that offers clues to its substructures. The choice of ionization technique is crucial; for a relatively small and stable molecule like this compound, Electron Ionization (EI) is a robust method that provides both a clear molecular ion peak and reproducible fragmentation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
This protocol ensures the volatilization and separation of the analyte before it enters the mass spectrometer for ionization and fragmentation.[2]
Data Interpretation: Decoding the Fragments
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 140, confirming its molecular weight. The fragmentation pattern provides a logical pathway to deconstruct the molecule.
| m/z Value | Proposed Fragment | Plausible Neutral Loss | Significance |
| 140 | [C₆H₈N₂O₂]⁺ | - | Molecular Ion (M⁺) |
| 98 | [C₄H₄N₂O]⁺ | CH₂=C=O (ketene) | Loss of the acetyl group from the amide nitrogen. |
| 43 | [CH₃C≡O]⁺ | C₄H₅N₂O | Formation of the acylium ion, a very stable and common fragment for N-acetyl compounds.[3] |
| 55 | [C₃H₅N]⁺ | C₃H₃NO₂ | Fragmentation of the isoxazole ring. |
Note: The data presented is based on typical fragmentation patterns and data available from the NIST Mass Spectrometry Data Center for this compound.[1]
The presence of a prominent peak at m/z 43 is highly indicative of an acetyl group. The loss of 42 amu (ketene) from the molecular ion to give a peak at m/z 98 is also a classic fragmentation pathway for N-acetylated compounds.[4][5]
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By passing infrared radiation through a sample, we can identify the vibrational frequencies of its chemical bonds.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
This method is ideal for solid samples and provides a clear spectrum with minimal interference.[6]
Data Interpretation: The Vibrational Fingerprint
The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the amide and isoxazole functionalities.
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3270 | N-H Stretch | Secondary Amide | Confirms the presence of the N-H bond in the amide linkage. |
| ~1670 | C=O Stretch (Amide I) | Amide | A strong absorption indicating the carbonyl group of the amide. |
| ~1550 | N-H Bend (Amide II) | Amide | A characteristic band for secondary amides, resulting from a combination of N-H bending and C-N stretching. |
| ~1600 | C=N Stretch | Isoxazole Ring | Indicates the carbon-nitrogen double bond within the heterocyclic ring. |
| ~1450 | C=C Stretch | Isoxazole Ring | Corresponds to the carbon-carbon double bond in the isoxazole ring. |
| ~1370 | C-H Bend | Methyl Groups | Confirms the presence of the methyl groups. |
Note: The frequencies are approximate and based on typical values for these functional groups and data available from SpectraBase.
The combination of the N-H stretch, the strong Amide I band, and the Amide II band provides a definitive signature for the secondary amide group. The C=N and C=C stretching frequencies confirm the presence of the isoxazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, we can determine the connectivity of the atoms and even infer stereochemical relationships.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time, optimized to achieve good signal-to-noise.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
The choice of solvent is critical, as it can influence the chemical shifts of labile protons like the amide N-H.[7][8]
¹H NMR Data Interpretation: Probing the Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet | 1H | NH -C=O | The amide proton is typically deshielded and appears as a broad or sharp singlet. Its chemical shift is solvent-dependent. |
| ~6.5 | Singlet | 1H | C4-H | The proton on the isoxazole ring is in an electron-deficient environment, shifting it downfield. It appears as a singlet as it has no adjacent protons. |
| ~2.4 | Singlet | 3H | C5-CH₃ | The methyl group attached to the isoxazole ring. It is a singlet due to the absence of neighboring protons. |
| ~2.1 | Singlet | 3H | C=O-CH₃ | The methyl group of the acetyl moiety. It is a singlet as it has no adjacent protons. |
Note: Chemical shifts are approximate and based on typical values for such structures and data available from SpectraBase.[9]
The ¹H NMR spectrum elegantly confirms the presence of all the proton-containing fragments of the molecule: the amide proton, the isoxazole ring proton, and the two distinct methyl groups. The singlet nature of all peaks is a key feature, indicating that none of the proton-containing groups are adjacent to each other.
¹³C NMR Data Interpretation: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169.0 | C =O | The carbonyl carbon of the amide is significantly deshielded. |
| ~168.0 | C 5 | The C5 carbon of the isoxazole ring, attached to the oxygen and a methyl group. |
| ~158.0 | C 3 | The C3 carbon of the isoxazole ring, attached to two nitrogen atoms (one in the ring, one from the amide). |
| ~97.0 | C 4 | The C4 carbon of the isoxazole ring, bonded to a proton. |
| ~23.0 | C=O-C H₃ | The methyl carbon of the acetyl group. |
| ~12.0 | C5-C H₃ | The methyl carbon attached to the isoxazole ring. |
Note: Chemical shifts are approximate and based on typical values and data available from SpectraBase.[9][10]
The ¹³C NMR spectrum confirms the presence of six distinct carbon atoms, consistent with the molecular formula. The downfield shifts of the carbonyl carbon and the isoxazole ring carbons are characteristic and aid in their assignment.
The Synergy of Techniques: A Self-Validating Conclusion
The power of this multi-technique approach lies in its self-validating nature. Each technique provides a piece of the puzzle, and the final structure must be consistent with all the collected data.
The mass spectrum confirms the molecular formula and points to the presence of an acetyl group. The IR spectrum provides definitive evidence for the secondary amide and isoxazole ring systems. Finally, the ¹H and ¹³C NMR spectra precisely map out the connectivity of these components, showing the relative positions of the methyl groups, the isoxazole ring proton, and the acetamide moiety. The data from each technique corroborates the others, leading to an unambiguous and confident structural assignment of This compound .
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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University of Western Ontario. NMR Sample Preparation. [Link]
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SpectraBase. Acetamide, 2-(3-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)- 13C NMR Spectrum. Wiley-VCH GmbH. [Link]
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Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]
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PubMed Central (PMC). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. National Institutes of Health. [Link]
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SpectraBase. This compound 1H NMR Spectrum. John Wiley & Sons, Inc. [Link]
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YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]
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PubMed Central (PMC). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. National Institutes of Health. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739). [Link]
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ResearchGate. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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SpectraBase. Acetamide 13C NMR Spectrum. Wiley-VCH GmbH. [Link]
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Wiley. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. [Link]
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SpectraBase. Acetamide 1H NMR Spectrum. John Wiley & Sons, Inc. [Link]
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SpectraBase. Acetamide 1H NMR Chemical Shifts. John Wiley & Sons, Inc. [Link]
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RTI Laboratories. FTIR Analysis. [Link]
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NIST. Acetamide, N-methyl-. National Institute of Standards and Technology. [Link]
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SpectraBase. Online Spectral Database. [Link]
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SpectraBase. Acetamide FTIR Spectrum. Wiley-VCH GmbH. [Link]
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SpectraBase. N-(3-Allyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide Vapor Phase IR Spectrum. [Link]
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SpectraBase. Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]- Vapor Phase IR Spectrum. John Wiley & Sons, Inc. [Link]
-
SpectraBase. N-(2-benzothiazolyl)-2,2,2-trifluoroacetamide FTIR Spectrum. John Wiley & Sons, Inc. [Link]
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N-(5-methylisoxazol-3-yl)acetamide CAS number 13223-74-0
An In-Depth Technical Guide to N-(5-methylisoxazol-3-yl)acetamide (CAS No. 13223-74-0)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It delves into its synthesis, analytical characterization, and critical role in the pharmaceutical industry, particularly in the manufacturing of active pharmaceutical ingredients (APIs). This guide is structured to provide actionable insights and robust methodologies for professionals engaged in chemical research and drug development.
Introduction and Chemical Identity
This compound, registered under CAS Number 13223-74-0, is a heterocyclic organic compound. Its structure features an acetamide group attached to a 5-methylisoxazole ring. This compound is primarily recognized for its role as a crucial building block in the synthesis of certain pharmaceuticals. While not an active ingredient itself, its purity and consistent production are paramount to the quality and efficacy of the final drug substance.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 13223-74-0 | |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 118-120 °C | |
| Boiling Point | 327.5 ± 22.0 °C (at 760 mmHg) | |
| Density | 1.25 ± 0.1 g/cm³ | |
| Synonyms | Acetamide, N-(5-methyl-3-isoxazolyl)-; this compound | |
| InChI Key | HWHUKNORNFLHDE-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)C |
Significance in Pharmaceutical Synthesis
The primary significance of this compound lies in its application as a key intermediate in the synthesis of Cefoxazole. Cefoxazole is a cephalosporin antibiotic. The isoxazole moiety, introduced via this intermediate, is integral to the final structure and therapeutic activity of the antibiotic. Therefore, controlling the synthesis and purity of this compound is a critical upstream step in the quality control of Cefoxazole production.
The general synthetic pathway involves incorporating the N-(5-methylisoxazol-3-yl) group into the cephalosporin backbone. The acetamide group is often a precursor to the final side chain required for the antibiotic's mechanism of action.
Caption: Synthetic workflow from intermediate to API.
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through the acetylation of 3-amino-5-methylisoxazole. The choice of acetylating agent and reaction conditions is critical to ensure high yield and purity, minimizing the formation of by-products.
Experimental Protocol: Acetylation of 3-Amino-5-methylisoxazole
-
Reaction Setup: To a stirred solution of 3-amino-5-methylisoxazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate), add acetic anhydride (1.1 eq) dropwise at 0-5 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup and Quenching: Upon completion, cool the mixture again and slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess acetic anhydride and neutralize the acetic acid by-product.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield this compound as a pure crystalline solid.
Causality Note: The use of a slight excess of acetic anhydride ensures the complete conversion of the starting amine. The initial cooling and slow addition are crucial to control the exothermic reaction. The final recrystallization step is vital for removing any unreacted starting materials and by-products, ensuring the high purity required for subsequent pharmaceutical synthesis steps.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a panel of analytical techniques is employed. These methods provide a comprehensive profile of the compound.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Peaks corresponding to the methyl protons (isoxazole and acetyl groups), the vinyl proton on the isoxazole ring, and the amide N-H proton. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the two methyl carbons, the carbonyl carbon, and the carbons of the isoxazole ring. |
| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (141.06). |
| FT-IR | Functional Group Identification | Characteristic absorption bands for N-H stretching, C=O (amide I) stretching, and C=N stretching of the isoxazole ring. |
| HPLC | Purity Assessment | A single major peak indicating high purity (typically >98%), with retention time established by a reference standard. |
| Melting Point | Purity and Identity Check | A sharp melting point range consistent with the reference value (118-120 °C). |
Each batch of the synthesized intermediate must be validated against a pre-established reference standard to ensure it meets the stringent quality requirements for API manufacturing.
Caption: Analytical workflow for compound validation.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Safety: While not classified as acutely toxic, it may cause skin and eye irritation. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard and first-aid information.
References
N-(5-methylisoxazol-3-yl)acetamide derivatives discovery
An In-Depth Technical Guide to the Discovery of N-(5-methylisoxazol-3-yl)acetamide Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the discovery process for this compound derivatives, tailored for researchers, scientists, and professionals in drug development. It delves into the rationale behind experimental designs, synthesis methodologies, and biological evaluation, emphasizing scientific integrity and practical insights.
The Strategic Importance of the this compound Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions with biological targets. Its presence in a range of approved drugs underscores its therapeutic relevance. The this compound core, in particular, serves as a versatile template for the design of novel therapeutics. The acetamide group can act as a hydrogen bond donor and acceptor, while the methyl group can be involved in hydrophobic interactions, providing a foundation for developing compounds with high affinity and selectivity for their targets.
The discovery of derivatives based on this scaffold is often driven by the need for new treatments for a variety of diseases, including cancer, infectious diseases, and inflammatory conditions. The isoxazole moiety can be found in a number of commercially available drugs, such as the antibiotic sulfamethoxazole and the COX-2 inhibitor valdecoxib.
Rational Design and Synthesis of this compound Derivatives
The journey of discovering novel this compound derivatives begins with a clear understanding of the biological target and a rational approach to molecular design. This is followed by the strategic synthesis of a library of compounds for biological evaluation.
Target-Driven Design and In Silico Modeling
Before embarking on synthesis, a significant amount of effort is dedicated to identifying and validating a biological target. Once a target is chosen, computational tools are often employed to guide the design of potential inhibitors. Molecular docking studies, for instance, can predict how different derivatives of the this compound scaffold might bind to the active site of a target protein. This in silico approach allows for the prioritization of molecules with the highest predicted binding affinity and the most favorable interactions, thereby streamlining the synthetic process.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically involves a multi-step process. A common route begins with the synthesis of the 3-amino-5-methylisoxazole core, which is then acylated to introduce the acetamide group.
Objective: To synthesize the core scaffold for further derivatization.
Materials:
-
3-Amino-5-methylisoxazole
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-amino-5-methylisoxazole (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Derivatization Strategies
With the core scaffold in hand, the next step is to introduce chemical diversity to explore the structure-activity relationship (SAR). Modifications can be made at several positions of the molecule, including:
-
The acetamide nitrogen: Introducing different substituents can modulate the compound's hydrogen bonding capacity and steric profile.
-
The methyl group at the 5-position: Replacing the methyl group with other alkyl or aryl groups can probe hydrophobic pockets in the target's binding site.
-
The isoxazole ring: While less common, modifications to the ring itself can be explored to fine-tune the electronic properties of the scaffold.
Caption: Synthetic workflow for this compound derivatives.
Biological Evaluation and Structure-Activity Relationship (SAR) Studies
Once a library of derivatives has been synthesized, the next critical phase is to evaluate their biological activity and establish a clear SAR.
In Vitro Biological Assays
A variety of in vitro assays are employed to determine the potency and selectivity of the synthesized compounds. The choice of assay depends on the biological target. For example, if the target is a kinase, an enzyme inhibition assay would be appropriate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the derivatives against a target kinase.
Materials:
-
Target kinase enzyme
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Synthesized derivatives (at various concentrations)
-
Assay buffer
-
96-well microplate
-
Plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the target kinase, and the substrate peptide.
-
Add the synthesized derivatives at a range of concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays are used to establish the SAR. This involves correlating the chemical modifications made to the scaffold with the observed changes in biological activity. For example, it might be found that bulkier substituents on the acetamide nitrogen lead to a decrease in potency, suggesting a sterically constrained binding pocket.
| Derivative | Modification | IC50 (nM) |
| 1 | None (Core Scaffold) | 500 |
| 2 | Acetamide-N-Methyl | 250 |
| 3 | Acetamide-N-Ethyl | 600 |
| 4 | 5-Position-Ethyl | 400 |
| 5 | 5-Position-Phenyl | 1000 |
Table 1: Example of SAR data for this compound derivatives against a target kinase.
Caption: Logic flow for Structure-Activity Relationship (SAR) analysis.
Lead Optimization and Preclinical Development
Promising candidates identified from the initial screening and SAR studies, often referred to as "hits" or "leads," undergo further optimization to improve their drug-like properties. This includes enhancing their potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
Enhancing Selectivity
A key aspect of lead optimization is to improve the selectivity of the compound for its intended target over other related targets. This is crucial for minimizing off-target effects and potential toxicity. For instance, if the target is a specific kinase, the lead compound will be tested against a panel of other kinases to assess its selectivity profile.
Improving Pharmacokinetic Properties
A compound's effectiveness as a drug is not solely determined by its potency. It must also be able to reach its target in the body in sufficient concentrations and for an adequate duration. Therefore, lead optimization also focuses on improving properties such as solubility, metabolic stability, and cell permeability.
Conclusion
The discovery of this compound derivatives is a systematic process that integrates rational design, chemical synthesis, and biological evaluation. The isoxazole scaffold provides a robust starting point for the development of novel therapeutics, and a thorough understanding of the SAR is paramount for successful lead optimization. This guide has provided an overview of the key steps and considerations in this process, from initial concept to the identification of promising preclinical candidates. The continued exploration of this versatile scaffold holds significant promise for the discovery of new medicines to address unmet medical needs.
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Synthesis and biological evaluation of novel isoxazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, [Link]
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Potential Therapeutic Targets of N-(5-methylisoxazol-3-yl)acetamide: A Scaffolding Approach to Target Identification and Validation
An In-Depth Technical Guide
Abstract
N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound whose direct therapeutic applications are not extensively documented in publicly accessible literature. However, its core structure, featuring a 5-methylisoxazole ring linked to an acetamide group, represents a privileged scaffold in medicinal chemistry. This guide delineates a strategy for identifying and validating potential therapeutic targets for this compound. By analyzing the structure-activity relationships (SAR) of analogous molecules, we can hypothesize potential target classes, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to explore the therapeutic potential of novel chemical entities like this compound. It details a logical, multi-tiered workflow, from initial in silico predictions and broad-based screening to definitive target engagement and proteomic identification assays.
Introduction: The Principle of Scaffolding in Drug Discovery
In modern drug discovery, the identification of novel therapeutic targets for uncharacterized small molecules is a significant challenge. This compound serves as a compelling case study. While not a recognized therapeutic agent itself, its chemical architecture is present in numerous bioactive compounds. The isoxazole ring is a versatile five-membered heterocycle that is considered a "bioisostere" for other aromatic and heterocyclic rings, offering a unique combination of electronic properties, hydrogen bonding capacity, and metabolic stability.
This guide moves beyond a simple literature review of the compound. Instead, it establishes a first-principles approach for target deconvolution, grounded in the analysis of its core pharmacophores. We will explore the potential of this compound to interact with key protein families and provide a rigorous, field-proven experimental cascade to validate these hypotheses.
Pharmacophore Deconstruction and Target Class Hypothesis
The structure of this compound can be deconstructed into two key pharmacophoric elements: the 5-methylisoxazole heterocycle and the N-acetyl group.
The 5-Methylisoxazole Ring: A Privileged Scaffold
The isoxazole moiety is a cornerstone of many approved drugs and clinical candidates. Its utility stems from:
-
Hydrogen Bonding: The ring nitrogen acts as a hydrogen bond acceptor, crucial for anchoring the molecule within a protein's binding pocket.
-
Dipole Moment: The inherent dipole moment of the ring can engage in favorable electrostatic interactions with polar residues in a target protein.
-
Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
Prominent examples of drugs containing an isoxazole ring include the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole. While structurally more complex, these examples underscore the ring's compatibility with enzymatic active sites. A notable analog, Leflunomide, is an immunomodulatory drug whose active metabolite features a related isoxazole ring system, highlighting its potential in modulating signaling pathways.
The Acetamide Group: A Key Interaction Motif
The exocyclic acetamide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual capacity allows for specific and directional interactions that can significantly contribute to binding affinity and selectivity.
Based on these features, we can hypothesize that this compound has the potential to bind to proteins where these types of interactions are critical. The most promising target classes include:
-
Protein Kinases: The ATP-binding site of many kinases features a "hinge" region that forms key hydrogen bonds with inhibitors. The acetamide and isoxazole groups are well-suited to form such interactions.
-
G-Protein Coupled Receptors (GPCRs): Ligands for GPCRs often require a combination of hydrophobic and polar interactions to achieve high-affinity binding within the transmembrane helical bundle.
-
Nuclear Receptors: These ligand-activated transcription factors have well-defined ligand-binding pockets where hydrogen bonding plays a critical role in coactivator/corepressor recruitment.
A Validated Workflow for Target Identification and Deconvolution
To systematically investigate the potential targets of this compound, a multi-stage experimental approach is required. This workflow is designed to be self-validating, with each stage providing the foundation for the next, more specific inquiry.
Caption: A logical workflow for small molecule target identification.
Phase 1: Hypothesis Generation & Broad Screening
The initial phase aims to cast a wide net to identify potential interaction partners.
-
In Silico Screening: Computational methods predict the binding of this compound against libraries of protein structures.[1] This approach can rapidly prioritize potential targets (e.g., specific kinases or GPCRs) for subsequent experimental validation.
-
Broad Panel Screening: The compound is tested at a fixed concentration against large, commercially available panels of proteins. For example, a panel of several hundred kinases can quickly reveal if the compound has activity against this class of enzymes.
Table 1: Hypothetical Kinase Panel Screening Data
| Kinase Family | Target | % Inhibition @ 10 µM |
|---|---|---|
| Tyrosine Kinase | SRC | 85% |
| Tyrosine Kinase | ABL1 | 78% |
| Ser/Thr Kinase | AURKA | 15% |
| Ser/Thr Kinase | CDK2 | 10% |
This table illustrates how initial screening data can point towards a specific kinase family (Tyrosine Kinases) for further investigation.
Phase 2: Cellular Target Engagement
Once initial "hits" are identified, it is critical to confirm that the compound engages its putative target within the complex environment of a living cell. This step is crucial for distinguishing genuine interactions from artifacts of in vitro assays.
CETSA is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[2][3][4] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[2][3] This stabilization can be measured and is a direct indicator of target engagement.[4][5]
Experimental Protocol: CETSA for Target Engagement
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing high levels of SRC kinase) in a multi-well plate and grow to ~80% confluency.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Thermal Challenge: Heat the plate using a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes.[2]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.
-
Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western Blot, ELISA, or high-content imaging.[6] A shift in the melting curve to a higher temperature in compound-treated samples indicates target stabilization and engagement.
The NanoBRET™ assay is a live-cell method that measures compound binding by detecting bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same protein.[7][8] A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[9]
Phase 3: Unbiased, Proteome-Wide Target Identification
While CETSA and NanoBRET confirm engagement with a hypothesized target, proteome-wide methods can identify targets without prior bias.
If kinase activity is suspected, "kinobeads" are an invaluable tool.[10] These are beads coated with a cocktail of non-selective, ATP-competitive kinase inhibitors that can capture a large portion of the cellular kinome.[11][12][13]
Experimental Protocol: Kinobeads Pulldown Assay
-
Lysate Preparation: Prepare native (non-denaturing) cell lysate from control and compound-treated cells.
-
Competitive Binding: Incubate the lysates with this compound. The compound will bind to its target kinases.
-
Kinobead Incubation: Add the kinobead slurry to the lysates. The beads will bind to kinases whose ATP sites are not already occupied by the test compound.
-
Pulldown & Wash: Pellet the beads, wash away non-specifically bound proteins.
-
Elution & Digestion: Elute the bound kinases and digest them into peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Quantify the peptides by mass spectrometry. Target proteins will show a dose-dependent reduction in bead binding in the compound-treated samples compared to the control. This method provides a comprehensive profile of the kinases that interact with the compound.[14]
Caption: Workflow for Kinobeads-based target identification.
Conclusion and Future Directions
This compound, while not a known drug, possesses structural motifs that are highly relevant to modern medicinal chemistry. This guide provides a robust, scientifically-grounded framework for elucidating its potential therapeutic targets. The proposed workflow, integrating computational, biochemical, and proteomic approaches, ensures a high degree of confidence in target identification and validation.
The key takeaway for researchers is the power of a systematic, multi-pronged approach. By progressing from broad, hypothesis-generating screens to precise, cell-based target engagement and unbiased proteomic analysis, the mechanism of action for novel compounds like this compound can be effectively deconvoluted. Future work would involve synthesizing analogs of the parent compound to explore structure-activity relationships, thereby optimizing potency and selectivity for the validated targets. This iterative process of identification, validation, and optimization lies at the heart of translational drug discovery.
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News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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Frontiers. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Retrieved from [Link]
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ResearchGate. (n.d.). A workflow for drug discovery: from target identification to drug approval. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Retrieved from [Link]
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A Guide to the Spectroscopic Analysis of N-(5-methylisoxazol-3-yl)acetamide
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic techniques used for the structural elucidation and characterization of N-(5-methylisoxazol-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the principles, experimental workflows, and data interpretation for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating data from these orthogonal techniques, this guide establishes a self-validating framework for the unambiguous confirmation of the molecular structure. Detailed protocols, expected spectral data, and visual workflows are presented to offer both theoretical grounding and practical insights for researchers, scientists, and professionals in the field.
Introduction: The Significance of Structural Verification
This compound (PubChem CID: 538625) is a molecule featuring a substituted isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This structural motif is a key component in numerous pharmacologically active compounds.[2][3] The isoxazole ring system serves as a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities.[3][4]
Caption: Chemical structure and properties of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. We will examine both proton (¹H) and carbon-13 (¹³C) NMR.
Proton (¹H) NMR Spectroscopy
¹H NMR identifies the different types of protons in a molecule based on their unique electronic environments. The chemical shift, integration, and signal splitting (multiplicity) collectively create a detailed proton map.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as residual solvent signals must not obscure analyte peaks. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for clearly observing exchangeable protons like N-H.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz). Standard acquisition parameters are set, including spectral width, acquisition time, and relaxation delay.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal over a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign signals to specific protons in the structure.
Caption: Standard experimental workflow for ¹H NMR spectroscopy.
The structure of this compound has four distinct proton environments, leading to four signals in the ¹H NMR spectrum.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Amide (N-H ) | ~11.3 (in DMSO-d₆) | Broad Singlet | 1H | The proton is attached to a nitrogen atom, which is deshielded by the adjacent carbonyl group. The broadness is due to quadrupole broadening from the nitrogen and potential chemical exchange.[5] |
| Isoxazole Ring (H -4) | ~6.1 (in DMSO-d₆) | Singlet | 1H | This proton is on a heterocyclic aromatic ring. Its chemical shift is influenced by the ring's electron density and anisotropy.[3][5][6] |
| Acetyl Methyl (CO-CH ₃) | ~2.1 | Singlet | 3H | These protons are on a methyl group attached to a carbonyl carbon, placing them in a characteristic downfield region for such groups.[7][8][9] |
| Isoxazole Methyl (Ring-CH ₃) | ~2.3 | Singlet | 3H | These protons are attached to the isoxazole ring, an environment that typically results in a chemical shift slightly downfield from a standard aliphatic methyl group.[5] |
Note: Chemical shifts are highly dependent on the solvent used. The values provided are estimates based on literature for similar structures.[5][10]
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of a molecule. In a standard proton-decoupled experiment, each unique carbon atom appears as a single line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.
-
Sample Preparation: A more concentrated sample is typically used compared to ¹H NMR (20-50 mg in ~0.6 mL of deuterated solvent) due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). The experiment is set up for proton decoupling to produce singlet peaks for all carbons.
-
Data Acquisition: A significantly larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio. A longer relaxation delay may be necessary for quaternary carbons.
-
Data Processing & Analysis: Similar to ¹H NMR, the FID is processed via Fourier transform. The chemical shifts of the resulting singlets are analyzed to assign them to the specific carbons in the molecule.
Caption: Standard experimental workflow for ¹³C NMR spectroscopy.
This compound has six unique carbon atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Amide Carbonyl (C =O) | ~169-171 | The carbonyl carbon of an amide is highly deshielded and appears far downfield.[5][11] |
| Isoxazole C -5 | ~170 | This carbon is attached to the ring oxygen and methyl group, resulting in a downfield shift.[5] |
| Isoxazole C -3 | ~158 | This carbon is bonded to two electronegative atoms (N and O of the ring) and the amide nitrogen, causing significant deshielding.[5] |
| Isoxazole C -4 | ~95-96 | This carbon, bonded to a proton, is the most upfield of the ring carbons, consistent with its position in the heterocyclic system.[5] |
| Acetyl Methyl (-C H₃) | ~24 | A typical chemical shift for a methyl carbon attached to a carbonyl group.[5][11] |
| Isoxazole Methyl (Ring-C H₃) | ~12 | A characteristic upfield chemical shift for a methyl group attached to an aromatic/heterocyclic ring.[5][12] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the IR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet with the sample in the spectrometer and record the sample spectrum.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for characteristic absorption bands corresponding to the molecule's functional groups.
Caption: Standard experimental workflow for IR spectroscopy.
The IR spectrum will be dominated by vibrations from the amide and isoxazole moieties.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3400–3250 | Medium | Secondary Amide |
| C-H Stretch (Aromatic/Aliphatic) | 3100–2850 | Medium-Weak | Isoxazole Ring & Methyl Groups |
| C=O Stretch (Amide I) | 1700–1650 | Strong | Secondary Amide.[13][14][15] This is a very characteristic and intense band. |
| N-H Bend (Amide II) | 1570–1510 | Medium-Strong | Secondary Amide.[14][16] This band results from a mix of N-H bending and C-N stretching. |
| C=N Stretch | 1640-1610 | Medium | Isoxazole Ring.[17] |
| C-N Stretch | 1400-1250 | Medium | Amide & Isoxazole Ring.[13][17] |
| N-O Stretch | 1170-1110 | Medium | Isoxazole Ring.[17] |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight, which is critical for determining the molecular formula. Fragmentation patterns observed in the mass spectrum also offer valuable structural clues.
-
Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Sample Introduction: The solution is introduced into the mass spectrometer's ion source, often via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: The sample is ionized. Electrospray ionization (ESI) is a common "soft" technique that typically produces the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a "harder" technique that causes more fragmentation.
-
Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection & Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to identify the molecular ion and interpret major fragment ions.
Caption: Standard experimental workflow for mass spectrometry.
The molecular formula is C₆H₈N₂O₂.
| Ion | Expected m/z | Interpretation |
| [M]⁺˙ (EI) or [M+H]⁺ (ESI) | 140.06 (Exact Mass: 140.0586) | Molecular Ion (EI) or Protonated Molecule (ESI).[1] Confirms the molecular weight of the compound. |
| [M-CH₂CO]⁺˙ | 98 | Loss of a ketene molecule (CH₂=C=O) via McLafferty-type rearrangement or cleavage of the amide bond, resulting in the 3-amino-5-methylisoxazole fragment. |
| [CH₃CO]⁺ | 43 | Acylium ion fragment resulting from the cleavage of the C-N amide bond. |
| [C₄H₅N₂O]⁺ | 97 | Fragment corresponding to the protonated 3-amino-5-methylisoxazole ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings, conjugated systems, and heteroatoms with non-bonding electrons.
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration must be adjusted so that the maximum absorbance falls within the optimal instrumental range (typically 0.2-0.8 a.u.).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Caption: Standard experimental workflow for UV-Vis spectroscopy.
The isoxazole ring and the amide group are the primary chromophores. Isoxazole itself exhibits a broad π→π* transition around 210 nm.[18] The presence of the acetamide substituent is expected to cause a bathochromic (red) shift.
| Electronic Transition | Expected λₘₐₓ (nm) | Chromophore |
| π → π | ~220-240 | Isoxazole ring conjugated with the amide group. |
| n → π | ~260-280 | Carbonyl group of the amide and heteroatoms of the isoxazole ring. This transition is typically weaker. |
Integrated Analysis: A Unified Structural Conclusion
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of all data points to build a self-validating case for the molecular structure.
Caption: Integrated workflow demonstrating how multiple spectroscopic techniques converge to confirm the molecular structure.
-
MS confirms the molecular weight (140.14) and formula (C₆H₈N₂O₂).
-
IR confirms the presence of key functional groups: a secondary amide (N-H and C=O stretches) and the isoxazole ring.
-
¹³C NMR confirms the presence of 6 unique carbons, matching the proposed structure, including the characteristic downfield shifts for the carbonyl and isoxazole ring carbons.
-
¹H NMR confirms the number and types of protons, their relative ratios (integration), and their connectivity through splitting patterns, perfectly aligning with the this compound structure.
-
UV-Vis confirms the presence of chromophores consistent with the heterocyclic and amide functionalities.
Conclusion
The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, MS, and UV-Vis spectroscopy. Each technique provides orthogonal, corroborating data that, when combined, leave no ambiguity as to the molecule's identity. This guide outlines the foundational principles and practical workflows necessary for this analysis, providing a robust framework for researchers in drug discovery and chemical synthesis to ensure the integrity and quality of their compounds.
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Lund University Research Portal. (n.d.). The infrared spectrum of isoxazole in the range 600-1400 cm(-1), including a high-resolution study of the v(7)(A ') band at 1370.9cm(-1) and the v(16)(A '') band at 764.9cm - together with ab initio studies of the full spectrum. Retrieved from [Link]
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Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]-Abbas-Al-Majid/4b176461c390a1845115c9287c8808163f91040f)
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PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). acetamide, N-(5-methyl-3-isoxazolyl)-2-[[5-(2-propenyl)-5H-[7][13][14]triazino[5,6-b]indol-3-yl]thio]- - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide.... Retrieved from [Link]
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SpectraBase. (n.d.). Acetamide, 2-(3-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)- - Optional[13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-(5-methylisoxazol-3-yl)acetamide
Abstract
This application note provides a comprehensive, two-part guide for the synthesis of N-(5-methylisoxazol-3-yl)acetamide, a key intermediate in pharmaceutical development.[1] The protocol begins with the synthesis of the requisite precursor, 3-amino-5-methylisoxazole, followed by its subsequent N-acetylation to yield the target compound. The methodology is designed for researchers in organic synthesis and drug development, emphasizing mechanistic understanding, procedural safety, and robust validation through detailed characterization. Each step is supported by established chemical principles to ensure reproducibility and high purity of the final product.
Introduction and Scientific Background
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules with specific biological activities. This compound serves as a crucial building block, most notably in the synthesis of sulfonamide antibiotics like sulfamethoxazole.[2]
The synthesis of this compound is predicated on a fundamental transformation in organic chemistry: the acylation of an amine. The primary amino group of 3-amino-5-methylisoxazole acts as a nucleophile, attacking an electrophilic acetylating agent. This application note presents a reliable and scalable laboratory procedure for this synthesis, beginning with the formation of the aminomethylisoxazole precursor.
Reaction Principle: Nucleophilic Acyl Substitution
The core of this synthesis is the N-acetylation of 3-amino-5-methylisoxazole. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride). This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the acetate ion as a leaving group and yielding the stable amide product, this compound, after deprotonation. The use of a mild base like pyridine facilitates this final deprotonation step and neutralizes the acetic acid byproduct.
Synthesis Workflow Overview
The overall synthesis is a two-stage process. First, the precursor 3-amino-5-methylisoxazole is synthesized from hydroxylamine and a nitrile-containing starting material. Second, this precursor is acetylated to yield the final product.
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
This section provides step-by-step instructions for the synthesis. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[3]
Part A: Synthesis of 3-Amino-5-methylisoxazole
This protocol is adapted from established procedures for the synthesis of the key amine intermediate.[4]
Materials and Reagents:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
3-Hydroxybutanenitrile
-
Iron(III) chloride (FeCl₃), anhydrous
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
30% Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine hydroxylamine hydrochloride (14.0 g, 0.20 mol), potassium carbonate (70.5 g, 0.51 mol), and 100 mL of deionized water.
-
Initial Reaction: Stir the mixture at room temperature for 20 minutes. Add 3-hydroxybutanenitrile (14.5 g, 0.17 mol) to the flask.
-
Heating: Heat the reaction mixture to 60°C and maintain this temperature for 6 hours with continuous stirring.
-
Extraction: Cool the mixture to room temperature. Add 200 mL of toluene and transfer to a separatory funnel. Separate the aqueous layer.
-
Cyclization: Transfer the organic (toluene) layer to a clean flask. Add anhydrous iron(III) chloride (2.76 g, 17 mmol). Fit the flask with a Dean-Stark trap and reflux condenser.
-
Water Removal: Heat the mixture to reflux, collecting the water that azeotropes with toluene in the Dean-Stark trap. Continue until no more water is collected.
-
Acidification: Cool the reaction mixture. Carefully add concentrated hydrochloric acid dropwise to adjust the pH to 1-2. Stir for 1 hour.
-
Isolation: Transfer the mixture to a separatory funnel and discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add 30% sodium hydroxide solution to adjust the pH to 11-13. A precipitate will form.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. Dry the product under vacuum to yield 3-amino-5-methylisoxazole as a light-yellow crystalline solid. A typical yield is around 77%.[4]
Part B: Synthesis of this compound
This protocol details the N-acetylation of the amine synthesized in Part A.
Materials and Reagents:
-
3-Amino-5-methylisoxazole (from Part A)
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine, anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-amino-5-methylisoxazole (10.0 g, 0.102 mol) in anhydrous pyridine (50 mL). Cool the solution in an ice bath to 0°C.
-
Addition of Acetylating Agent: While stirring, add acetic anhydride (11.5 g, 0.112 mol, 1.1 equivalents) dropwise to the solution, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with 1M HCl (2 x 100 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure crystalline solid.
Data Summary and Characterization
Table 1: Key Reaction Parameters and Expected Results
| Parameter | Part A: 3-Amino-5-methylisoxazole | Part B: this compound |
| Primary Reactants | 3-Hydroxybutanenitrile, NH₂OH·HCl | 3-Amino-5-methylisoxazole, Acetic Anhydride |
| Key Reagents | K₂CO₃, FeCl₃, HCl, NaOH | Pyridine |
| Solvent | Water, Toluene | Pyridine |
| Temperature | 60°C, then Reflux | 0°C to Room Temperature |
| Reaction Time | ~8-10 hours | 4 hours |
| Expected Yield | ~75-80%[4] | >85% (based on typical acylation reactions) |
| Product Appearance | Light-yellow crystalline solid | White to off-white crystalline solid |
| Molecular Formula | C₄H₆N₂O | C₆H₈N₂O₂ |
| Molecular Weight | 98.10 g/mol [5] | 140.14 g/mol [6] |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include singlets for the methyl group on the isoxazole ring, the acetyl methyl group, and a proton on the isoxazole ring, as well as a broad singlet for the amide N-H proton.
-
¹³C NMR: The spectrum should show distinct peaks for the two methyl carbons, the carbonyl carbon of the amide, and the carbons of the isoxazole ring.[6]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (m/z = 140.14) should be observed.
-
Infrared Spectroscopy (IR): Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1670 cm⁻¹) should be present.
Safety and Handling
-
General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. All operations must be conducted in a certified chemical fume hood.[3]
-
Reagent Handling:
-
Hydroxylamine hydrochloride: Can be corrosive and an irritant. Handle with care.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a fume hood. Reacts exothermically with water.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated hood.
-
Acids and Bases: Concentrated HCl and 30% NaOH are highly corrosive. Add slowly and carefully, especially during neutralization steps, to control any exothermic reactions.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not mix different waste streams.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or no yield in Part A | Incomplete initial reaction or cyclization. Insufficient water removal. | Ensure reaction temperature and time are maintained. Verify the Dean-Stark trap is functioning correctly to remove all water during the azeotropic distillation. |
| Low yield in Part B | Incomplete reaction. Loss of product during work-up. | Monitor reaction to completion with TLC. Be careful during extractions; emulsions can be broken by adding more brine. Ensure pH adjustments are done correctly. |
| Product is oily or impure | Residual solvent (pyridine). Incomplete reaction or side products. | Ensure efficient removal of pyridine by washing with 1M HCl. Purify the crude product thoroughly by recrystallization or column chromatography. |
| Incomplete acetylation (Part B) | Insufficient acetylating agent. Deactivated starting material. | Use a slight excess (1.1-1.2 equivalents) of acetic anhydride. Ensure the 3-amino-5-methylisoxazole starting material is pure and dry. |
References
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-
Taylor & Francis Online. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Revues Scientifiques Marocaines. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]
-
Baghdad Science Journal. (2020). Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Retrieved from [Link]
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MySkinRecipes. (n.d.). N-(5-Methyl-3-isoxazolyl)acetamide. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
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SpectraBase. (n.d.). Acetamide, 2-(3-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)- - Optional[13C NMR]. Retrieved from [Link]
-
Google APIs. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Retrieved from [Link]
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-
MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
-
MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide; silver. Retrieved from [Link]
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Arctom Scientific. (n.d.). CAS NO. 13223-74-0 | this compound. Retrieved from [Link]
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The Versatile Scaffold: N-(5-methylisoxazol-3-yl)acetamide in Modern Medicinal Chemistry
Introduction: The Unassuming Powerhouse of Drug Discovery
In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a five-membered heterocyclic core renowned for its ability to impart a diverse range of biological activities to molecules.[1][2] Its unique electronic properties and structural features have made it a cornerstone in the design of novel therapeutics. At the heart of many successful isoxazole-containing drugs lies a simple yet pivotal building block: N-(5-methylisoxazol-3-yl)acetamide . This seemingly unassuming compound serves as a critical intermediate in the synthesis of a multitude of pharmacologically active agents, most notably in the realm of sulfonamide antibiotics.[3] This guide provides an in-depth exploration of the synthesis, applications, and medicinal chemistry relevance of this compound, offering detailed protocols and insights for researchers and drug development professionals.
The integration of the isoxazole moiety can significantly enhance the physicochemical properties of a compound, influencing its solubility, metabolic stability, and target-binding affinity.[4] Isoxazole derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][5] This versatility underscores the importance of understanding the chemistry and handling of key isoxazole intermediates like this compound.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [6] |
| Molecular Weight | 140.14 g/mol | [6] |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)acetamide | [6] |
| CAS Number | 13223-74-0 | [6] |
Synthetic Protocols: From Precursor to Core Intermediate
The synthesis of this compound is a critical first step in its journey as a medicinal chemistry building block. The most common route involves the acetylation of its precursor, 3-amino-5-methylisoxazole.
Protocol 1: Synthesis of 3-amino-5-methylisoxazole
The synthesis of the key precursor, 3-amino-5-methylisoxazole, can be achieved through a multi-step process starting from readily available materials.[7]
Workflow for the Synthesis of 3-amino-5-methylisoxazole
Caption: Synthesis of 3-amino-5-methylisoxazole from ethyl acetate and acetonitrile.
Step-by-Step Methodology:
-
Formation of Acetyl Acetonitrile: In a suitable reaction vessel under an inert atmosphere, a solution of diisopropylamine in tetrahydrofuran is cooled. N-butyllithium is added dropwise, followed by a solution of ethyl acetate and acetonitrile. The reaction is stirred and then quenched with acid to yield acetyl acetonitrile.[7]
-
Hydrazone Formation: The resulting acetyl acetonitrile is reacted with p-toluenesulfonyl hydrazide in an alcohol solvent under reflux to form the corresponding hydrazone.[7]
-
Ring Closure: The hydrazone intermediate is then treated with hydroxylamine (generated from hydroxylamine hydrochloride and a base) to induce a ring-closing reaction, yielding the final product, 3-amino-5-methylisoxazole.[7]
Protocol 2: Acetylation of 3-amino-5-methylisoxazole
This protocol outlines the straightforward N-acetylation of the amino group on the isoxazole ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-amino-5-methylisoxazole in a suitable solvent such as acetone or a brine solution. For water-insoluble amines, a co-solvent may be necessary.
-
Base Addition: Add a weak base, such as sodium acetate, to the solution. This will act as a scavenger for the acid generated during the reaction.
-
Acetylation: Slowly add acetyl chloride or acetic anhydride to the reaction mixture with stirring at room temperature. The reaction is typically exothermic, so controlled addition is crucial.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is worked up by adding a saturated sodium bicarbonate solution to neutralize any remaining acid. The product, this compound, may precipitate out of the solution or can be extracted with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
Application as a Key Synthetic Intermediate: The Gateway to Sulfonamides
The primary application of this compound in medicinal chemistry is as a precursor to the widely used antibiotic, sulfamethoxazole.
Protocol 3: Synthesis of Sulfamethoxazole
This protocol details the synthesis of sulfamethoxazole from 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, which is derived from this compound.
Workflow for the Synthesis of Sulfamethoxazole
Caption: Synthesis of Sulfamethoxazole from 3-amino-5-methylisoxazole.
Step-by-Step Methodology:
-
Coupling Reaction: 3-amino-5-methylisoxazole is reacted with N-acetylsulfanilyl chloride in the presence of a base like pyridine. This reaction forms the sulfonamide bond, yielding N4-acetylsulfamethoxazole.
-
Hydrolysis: The acetyl group on the aniline nitrogen is then removed by hydrolysis, typically using an aqueous solution of sodium hydroxide, to give sulfamethoxazole.[5]
Biological Activity and Mechanism of Action of Derivatives
Derivatives of this compound, particularly sulfamethoxazole, exhibit potent antimicrobial activity.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfamethoxazole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids in bacteria.[2] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfamethoxazole blocks the folic acid pathway, leading to a bacteriostatic effect.[1][5]
Signaling Pathway: Bacterial Folic Acid Synthesis
Caption: Mechanism of action of Sulfamethoxazole in the bacterial folic acid pathway.
Structure-Activity Relationship (SAR) Insights
The this compound moiety serves as a versatile scaffold for developing compounds with a range of biological activities beyond antimicrobial effects. For instance, derivatives have been explored as urease inhibitors and anticancer agents.
A study on benzamide-acetamide pharmacophores containing a sulfonamide linker, which included a derivative of this compound, explored their potential as urease inhibitors. The structure-activity relationship (SAR) of these compounds revealed that the nature of the substituents on the acetamide and benzamide portions significantly influenced their inhibitory activity.
Conclusion and Future Perspectives
This compound is a cornerstone intermediate in medicinal chemistry, providing a reliable and versatile platform for the synthesis of a wide array of biologically active molecules. Its central role in the production of sulfonamide antibiotics like sulfamethoxazole highlights its enduring importance in combating bacterial infections. The continued exploration of isoxazole chemistry promises the development of novel derivatives with enhanced therapeutic profiles, targeting a broad spectrum of diseases.[1][2] As researchers continue to unravel the therapeutic potential of isoxazole-containing compounds, the demand for efficient and scalable synthetic routes for key intermediates like this compound will undoubtedly grow, solidifying its place as a critical tool in the drug discovery arsenal.
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Sulfamethoxazole - Wikipedia. Wikipedia. Available at: [Link]
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Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance. Clinician's Brief. Available at: [Link]
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Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Publications. Available at: [Link]
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Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PMC - PubMed Central. Available at: [Link]
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Application Notes and Protocols for N-(5-methylisoxazol-3-yl)acetamide as a Key Pharmaceutical Intermediate
Abstract
N-(5-methylisoxazol-3-yl)acetamide is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably in the construction of sulfonamide antibiotics and other therapeutic heterocyclic entities. Its unique isoxazole core provides a stable and versatile scaffold for building complex molecular architectures. This document provides a comprehensive guide for researchers, chemists, and drug development professionals, detailing the synthesis, purification, analytical quality control, and safe handling of this important building block. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and high-purity outcomes critical for pharmaceutical development.
Introduction and Significance
This compound, a derivative of the 3-aminoisoxazole heterocyclic system, serves as a fundamental precursor in medicinal chemistry. The isoxazole ring is a bioisostere for various functional groups, contributing to improved pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). Its most prominent application is as a key intermediate in the synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic. Beyond this, the acetamide group provides a reactive handle for further molecular elaboration, making it a valuable component in the synthesis of diverse compounds explored for various therapeutic activities.[1][2] Understanding the precise methodologies for its synthesis and characterization is paramount to ensuring the quality and efficacy of the resulting pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of an intermediate is critical for process development, handling, and storage. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)acetamide | [3] |
| CAS Number | 13223-74-0 | [3] |
| Molecular Formula | C₆H₈N₂O₂ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| Appearance | White to off-white crystalline solid | General Observation |
| Topological Polar Surface Area | 55.1 Ų | [3] |
| XLogP3 | 0.3 | [3] |
Core Application: Synthesis of Sulfonamide Precursors
The primary utility of this compound lies in its role as a precursor to sulfonamide drugs. While it is not directly used in the synthesis of celecoxib, it is structurally related to intermediates in that field. Its direct and most well-documented application is in building blocks for sulfonamide antibiotics. The N-acetyl group protects the amine during subsequent reactions, such as sulfonation, and is often a part of the final molecular structure of related APIs or their metabolites.[4] For instance, the core structure is central to forming N4-Acetylsulfamethoxazole, a key metabolite of Sulfamethoxazole.[4]
Synthesis Protocol: Acetylation of 3-Amino-5-methylisoxazole
The most direct and efficient synthesis of this compound involves the N-acetylation of the commercially available starting material, 3-amino-5-methylisoxazole. This reaction is a standard amide bond formation.
Reaction Principle
The lone pair of electrons on the exocyclic amine of 3-amino-5-methylisoxazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. A base is used to neutralize the acetic acid byproduct, driving the reaction to completion.
Reaction Scheme

Materials and Reagents
-
3-Amino-5-methylisoxazole (≥97% purity)
-
Acetic Anhydride (≥98% purity)
-
Pyridine (Anhydrous) or Triethylamine (TEA)
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Rotary evaporator
Step-by-Step Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-methylisoxazole (1.0 eq) in a suitable solvent such as ethyl acetate (approx. 10 mL per gram of amine). Add pyridine (1.2 eq) to the solution.
-
Causality Note: Pyridine acts as both a basic catalyst and a scavenger for the acetic acid byproduct, preventing protonation of the starting amine and promoting the forward reaction.
-
-
Addition of Acetylating Agent: Cool the mixture to 0-5 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: The exothermic reaction is controlled by slow, cooled addition to prevent side reactions and ensure selective N-acetylation.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50:50 Ethyl Acetate:Hexane. The disappearance of the starting material spot indicates reaction completion.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated NaHCO₃ solution (2x) to remove excess acetic anhydride and acetic acid.
-
Water (1x).
-
Brine (1x) to facilitate phase separation and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. For pharmaceutical-grade material, recrystallize from a suitable solvent system such as ethyl acetate/heptane to yield this compound as a white crystalline solid.
Synthesis Workflow Diagram
Quality Control and Analytical Protocols
Ensuring the purity and identity of pharmaceutical intermediates is a non-negotiable aspect of drug development. A combination of chromatographic and spectroscopic methods should be employed.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.[5][6]
-
Objective: To quantify the purity of the synthesized intermediate and detect any process-related impurities.
-
Instrumentation and Column:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to obtain a stock solution of approximately 100 µg/mL.[7]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions Table:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
-
Data Interpretation: The purity is calculated based on the area percent of the main peak. The retention time should be consistent, and the peak shape should be symmetrical.
Protocol 2: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for unambiguous structural confirmation.
-
Objective: To verify the chemical structure of the synthesized compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):
-
~9.0-9.5 ppm (broad singlet, 1H): Amide N-H proton.
-
~6.4 ppm (singlet, 1H): Isoxazole ring C4-H proton.
-
~2.4 ppm (singlet, 3H): Isoxazole ring C5-CH₃ protons.
-
~2.2 ppm (singlet, 3H): Acetyl -C(=O)CH₃ protons.
-
Note: Spectral data should be compared against a certified reference standard for final confirmation. While direct spectra for this specific compound are not widely published, these predicted values are based on established chemical principles.[8]
-
Analytical QC Workflow Diagram
Safety and Handling
Proper handling of all chemical intermediates is crucial for laboratory safety. The following guidelines are based on typical safety data for acetamide and isoxazole derivatives.
-
GHS Hazard Classification:
-
May cause skin and eye irritation.
-
May cause respiratory tract irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handle the powdered solid in a chemical fume hood to avoid inhalation.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and moisture.
-
-
Spill & Disposal:
-
In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.
-
Conclusion
This compound is a high-value intermediate whose proper synthesis and rigorous quality control are foundational to the production of safe and effective pharmaceuticals. The protocols and insights provided in this guide offer a robust framework for its utilization in a research and development setting. By adhering to these methodologies, scientists can ensure the consistent production of high-purity material, thereby accelerating the drug development pipeline.
References
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SpectraBase. (n.d.). acetamide, N-(5-methyl-3-isoxazolyl)-2-[[5-(2-propenyl)-5H-[3][4][9]triazino[5,6-b]indol-3-yl]thio]-. Retrieved from SpectraBase.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]
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ResearchGate. (n.d.). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]
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PubMed Central. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 2-[[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
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Wikipedia. (n.d.). Piroxicam. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]
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PubChem. (n.d.). Piroxicam. National Center for Biotechnology Information. Retrieved from [Link]
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CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]
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SpectraBase. (n.d.). Acetamide, 2-(3-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)-. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Retrieved from [Link]
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MIMS Philippines. (n.d.). Piroxicam: Uses, Dosage, Side Effects and More. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of N-(5-methylisoxazol-3-yl)acetamide Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Isoxazole Scaffolds in Inflammation
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of N-(5-methylisoxazol-3-yl)acetamide are of particular interest for their potential as anti-inflammatory agents. This interest is largely due to the structural similarities of the isoxazole moiety to known inhibitors of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).[3] Valdecoxib, a well-known COX-2 inhibitor, features an isoxazole ring, highlighting the potential of this chemical class to yield potent and selective anti-inflammatory drugs.[3]
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells.[4] While a normal inflammatory response is crucial for healing, chronic or dysregulated inflammation contributes to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway governing the expression of pro-inflammatory genes is the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] This pathway can be activated by various stimuli, including lipopolysaccharide (LPS), a component of Gram-negative bacteria, leading to the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7]
This guide provides a comprehensive suite of in vitro and in vivo assays to robustly characterize the anti-inflammatory properties of novel this compound derivatives. The protocols are designed to not only determine the efficacy of these compounds but also to provide insights into their potential mechanisms of action.
I. In Vitro Efficacy and Mechanistic Assays
In vitro assays represent the foundational step in characterizing the anti-inflammatory potential of novel chemical entities. They offer a controlled environment to assess direct effects on cellular and enzymatic targets, providing crucial data on potency and mechanism of action before proceeding to more complex in vivo models.
A. Cellular Anti-inflammatory Activity: LPS-Induced Cytokine Release in Macrophages
Scientific Rationale: Macrophages are key players in the innate immune response and are potent producers of pro-inflammatory cytokines upon activation. The RAW 264.7 murine macrophage cell line is a well-established and widely used model for studying inflammation because of its robust and reproducible response to inflammatory stimuli like LPS.[4][8][9] By pre-treating these cells with the test compound before LPS stimulation, we can quantify the compound's ability to suppress the production of key inflammatory mediators, TNF-α and IL-6. This assay provides a direct measure of the cellular anti-inflammatory activity of the this compound derivatives. Pre-treatment with the test compound is standard practice to ensure the compound has sufficient time to interact with its cellular targets before the inflammatory cascade is initiated, which can help in identifying inhibitory effects that might be masked by high background cytokine levels if the stimulus is added first.[10]
Experimental Workflow:
Caption: Workflow for the in vitro COX enzyme inhibition assay.
Protocol: COX-1 and COX-2 Inhibition Assay
-
Reagent Preparation: Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), co-factors (e.g., hematin, L-epinephrine), and purified ovine COX-1 and human recombinant COX-2 enzymes as per the supplier's instructions. [11][12]2. Compound Preparation: Prepare serial dilutions of the this compound derivatives and reference inhibitors (e.g., Diclofenac for non-selective, Celecoxib for COX-2 selective) in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, co-factors, and either COX-1 or COX-2 enzyme to each well.
-
Pre-incubation: Add the test compounds or vehicle control to the appropriate wells and pre-incubate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction. [11]5. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well. [12]6. Incubation: Incubate for a specified time (e.g., 2 minutes) at 37°C. [12]7. Reaction Termination: Stop the reaction by adding a stopping solution (e.g., saturated stannous chloride or a strong acid). [12]8. Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a specific EIA kit or by LC-MS/MS. [11]9. Data Analysis: Calculate the percentage of inhibition for each compound concentration against the vehicle control. Determine the IC50 values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
C. Data Presentation for In Vitro Assays
Quantitative data from the in vitro assays should be summarized in a clear and concise table to facilitate comparison between different derivatives and the reference compounds.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index (SI) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.6 | >100 | 0.5 ± 0.05 | >200 |
| Derivative 2 | 15.8 ± 1.2 | 22.5 ± 1.8 | 50.3 ± 4.1 | 1.2 ± 0.1 | 41.9 |
| Derivative 3 | >100 | >100 | >100 | >100 | - |
| Diclofenac (Ref.) | 2.1 ± 0.2 | 3.5 ± 0.3 | 0.06 ± 0.01 | 0.79 ± 0.08 | 0.07 |
| Celecoxib (Ref.) | 10.5 ± 0.9 | 15.2 ± 1.3 | 15.2 ± 1.1 | 0.04 ± 0.005 | 380 |
Data are presented as mean ± SD from three independent experiments. SI = IC50 (COX-1) / IC50 (COX-2).
II. In Vivo Anti-inflammatory Efficacy
Following promising in vitro results, it is essential to evaluate the efficacy of the lead compounds in a living organism to understand their pharmacokinetic and pharmacodynamic properties in a more complex biological system.
A. Carrageenan-Induced Paw Edema Model in Rats
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for screening potential anti-inflammatory drugs. [13][14][15]The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a biphasic inflammatory response. [16][17]The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins, mediated by the induction of COX-2. [18]By measuring the reduction in paw volume (edema) after oral administration of the test compounds, we can assess their in vivo anti-inflammatory efficacy. This model is particularly relevant for compounds suspected to be COX-2 inhibitors, as a significant reduction in the later phase of edema is indicative of this mechanism. [18] Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC solution)
-
Group II: Positive control (e.g., Indomethacin, 5 mg/kg, p.o.)
-
Group III-V: Test compounds (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. [18]4. Dosing: Administer the test compounds, positive control, or vehicle orally (p.o.) 1 hour before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat. [18]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [18]7. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Baseline paw volume.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
B. Data Presentation for In Vivo Assay
The results of the in vivo study should be presented in a table that clearly shows the time-course of the anti-inflammatory effect and the dose-dependent inhibition of edema.
Table 2: Effect of this compound Derivatives on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose, mg/kg, p.o.) | \multicolumn{5}{c|}{Increase in Paw Volume (mL) at Hour} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | 1 | 2 | 3 | 4 | 5 | | | Vehicle Control | 0.35 ± 0.04 | 0.58 ± 0.06 | 0.75 ± 0.08 | 0.68 ± 0.07 | 0.55 ± 0.05 | - | | Indomethacin (5) | 0.20 ± 0.03* | 0.25 ± 0.04** | 0.30 ± 0.05** | 0.28 ± 0.04** | 0.22 ± 0.03** | 60.0% | | Derivative 1 (10) | 0.30 ± 0.04 | 0.45 ± 0.05 | 0.50 ± 0.06* | 0.42 ± 0.05* | 0.35 ± 0.04* | 33.3% | | Derivative 1 (20) | 0.25 ± 0.03* | 0.35 ± 0.04** | 0.38 ± 0.05** | 0.32 ± 0.04** | 0.28 ± 0.04** | 49.3% | | Derivative 1 (40) | 0.22 ± 0.03** | 0.28 ± 0.04** | 0.32 ± 0.05** | 0.29 ± 0.04** | 0.25 ± 0.03** | 57.3% |
*Data are presented as mean ± SEM (n=6). *p < 0.05, *p < 0.01 compared to vehicle control group (One-way ANOVA followed by Dunnett's test).
III. Mechanistic Insights: NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation. [5]In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. [19]Pro-inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. [7]This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2. [20]Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.
Caption: Simplified overview of the canonical NF-κB signaling pathway and potential points of inhibition.
IV. Conclusion and Future Directions
The assays outlined in this guide provide a robust framework for the initial characterization of the anti-inflammatory properties of novel this compound derivatives. By systematically evaluating their effects on cytokine production, COX enzyme activity, and in vivo inflammation, researchers can identify promising lead candidates for further development.
Future studies should aim to further elucidate the precise molecular targets of active compounds. This could involve investigating their effects on upstream components of the NF-κB signaling pathway (e.g., IKK phosphorylation) or exploring their impact on other inflammatory pathways. Additionally, pharmacokinetic and toxicology studies will be necessary to assess the drug-like properties and safety profiles of the most promising derivatives.
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Application Notes & Protocols for the Antibacterial Screening of N-(5-methylisoxazol-3-yl)acetamide Compounds
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents. Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antibacterial screening of a specific chemical series: N-(5-methylisoxazol-3-yl)acetamide and its analogues. We present detailed, field-proven protocols for determining key antimicrobial metrics, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), based on authoritative standards from the Clinical and Laboratory Standards Institute (CLSI).[6][7] The methodologies are designed to be robust and reproducible, incorporating essential quality controls to ensure data integrity and trustworthiness.
Introduction: The Rationale for Screening Isoxazole Derivatives
Heterocyclic compounds are the cornerstone of modern pharmacology, and the isoxazole ring is a prominent feature in numerous approved drugs.[5][8] Its unique electronic and structural properties allow for diverse interactions with biological targets.[8][9] The isoxazole moiety is present in established antibacterial agents, where it can play a crucial role in sterically protecting beta-lactam rings or participating in binding to bacterial enzymes.[8] The title compound class, this compound, shares structural similarities with the core of sulfamethoxazole, a widely used sulfonamide antibiotic, suggesting a plausible rationale for investigating its antibacterial potential.[10][11]
This guide provides a validated workflow to assess the in vitro activity of these novel compounds, moving from initial screening to quantitative characterization of their inhibitory and bactericidal effects.
Foundational Principles of Antimicrobial Susceptibility Testing
The primary goal of in vitro antibacterial screening is to quantify a compound's effect on a specific bacterium. This effect can be either bacteriostatic , meaning it inhibits visible growth, or bactericidal , meaning it actively kills the bacteria.[2]
Two key parameters are determined:
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13][14][15] A lower MIC value indicates greater potency.
-
Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[16][17][18] This metric is essential to differentiate between bacteriostatic and bactericidal agents.
The protocols outlined herein are based on the globally recognized standards published by the Clinical and Laboratory Standards Institute (CLSI), which ensures inter-laboratory comparability and clinical relevance of the data generated.[19]
General Experimental Workflow
A logical, stepwise approach is critical for efficient screening. The workflow begins with a primary quantitative screen to determine the MIC, followed by a secondary assay to establish the MBC for the most promising "hit" compounds.
Caption: Step-by-step workflow for the Broth Microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO at a concentration 100x the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, make a 12.8 mg/mL stock).
-
Causality: Preparing a concentrated stock in DMSO minimizes the final concentration of the solvent in the assay, reducing potential solvent-induced toxicity to the bacteria.
-
From this stock, prepare a working solution in CAMHB. For example, add 20 µL of the 12.8 mg/mL stock to 980 µL of CAMHB to get a 256 µg/mL working solution (2x the highest final concentration).
-
-
Plate Preparation and Serial Dilution:
-
In a sterile 96-well plate, add 50 µL of CAMHB to wells in columns 2 through 11 for each compound being tested. Column 12 will serve as a sterility control and receives 100 µL of uninoculated CAMHB.
-
Add 100 µL of the 2x compound working solution (e.g., 256 µg/mL) to column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this process from column 2 to column 10. Discard 50 µL from column 10. Well 11 serves as the growth control (no compound).
-
-
Inoculum Preparation:
-
From a fresh MHA plate (18-24 hours old), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline. Vortex gently to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance of 0.08 to 0.13 at 625 nm), and corresponds to approximately 1.5 x 10⁸ CFU/mL. [20] * Causality: Inoculum density is one of the most critical variables. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can lead to falsely low MICs. [21] * Dilute this standardized suspension 1:150 in CAMHB to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of its preparation, add 50 µL of the final working inoculum to wells in columns 1 through 11. This brings the final volume in each well to 100 µL and dilutes the compound and inoculum by a factor of two.
-
The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL . The final compound concentrations will range from 128 µg/mL down to 0.25 µg/mL.
-
-
Incubation & Interpretation:
-
Seal the plate (e.g., with a breathable film or lid) and incubate at 35 ± 2°C for 16-20 hours in ambient air. [20] * After incubation, visually inspect the plate. The growth control (well 11) should be distinctly turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). [13][15]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and is essential for determining if a compound is bactericidal.
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Step-by-Step Methodology:
-
Subculturing:
-
Using the 96-well plate from the completed MIC assay, identify the MIC well and all wells containing higher concentrations of the compound that showed no visible growth.
-
Mix the contents of each of these wells gently.
-
Using a calibrated pipette, spot-plate a 10 µL aliquot from each selected well onto a labeled MHA plate. Also, plate an aliquot from the 1:100 dilution of the growth control to determine the initial inoculum count.
-
-
Incubation:
-
Allow the spots to dry completely before inverting the plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
-
Interpretation:
-
Following incubation, count the number of colonies (CFU) in each spot.
-
The initial inoculum was ~5 x 10⁵ CFU/mL. Therefore, a 10 µL spot should contain ~5000 CFU. A 99.9% reduction corresponds to ≤5 CFU remaining.
-
The MBC is the lowest compound concentration that results in a ≥99.9% kill rate, which is practically determined as the concentration that yields ≤5 colonies from the 10 µL spot. [16][22]
-
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format to allow for easy comparison between compounds and bacterial strains.
Table 1: Representative Data Summary for Antibacterial Screening
| Compound ID | Test Organism | ATCC No. | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|---|
| NMA-001 | S. aureus | 25923 | 8 | 16 | 2 | Bactericidal |
| NMA-001 | E. coli | 25922 | 32 | >128 | >4 | Bacteriostatic |
| NMA-002 | S. aureus | 25923 | 16 | >128 | >8 | Bacteriostatic |
| NMA-002 | E. coli | 25922 | 64 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 25923 | 0.25 | 0.5 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 25922 | 0.015 | 0.03 | 2 | Bactericidal |
Interpreting the MBC/MIC Ratio: The ratio of MBC to MIC is a critical indicator of a compound's mode of action.
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal . [16][17]* MBC/MIC > 4: The compound is generally considered bacteriostatic .
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Application Notes and Protocols: High-Throughput Screening of N-(5-methylisoxazol-3-yl)acetamide Analogs for Urease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease, a nickel-dependent metalloenzyme, is a critical factor in the pathogenesis of various human and animal diseases, as well as in agricultural nitrogen loss.[1][2][3] Its role in catalyzing the hydrolysis of urea to ammonia and carbon dioxide leads to significant pH elevation, contributing to conditions like peptic ulcers, urolithiasis, and hepatic encephalopathy.[3][4] This application note provides a detailed protocol for a robust and high-throughput urease inhibition assay, specifically tailored for the evaluation of N-(5-methylisoxazol-3-yl)acetamide analogs, a promising class of potential inhibitors. The methodology is based on the well-established Berthelot (indophenol) reaction, which offers high sensitivity and reliability for quantifying ammonia production.[1][5][6]
Introduction: The Significance of Urease Inhibition
Urease (EC 3.5.1.5) is a highly efficient enzyme found in a wide range of organisms, including bacteria, fungi, and plants.[7][8] In humans, the urease produced by bacteria like Helicobacter pylori is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and leading to various gastrointestinal diseases.[7][9] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease results in significant nitrogen loss through ammonia volatilization, reducing fertilizer efficacy and causing environmental pollution.[2]
The development of potent and specific urease inhibitors is therefore a critical area of research in both medicine and agriculture.[1][2] By blocking the activity of urease, these inhibitors can mitigate the harmful effects of ammonia production. This guide focuses on the evaluation of this compound analogs, a class of compounds with structural motifs that suggest potential for effective urease inhibition.
The Catalytic Mechanism of Urease
Urease catalyzes the hydrolysis of urea in a two-step process.[7] The active site contains a binuclear nickel center that is crucial for catalysis.[8][10] One nickel ion binds the carbonyl oxygen of urea, acting as a Lewis acid to increase the electrophilicity of the carbonyl carbon.[10] The other nickel ion activates a water molecule, which then acts as a nucleophile, attacking the carbonyl carbon.[10] This leads to the formation of a tetrahedral intermediate that subsequently breaks down to release ammonia and carbamate. The carbamate then spontaneously decomposes to form another molecule of ammonia and carbon dioxide.[7][9]
Assay Principle: The Berthelot Reaction
The urease inhibition assay described here employs the Berthelot method to quantify the ammonia produced from urea hydrolysis.[1][11] This colorimetric assay is based on the reaction of ammonia with phenol and hypochlorite in an alkaline medium, catalyzed by sodium nitroprusside.[5][6] This reaction forms a stable blue-green indophenol dye, the absorbance of which is directly proportional to the concentration of ammonia in the sample.[1][12] The intensity of the color is measured spectrophotometrically at a wavelength between 625 and 670 nm.[1]
In the context of an inhibition assay, a reduction in the intensity of the blue-green color in the presence of a test compound indicates inhibition of urease activity.
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing the urease inhibition assay in a 96-well microplate format, suitable for high-throughput screening.
Materials and Reagents
-
Urease: Jack bean urease (Type III, Sigma-Aldrich or equivalent)
-
Urea: Analytical grade
-
Phosphate Buffer: 100 mM, pH 7.4
-
Phenol Reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water. Store in a light-protected bottle at 4°C.
-
Alkaline Hypochlorite Reagent (Reagent B): 0.5% (v/v) sodium hypochlorite and 0.5% (w/v) sodium hydroxide in deionized water. Prepare fresh daily.
-
This compound Analogs: Dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Positive Control: A known urease inhibitor such as thiourea or hydroxyurea.[3]
-
Equipment: 96-well microplate reader, incubator, multichannel pipettes.
Solution Preparation
-
Urease Solution: Prepare a stock solution of urease in phosphate buffer (e.g., 1 U/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired assay time.
-
Urea Solution: Prepare a 100 mM solution of urea in phosphate buffer.
-
Test Compound Dilutions: Prepare a series of dilutions of the this compound analogs and the positive control in the appropriate solvent.
Assay Procedure
The following procedure is for a single well in a 96-well plate. Adjust volumes as necessary for your specific plate and reader.
-
Plate Setup:
-
Blank: 25 µL phosphate buffer.
-
Negative Control (100% enzyme activity): 20 µL phosphate buffer + 5 µL solvent (e.g., DMSO).
-
Test Wells: 20 µL phosphate buffer + 5 µL of the test compound dilution.
-
Positive Control Wells: 20 µL phosphate buffer + 5 µL of the positive control dilution.
-
-
Enzyme Addition: Add 25 µL of the urease solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme concentration.
-
Color Development:
-
Add 50 µL of Phenol Reagent (Reagent A) to each well.
-
Add 50 µL of Alkaline Hypochlorite Reagent (Reagent B) to each well.
-
-
Final Incubation: Incubate the plate at 37°C for 20 minutes for color development.
-
Absorbance Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.
Experimental Workflow Diagram
Caption: The role of urease inhibition in preventing pathogenesis.
References
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Fidaleo, M., Lavecchia, R., & Zuorro, A. (2006). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly, 20(4), 423-431. [Link]
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Vedantu. (n.d.). Urease: Structure, Function, and Applications Explained. [Link]
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Ciurli, S., & Mangani, S. (2020). The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate. JBIC Journal of Biological Inorganic Chemistry, 25(6), 835-846. [Link]
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Wikipedia. (2023). Urease. [Link]
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M-CSA. (n.d.). Urease. [Link]
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Wikipedia. (2023). IC50. [Link]
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Priya, S., & Selvan, K. (2017). Study of enzyme kinetics for urease extracted from Glycine max. International Journal of Current Microbiology and Applied Sciences, 6(9), 442-448. [Link]
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University of Regensburg. (n.d.). A36 Michaelis-Menten kinetics: Hydrolysis of urea. [Link]
-
Al-jassani, M. J. (2014). Extraction, purification, kinetic and thermodynamic properties of urease from germinating Pisum Sativum L. seeds. Journal of Traditional and Complementary Medicine, 4(3), 191-198. [Link]
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Ciurli, S., & Mangani, S. (2020). The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate. JBIC Journal of Biological Inorganic Chemistry, 25(6), 835-846. [Link]
-
Wikipedia. (2023). Berthelot's reagent. [Link]
-
ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?[Link]
-
MDPI. (2022). Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
Gordon, S. A., Fleck, A., & Bell, J. (1978). Optimal conditions for the estimation of ammonium by the Berthelot reaction. Annals of Clinical Biochemistry, 15(5), 270-275. [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for urea hydrolysis catalysed by urease. [Link]
-
Labcare diagnostics. (n.d.). Berthelot Method. [Link]
-
ScienceDirect. (2025). Enzyme inhibitory assay: Significance and symbolism. [Link]
-
Walailak Journal of Science and Technology. (2018). AMMONIA DETERMINATION IN BOTTLED WATER USING SPECTROPHOTOMETER : COMPARISON BETWEEN NESSLER AND BERTHELOT METHODS. [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
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Saleem, H., Wani, T. A., & Bachh, A. A. (2019). Inhibition assays of free and immobilized urease for detecting hexavalent chromium in water samples. 3 Biotech, 9(3), 102. [Link]
-
ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?[Link]
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Bio-Techne. (n.d.). Urease Assay Kit. [Link]
-
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]
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MDPI. (2019). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. [Link]
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-
Khan, K. M., et al. (2023). New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation. Scientific Reports, 13(1), 1-17. [Link]
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Science.gov. (n.d.). urease inhibitor-treated urea: Topics by Science.gov. [Link]
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Hina, S., et al. (2021). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. Molecules, 26(11), 3192. [Link]
-
ResearchGate. (2025). Hydroxamic Acids Designed as Inhibitors of Urease. [Link]
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Application Notes & Protocols for Molecular Docking Studies of N-(5-methylisoxazol-3-yl)acetamide Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of N-(5-methylisoxazol-3-yl)acetamide Derivatives and the Role of In Silico Docking
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Derivatives of this versatile heterocyclic motif have shown promise as potent and selective inhibitors of various enzymes, making them attractive candidates for drug discovery programs targeting inflammation, cancer, and infectious diseases.[3][4][5] Among the notable targets are the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This in silico approach has become an indispensable tool in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern ligand-protein recognition.[6][7] By simulating the binding of this compound derivatives to their biological targets, researchers can rationalize structure-activity relationships (SAR), prioritize compounds for synthesis, and guide the optimization of lead candidates.
These application notes provide a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound derivatives against a relevant biological target, using human cyclooxygenase-2 (COX-2) as an exemplary case. The methodologies described herein are grounded in established best practices and are designed to ensure the scientific rigor and validity of the results.
I. Pre-Docking Essentials: Software, Materials, and Target Selection
A successful molecular docking study begins with the careful selection of computational tools and the preparation of high-quality input structures.
A. Recommended Software and Web Resources
| Software/Resource | Purpose | Availability |
| UCSF Chimera/ChimeraX | Molecular visualization, protein and ligand preparation. | Free for academic use. |
| AutoDock Tools (ADT) | Preparation of input files for AutoDock Vina. | Free. |
| AutoDock Vina | Molecular docking engine. | Free. |
| PyMOL | High-quality visualization and analysis of docking results. | Free for academic use. |
| PubChem/ZINC Database | Sourcing 3D structures of ligands. | Publicly accessible. |
| Protein Data Bank (PDB) | Sourcing 3D structures of protein targets. | Publicly accessible. |
B. Target Selection: Human Cyclooxygenase-2 (COX-2)
For this protocol, we will use the crystal structure of human COX-2 in complex with a selective inhibitor. A suitable entry in the Protein Data Bank (PDB) is 5KIR .[3] This structure provides a high-resolution view of the enzyme's active site and the binding mode of a known ligand, which is crucial for validating our docking protocol.
II. The Molecular Docking Workflow: A Step-by-Step Protocol
The following protocol details the process from protein preparation to the analysis of docking results. The causality behind each step is explained to provide a deeper understanding of the methodology.
Workflow Overview
Caption: Overall workflow for the molecular docking study.
A. Phase 1: Protein Preparation
The goal of this phase is to prepare the protein receptor for docking by removing non-essential molecules, correcting structural issues, and adding necessary atoms.[8]
-
Download and Clean the Protein Structure:
-
Download the PDB file for 5KIR from the Protein Data Bank.
-
Load the structure into UCSF Chimera.
-
Remove water molecules, co-solvents, and any co-crystallized ligands. The rationale is to create a clean binding site for the new ligands to be docked. However, in cases where a water molecule is known to mediate key interactions, it should be retained.
-
If the protein is a homodimer, as is the case with COX-2, retain only one chain for the docking study to simplify the system, unless the binding site is at the dimer interface.
-
-
Add Hydrogens and Assign Charges:
-
Use the "Dock Prep" tool in UCSF Chimera or a similar function in other software.
-
This step adds hydrogen atoms, which are typically not resolved in crystal structures but are crucial for forming hydrogen bonds.[9]
-
Assign partial charges to all atoms (e.g., using the AMBER force field). Accurate charge distribution is essential for calculating electrostatic interactions, a key component of the docking score.[9]
-
Save the prepared protein in .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
-
B. Phase 2: Ligand Preparation
This phase involves generating 3D structures of the this compound derivatives and preparing them for docking.[10]
-
Generate 3D Ligand Structures:
-
The 2D structures of your derivatives can be drawn using software like ChemDraw or sourced from databases like PubChem.[11]
-
Convert the 2D structures to 3D. Most molecular modeling software can perform this conversion and generate a low-energy conformation.
-
It is crucial to perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a geometrically realistic conformation.
-
-
Prepare Ligands for Docking:
-
Load the 3D ligand structures into AutoDock Tools.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds. This allows the ligand to be flexible during the docking process, which is essential for it to find the optimal binding pose.[10]
-
Save the prepared ligands in .pdbqt format.
-
C. Phase 3: Grid Generation
The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for binding poses.[12]
-
Define the Binding Site:
-
Load the prepared protein structure into AutoDock Tools.
-
Identify the active site. This can be done by referring to the position of the co-crystallized ligand in the original PDB file or from published literature.
-
In UCSF Chimera or PyMOL, select the residues that form the binding pocket.
-
-
Generate the Grid Box:
-
In AutoDock Tools, use the "Grid Box" option.
-
Center the grid box on the identified active site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, with a small margin to allow for ligand flexibility. A box that is too small may prevent the ligand from finding its optimal pose, while a box that is too large will unnecessarily increase computation time.
-
Save the grid parameter file.
-
D. Phase 4: Molecular Docking with AutoDock Vina
AutoDock Vina will now be used to dock the prepared ligands into the defined grid box on the protein.[13]
-
Create a Configuration File:
-
Create a text file specifying the paths to the prepared protein (.pdbqt), the prepared ligand (.pdbqt), and the grid parameters.
-
Define the output file name for the docking results.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform a series of docking runs for each ligand, exploring different conformations and orientations within the grid box. It uses a scoring function to estimate the binding affinity for each pose.[14]
-
III. Post-Docking Analysis and Validation
A. Analyzing Docking Results
-
Evaluate Binding Affinity:
-
The primary output from AutoDock Vina is a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[16]
-
Rank your this compound derivatives based on their binding scores.
-
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Compound A | -9.5 | Tyr385, Arg120, Ser530 | 2 |
| Compound B | -8.9 | Tyr385, Arg120, Val523 | 1 |
| Compound C | -8.2 | Arg120, Val523 | 1 |
| Reference | -10.1 | Tyr385, Arg120, Ser530 | 3 |
-
Visualize Binding Poses:
-
Use PyMOL or UCSF Chimera to visualize the predicted binding poses for each derivative.[17][18][19]
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[15] This is crucial for understanding the structural basis of binding and for rationalizing the differences in binding affinities among the derivatives.
-
Caption: Key interactions between the ligand and COX-2.
B. Protocol Validation: Ensuring Trustworthiness
To ensure the reliability of your docking protocol, it is essential to perform a validation step.[13][20][21][22]
-
Re-docking the Co-crystallized Ligand:
-
Extract the co-crystallized ligand from the original PDB file (5KIR).
-
Prepare and dock this ligand back into the active site using the same protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the protocol can accurately reproduce the experimentally observed binding mode.[20][23]
-
IV. Conclusion and Future Directions
This guide provides a robust framework for conducting molecular docking studies on this compound derivatives. By following this protocol, researchers can gain valuable insights into the potential of these compounds as enzyme inhibitors. The results from these in silico studies can effectively guide experimental efforts, saving time and resources in the drug discovery pipeline.
It is important to remember that molecular docking is a predictive tool, and its results should be interpreted in the context of other experimental data. Promising candidates identified through docking should be synthesized and subjected to in vitro and in vivo testing to confirm their biological activity.
V. References
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PubMed Central. (2025, October 21). National Institutes of Health.[Link]
-
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. MDPI.[Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. (2020, July 18). YouTube.[Link]
-
This compound | C6H8N2O2 | CID 538625 - PubChem. National Institutes of Health.[Link]
-
Session 4: Introduction to in silico docking. University of Oxford.[Link]
-
SwissDock. Swiss Institute of Bioinformatics.[Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021, May 11). YouTube.[Link]
-
Scoring functions for docking - Wikipedia. Wikipedia.[Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH. (2022, November 5). National Institutes of Health.[Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. National Institutes of Health.[Link]
-
How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). ResearchGate.[Link]
-
Visualization of Molecular Docking result by PyMOL - YouTube. (2022, May 12). YouTube.[Link]
-
(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24). ResearchGate.[Link]
-
Scoring Functions : Types and Importance in Molecular Docking - YouTube. (2022, September 20). YouTube.[Link]
-
Molecular Docking Tutorial. University of Alberta.[Link]
-
Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual - Medium. (2021, October 12). Medium.[Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity - Oriental Journal of Chemistry. Oriental Journal of Chemistry.[Link]
-
Molecular docking proteins preparation - ResearchGate. (2019, September 20). ResearchGate.[Link]
-
Generating grid box for Docking using Vina - YouTube. (2024, May 9). YouTube.[Link]
-
Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. Michigan State University.[Link]
-
Docking and scoring - Schrödinger. Schrödinger.[Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC - NIH. (2010, April 17). National Institutes of Health.[Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (2022, August 15). American Chemical Society.[Link]
-
(PDF) N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - ResearchGate. (2025, October 14). ResearchGate.[Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. American Chemical Society.[Link]
-
Schrödinger Notes—Molecular Docking - J's Blog. (2024, January 5). J's Blog. [https://www.z gents.com/schrodinger-notes-molecular-docking/]([Link] gents.com/schrodinger-notes-molecular-docking/)
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Matter Modeling Stack Exchange.[Link]
-
(PDF) Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - ResearchGate. (2022, August 2). ResearchGate.[Link]
-
Docking Score Functions | PPTX - Slideshare. Slideshare.[Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. (2020, October 23). YouTube.[Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH. National Institutes of Health.[Link]
-
Molecular Docking Scoring - acemate | The AI. acemate.[Link]
-
Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman. (2021, January 12). Ethan Holleman.[Link]
-
2023 DOCK tutorial 1 with PDBID 4S0V - Rizzo_Lab. (2024, February 19). Rizzo_Lab.[Link]
-
Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - NIH. National Institutes of Health.[Link]
-
(PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - ResearchGate. (2025, August 9). ResearchGate.[Link]
-
N-{4-[(5-Methyl-isoxazol-3-yl)sulfamo-yl]phen-yl}benzamide - PubMed. National Institutes of Health.[Link]
-
4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed. National Institutes of Health.[Link]
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- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. medium.com [medium.com]
- 19. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 23. pubs.acs.org [pubs.acs.org]
N-(5-methylisoxazol-3-yl)acetamide in the synthesis of COX-II inhibitors
Application Notes & Protocols
Topic: The Isoxazole & Pyrazole Scaffolds as Privileged Structures in the Synthesis of Selective COX-II Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Role of Heterocyclic Scaffolds in Modern Anti-Inflammatory Drug Design
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in medicinal chemistry, offering a class of anti-inflammatory agents with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). At the heart of this innovation lies the strategic use of specific heterocyclic scaffolds, which provide the rigid conformational framework necessary for selective binding to the COX-2 isozyme.
This guide provides an in-depth exploration of the synthesis of two prominent COX-2 inhibitors, Celecoxib and Valdecoxib. While both are diaryl-substituted heterocycles, they are built upon different core structures: a pyrazole for Celecoxib and an isoxazole for Valdecoxib. We will delve into the mechanistic rationale for their selectivity, provide detailed, field-tested synthesis protocols, and discuss the critical aspects of purification and analysis. The compound N-(5-methylisoxazol-3-yl)acetamide represents a key structural motif related to the isoxazole class of molecules and serves as an important intermediate in the broader synthesis of pharmaceutical agents, including certain sulfonamides[1]. This document will focus on the practical synthesis of the final active pharmaceutical ingredients, Valdecoxib and Celecoxib, which are prime examples of isoxazole- and pyrazole-based COX-2 inhibitors.
Part 1: The Scientific Foundation for COX-2 Selectivity
Mechanism of Action: Differentiating the Isozymes
Traditional NSAIDs (e.g., ibuprofen, naproxen) achieve their anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes[2]. The COX-1 isozyme is constitutively expressed and plays a crucial role in "housekeeping" functions, such as protecting the stomach lining and maintaining platelet aggregation[3]. Its inhibition is linked to the common gastrointestinal side effects of NSAIDs[3].
Conversely, the COX-2 isozyme is typically induced at sites of inflammation by stimuli like cytokines and growth factors[3]. It is responsible for synthesizing the prostaglandins that mediate pain and inflammation[4]. Selective COX-2 inhibitors are designed to preferentially bind to and inhibit the COX-2 enzyme, thereby reducing inflammation while sparing the protective functions of COX-1[3].
The basis for this selectivity lies in a key structural difference in the active sites of the two enzymes. The COX-2 active site possesses a larger, more flexible binding pocket and a hydrophilic side pocket, which is absent in COX-1[2]. The chemical structure of selective inhibitors, often featuring a sulfonamide or a similar side chain, allows them to fit into this larger pocket, leading to potent and selective inhibition[2][3].
The Role of the Isoxazole and Pyrazole Scaffolds
The 1,5-diarylpyrazole of Celecoxib and the 3,4-diarylisoxazole of Valdecoxib are critical pharmacophores. These rigid heterocyclic systems correctly position the two aryl rings in a specific dihedral angle, which is essential for effective binding within the COX-2 active site. One of the aryl rings typically bears the sulfonamide moiety that interacts with the hydrophilic side pocket of COX-2, anchoring the molecule and conferring selectivity[2][5].
Part 2: Synthesis of a Diarylpyrazole COX-II Inhibitor: Celecoxib
The most common and robust synthesis of Celecoxib involves a two-step process: a Claisen condensation to form a key diketone intermediate, followed by a cyclization reaction with a substituted hydrazine to form the pyrazole core[6][7].
Protocol 2.1: Synthesis of Celecoxib
This protocol describes the condensation of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione with 4-sulphonamidophenylhydrazine hydrochloride[8][9].
Table 1: Reagents and Conditions for Celecoxib Synthesis
| Reagent/Parameter | Quantity/Value | Purpose/Notes |
|---|---|---|
| 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione | 10.5 g | Starting diketone |
| 4-Sulphonamidophenylhydrazine hydrochloride | 10.5 g | Hydrazine for cyclization |
| Ethyl Acetate | 50 mL | Reaction Solvent |
| Water | 50 mL | Reaction Co-Solvent |
| Reaction Temperature | 75-80 °C | To drive the condensation reaction |
| Reaction Time | ~5 hours | Monitor by TLC/HPLC for completion |
| Crystallization Temp. | 0-5 °C | To precipitate the crude product |
Step-by-Step Methodology:
-
Reaction Setup: To a suitable reaction vessel, add 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g), 4-sulphonamidophenylhydrazine hydrochloride (10.5 g), ethyl acetate (50 mL), and water (50 mL)[8].
-
Condensation Reaction: Heat the mixture to 75-80 °C and stir vigorously for approximately 5 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., HPLC or TLC) to ensure the consumption of starting materials[8]. The formation of regioisomers is a known issue, and controlling reaction conditions is crucial to minimize their formation[9][10].
-
Crystallization and Isolation: Once the reaction is complete, cool the mixture to 0-5 °C and continue stirring for 1 hour to facilitate the precipitation of the product[8].
-
Filtration and Washing: Collect the separated solid by filtration. Wash the filter cake thoroughly with water (approx. 150 mL) to remove any remaining salts and water-soluble impurities[8].
-
Drying: Dry the obtained solid under vacuum to yield crude Celecoxib.
Protocol 2.2: Purification of Celecoxib
Purification is critical to remove unreacted starting materials and, most importantly, the undesired regioisomer impurity[9][11]. Recrystallization is a common and effective method.
Step-by-Step Methodology:
-
Solvent Selection: Provide a solution of crude Celecoxib in an aromatic hydrocarbon solvent such as toluene[8]. Alternatively, a mixture of ethanol and water can be used[12].
-
Dissolution: Heat the mixture to dissolve the crude solid completely. For instance, with toluene, heating to around 80 °C is effective[8]. An optional treatment with activated carbon can be performed at this stage to remove colored impurities.
-
Crystallization: Slowly cool the solution to induce crystallization. A controlled cooling rate, such as a 5-10 °C decrease per hour, is recommended to obtain well-formed crystals[12]. The final recrystallization temperature is typically between 0-30 °C[12].
-
Isolation and Drying: Isolate the purified crystals by filtration, wash with a cold, non-polar solvent like n-hexane, and dry under vacuum[8].
Part 3: Synthesis of a Diaryl-Isoxazole COX-II Inhibitor: Valdecoxib
The synthesis of Valdecoxib involves the construction of the 3,4-diarylisoxazole core. One effective method involves a [3+2] dipolar cycloaddition between an in-situ generated nitrile oxide and an enamine or enolate[13][14].
Sources
- 1. N-(5-Methyl-3-isoxazolyl)acetamide [myskinrecipes.com]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 9. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Acetylation of 3-Amino-5-Methylisoxazole
Introduction
3-Amino-5-methylisoxazole is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of numerous pharmaceutical compounds, most notably the sulfonamide antibiotics.[1][2] The N-acetylation of this primary amine to yield N-(5-methylisoxazol-3-yl)acetamide is a crucial transformation, often employed to protect the amino group during subsequent synthetic steps or to directly synthesize target molecules with enhanced biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient N-acetylation of 3-amino-5-methylisoxazole. We will delve into the underlying reaction mechanism, provide a detailed, field-proven protocol, and discuss methods for the characterization of the final product.
Reaction Principle and Causality
The N-acetylation of 3-amino-5-methylisoxazole is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.[3][4] Acetic anhydride is the reagent of choice for this transformation due to its high reactivity and the formation of a stable acetate leaving group.[4] The reaction is typically carried out in the presence of a mild base, such as pyridine or sodium acetate, which serves to neutralize the acetic acid byproduct, thereby driving the reaction to completion.[5][6]
Reaction Scheme
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N-(5-methylisoxazol-3-yl)acetamide by Column Chromatography
Welcome to the dedicated support center for the chromatographic purification of N-(5-methylisoxazol-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of this and structurally related isoxazole-containing compounds. Here, we move beyond rote protocols to address the nuanced challenges that can arise during column chromatography, ensuring you can achieve high purity and yield with a validated, reproducible methodology.
I. Understanding the Molecule: Key Physicochemical Properties
Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount. This compound is a moderately polar compound. Its structure, featuring an amide linkage and an isoxazole ring, dictates its chromatographic behavior.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | Influences diffusion rates but is less critical for basic column chromatography. |
| Predicted Polarity | Moderately Polar | Will likely require a moderately polar mobile phase for elution from a normal-phase column (e.g., silica gel). |
| Solubility | Soluble in many organic solvents like ethyl acetate, dichloromethane, and methanol. | Provides flexibility in choosing a solvent for sample loading and mobile phase preparation. |
| pKa (Predicted) | The amide proton is weakly acidic, and the isoxazole nitrogen is weakly basic. | The compound's charge state is unlikely to be a major factor unless using pH-modified mobile phases. |
II. Experimental Protocol: A Validated Method
This section provides a robust, step-by-step protocol for the purification of this compound. This method has been designed to be a self-validating system, with checkpoints to ensure success.
Objective: To purify crude this compound from common synthesis-related impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Workflow Diagram:
Caption: A stepwise workflow for the purification of this compound.
Step-by-Step Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a solvent system of 30% ethyl acetate in hexane.
-
Visualize the spots under a UV lamp (254 nm). The desired product should have an Rf value of approximately 0.3-0.4 in this system.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.[1]
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase (e.g., 30% ethyl acetate in hexane).
-
Collect fractions of a consistent volume in test tubes.
-
-
Monitoring the Separation:
-
Spot every few fractions on a TLC plate and develop it to monitor the elution of the compounds.
-
Identify the fractions containing the pure desired product.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
III. Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound and provides actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane. If the compound is very polar, consider adding a small amount of methanol (1-5%) to the mobile phase. |
| Compound elutes too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, reduce the percentage of ethyl acetate in hexane. |
| Poor separation of the desired compound from impurities. | The chosen solvent system has poor selectivity. The column was overloaded with the crude sample. | Experiment with different solvent systems during the initial TLC analysis. Consider a different solvent mixture, such as dichloromethane/methanol. Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the compound on the TLC plate and column. | The compound may be interacting too strongly with the acidic silanol groups on the silica gel. The sample may be overloaded. | Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds, to improve peak shape.[3] Ensure the sample is not overloaded on the column. |
| The compound appears to have decomposed on the column. | The compound may be unstable on silica gel. | Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before developing. If it decomposes, consider using a different stationary phase like alumina (neutral, acidic, or basic) or reverse-phase silica.[3][4] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best way to load my sample onto the column?
A1: For optimal separation, it is crucial to load the sample in a narrow band. Dissolving the crude product in a minimal amount of a relatively non-polar solvent in which it is soluble is ideal. If the compound has poor solubility in the eluent, dry loading is the preferred method.[2] This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, free-flowing powder to the top of the packed column.[2]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is determined by preliminary TLC analysis. You are looking for a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4. This range typically provides the best separation from impurities. A good starting point for this compound is a mixture of hexane and ethyl acetate.
Q3: Can I use a gradient elution for this purification?
A3: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You would start with a less polar mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexane) over the course of the separation. This can help to elute more polar impurities after your desired compound has been collected.
Q4: My compound is very polar and still won't come off the column with 100% ethyl acetate. What should I do?
A4: If your compound is highly retained, you will need to use a more polar mobile phase. A common next step is to add methanol to your ethyl acetate. Start with a small percentage (e.g., 1-2% methanol in ethyl acetate) and increase as needed. Be aware that methanol can sometimes cause silica to dissolve, so it should be used judiciously. Alternatively, for very polar compounds, reverse-phase chromatography can be an excellent option.[3]
Q5: What are some common impurities I might encounter in the synthesis of this compound?
A5: Common impurities can include unreacted starting materials such as 3-amino-5-methylisoxazole or acetylating agents. Side products from the reaction can also be present. The nature of these impurities will depend on the specific synthetic route employed.
V. References
-
Benchchem. (n.d.). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers. Retrieved from
-
Benchchem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds. Retrieved from
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges for N-(5-methylisoxazol-3-yl)acetamide
Welcome to the technical support center for N-(5-methylisoxazol-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the solubility challenges commonly encountered with this compound. As a scientist with extensive experience in compound handling and formulation, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.
I. Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it's crucial to understand the inherent properties of this compound.
-
Structure: The molecule contains a polar acetamide group and a heterocyclic isoxazole ring, alongside a nonpolar methyl group. This combination results in a compound with moderate polarity and limited aqueous solubility.
-
Key Physicochemical Data:
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected aqueous solubility of this compound and why is it likely low?
Answer:
The aqueous solubility is expected to be low. The primary reason is the energy of the crystal lattice. For a solid to dissolve, the energy released when solute molecules interact with solvent molecules must be greater than the energy holding the molecules together in the crystal and the energy required to disrupt the solvent-solvent interactions. For many organic solids like this one, the crystal lattice energy is quite high, and the interactions with water are not strong enough to overcome it, leading to poor solubility. A good goal for the solubility of drug discovery compounds is >60 µg/mL.[3]
Q2: I tried to make a 10 mM stock solution in DMSO and it's not dissolving completely, or it's precipitating upon storage. What should I do?
Answer:
This is a common issue. While Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving many polar and non-polar compounds, solubility limits still exist.[4]
Troubleshooting Steps:
-
Gentle Heating: Gently warm the solution to 30-40°C in a water bath.[5] This can help overcome the activation energy barrier for dissolution. Do not overheat, as it can degrade the compound.
-
Vortexing/Sonication: Ensure vigorous mixing by vortexing. If that fails, sonication can provide the energy needed to break up the solid particles and facilitate dissolution.
-
Check for Hydrates: Ensure your DMSO is anhydrous. DMSO is hygroscopic and absorbed water can decrease its solvating power for some organic compounds.
-
Lower the Concentration: If the above steps fail, you may be exceeding the solubility limit. Prepare a lower concentration stock solution (e.g., 5 mM or 1 mM) and adjust your experimental dilutions accordingly.
Best Practices for DMSO Stock Solutions:
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6]
-
Before use, thaw the aliquot completely and bring it to room temperature. Vortex gently to ensure homogeneity before making dilutions.
Q3: How can I increase the aqueous solubility of this compound for a cell-based assay? The final DMSO concentration must be below 0.5%.
Answer:
Achieving sufficient aqueous solubility for in vitro assays is a frequent challenge.[7] Given the constraint on the final DMSO concentration, several strategies can be employed, often in combination.
The isoxazole ring can be susceptible to pH-dependent changes. While some isoxazoles can undergo ring-opening under basic conditions, especially with heating, adjusting the pH within a physiologically compatible range might enhance solubility.[8] Weakly acidic or basic functional groups on a molecule can be ionized by adjusting the pH, which generally increases aqueous solubility.[9]
Experimental Protocol:
-
Prepare a concentrated stock solution in DMSO (e.g., 100 mM).
-
Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.4).
-
In a stepwise manner, dilute the DMSO stock into the buffers to the desired final concentration, ensuring the final DMSO concentration is consistent across all samples (e.g., 0.5%).[10]
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the polarity of the solvent.[9][11]
Common Co-solvents for In Vitro Assays:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG400)
Experimental Protocol:
-
Prepare a high-concentration stock in DMSO.
-
Create a series of aqueous solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% PEG400 in your cell culture medium).
-
Dilute your DMSO stock into these co-solvent solutions to your final desired drug concentration.
-
Observe for any precipitation. Remember to include a vehicle control with the same co-solvent concentration in your experiment to account for any effects of the co-solvent on the cells.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility.[12][13][14]
Experimental Protocol:
-
Select a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are commonly used in pharmaceutical formulations.[12]
-
Prepare a solution of the cyclodextrin in your aqueous buffer or cell culture medium (e.g., 10-50 mM).
-
Add the powdered this compound to the cyclodextrin solution and stir or sonicate until dissolved.
-
Alternatively, add a concentrated DMSO stock of your compound to the cyclodextrin solution. The cyclodextrin can help keep the compound in solution as the DMSO is diluted.
Workflow for Selecting a Solubilization Strategy for In Vitro Assays
Caption: Decision workflow for solubilizing the compound for in vitro assays.
Q4: What formulation strategies can be considered for in vivo studies to improve oral bioavailability?
Answer:
For in vivo studies, especially oral dosing, simply dissolving the compound is not enough. The formulation must maintain the drug in a soluble state in the gastrointestinal tract to allow for absorption.[15] Several advanced strategies can be employed.[16][17][18]
Summary of In Vivo Formulation Strategies
| Strategy | Principle | Key Excipients/Methods | References |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier. In vivo, this can form emulsions or micelles that enhance absorption. | Oils (triglycerides), surfactants (e.g., Cremophor, Tween 80), co-solvents (e.g., Transcutol). | [15][18] |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is converted into a higher-energy amorphous state by dispersing it in a polymer matrix. This increases apparent solubility and dissolution rate. | Polymers like PVP, HPMC, or specialized excipients like Apinovex™. Methods include spray drying or hot-melt extrusion. | [16][19][20][21] |
| Particle Size Reduction | Reducing particle size to the micron or nano-scale increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation. | Micronization (jet milling), Nanosuspensions (media milling, high-pressure homogenization). | [16][17] |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that are more water-soluble. | β-cyclodextrins and their derivatives. | [12][13][22] |
Logical Relationship for Formulation Choice
Caption: Relationship between compound properties and formulation choices.
III. References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Vertex AI Search. Retrieved January 9, 2024, from
-
Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Vertex AI Search. Retrieved January 9, 2024, from
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 9, 2024, from
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. Retrieved January 9, 2024, from
-
Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol. Retrieved January 9, 2024, from
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. Retrieved January 9, 2024, from
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved January 9, 2024, from
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Pharma Times. Retrieved January 9, 2024, from
-
Williams, H., Trevaskis, N. L., et al. (2013, January 1). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Retrieved January 9, 2024, from
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 9, 2024, from
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved January 9, 2024, from
-
Excipients for Solubility Enhancement. (2022, February 16). European Pharmaceutical Review. Retrieved January 9, 2024, from
-
Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. Retrieved January 9, 2024, from
-
Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist. Retrieved January 9, 2024, from
-
This compound. (n.d.). PubChem. Retrieved January 9, 2024, from
-
How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? (2025, March 16). ResearchGate. Retrieved January 9, 2024, from
-
Co-solvents. (n.d.). MedchemExpress.com. Retrieved January 9, 2024, from
-
Compound Handling Instructions. (n.d.). MCE. Retrieved January 9, 2024, from
-
How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. Retrieved January 9, 2024, from
-
Co-solvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved January 9, 2024, from
-
pH and temperature stability of the isoxazole ring in leflunomide... (n.d.). ResearchGate. Retrieved January 9, 2024, from
-
In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved January 9, 2024, from
-
Isoxazole. (n.d.). Solubility of Things. Retrieved January 9, 2024, from
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PLOS ONE. Retrieved January 9, 2024, from
Sources
- 1. This compound | C6H8N2O2 | CID 538625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. humapub.com [humapub.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 17. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 18. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 19. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 22. ijpsr.com [ijpsr.com]
N-(5-methylisoxazol-3-yl)acetamide stability and storage conditions
Welcome to the technical support center for N-(5-methylisoxazol-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. By understanding its chemical characteristics, you can ensure the integrity of your experiments and the reliability of your results.
I. Core Concepts: Understanding the Stability of this compound
This compound is a molecule featuring two key functional groups that dictate its stability: an isoxazole ring and an acetamide group. The inherent chemical properties of these moieties provide a strong indication of the compound's behavior under various experimental conditions.
-
The Isoxazole Ring: This five-membered aromatic heterocycle is generally stable. However, the N-O bond within the ring is its most reactive site and can be susceptible to cleavage under certain conditions, particularly in basic environments and at elevated temperatures[1][2].
-
The Acetamide Group: Amide bonds are susceptible to hydrolysis, a chemical breakdown in the presence of water. This reaction can be catalyzed by both acids and bases, leading to the formation of a carboxylic acid and an amine[3][4].
Therefore, the primary degradation pathways for this compound are anticipated to be hydrolysis of the acetamide bond and, under more specific conditions, opening of the isoxazole ring.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a cool, dry, and dark environment. A standard laboratory freezer at -20°C is recommended for optimal stability. The container should be tightly sealed to prevent moisture absorption and exposure to air.
Q2: Can I store this compound at room temperature?
A2: While short-term storage at room temperature (15-25°C) is generally acceptable for solid material, it is not recommended for extended periods. The compound is more susceptible to degradation at higher temperatures, especially in the presence of humidity. For solutions, storage at room temperature should be avoided to minimize the risk of hydrolysis.
Q3: How should I handle the compound upon receiving it?
A3: Upon receipt, it is crucial to store the compound under the recommended conditions immediately. Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the product. Handle the compound in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Is this compound sensitive to light?
Q5: What solvents are compatible with this compound?
A5: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. However, for long-term storage of solutions, it is critical to use anhydrous solvents to minimize the risk of hydrolysis. Aqueous solutions, especially those with a basic pH, should be prepared fresh and used immediately.
III. Troubleshooting Guide: Addressing Stability Issues
Encountering unexpected results in your experiments? This troubleshooting guide will help you identify and resolve potential issues related to the stability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results over time. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature in a tightly sealed, light-protected container. 2. Assess Purity: Analyze the purity of your stock solution or solid material using a suitable analytical method like HPLC. 3. Prepare Fresh Solutions: If using solutions, prepare them fresh from solid material for each experiment. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | The compound is degrading into one or more new chemical entities. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks to infer potential degradation products (e.g., hydrolyzed amide). 2. Review Experimental Conditions: Evaluate if the pH, temperature, or solvent used in your experiment could be contributing to degradation. |
| Precipitation of the compound from a solution. | Poor solubility or degradation leading to a less soluble product. | 1. Check Solvent Compatibility: Ensure the chosen solvent is appropriate for the desired concentration. 2. Consider pH: The pH of the solution can affect both solubility and stability. Adjust the pH if necessary and compatible with your experimental design. |
IV. Experimental Protocols
To ensure the integrity of your work, it is advisable to perform your own stability assessments, especially when using the compound in new formulations or under specific experimental conditions.
Protocol 1: Preliminary Stability Assessment in Solution
This protocol provides a framework for a basic assessment of the compound's stability in a chosen solvent system.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., DMSO, ethanol, buffered aqueous solution)
-
Analytical balance
-
Volumetric flasks
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC or LC-MS to determine the initial purity and peak area of the parent compound.
-
Incubation: Store aliquots of the solution under the desired test conditions (e.g., room temperature, 4°C, 37°C). Protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), analyze the stored aliquots using the same analytical method.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways and for developing stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC or LC-MS system
Procedure:
-
Prepare Test Solutions: Prepare solutions of this compound in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralization (for acidic and basic solutions): After incubation, neutralize the acidic and basic solutions to prevent further degradation before analysis.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, by HPLC or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products formed under specific stress conditions.
V. Visualizing Stability and Degradation
To better understand the factors influencing the stability of this compound, the following diagrams illustrate the key concepts.
Caption: Key factors influencing the stability of this compound.
Caption: Recommended workflow for handling solutions of this compound.
VI. References
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. Available at: [Link]
-
What is the mechanism of Acetamide? Patsnap Synapse. Available at: [Link]
-
Results of forced degradation studies. ResearchGate. Available at: [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available at: [Link]
-
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Sources
troubleshooting N-(5-methylisoxazol-3-yl)acetamide reaction side products
Technical Support Center: N-(5-methylisoxazol-3-yl)acetamide Synthesis
Document ID: TSC-SMX-2601-01 Version: 1.0 Last Updated: January 13, 2026
Introduction
Welcome to the technical support center for the synthesis of this compound. This molecule is a key synthetic intermediate and a known metabolite in various pharmaceutical pathways. The acetylation of 3-amino-5-methylisoxazole is a fundamental transformation, yet it is often accompanied by challenges related to side product formation, reaction control, and product purification.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter during your experiments. Our goal is to explain the causality behind these challenges and provide robust, validated protocols to help you achieve a high yield of pure product.
General Reaction Scheme
The primary synthetic route involves the N-acetylation of 3-amino-5-methylisoxazole using an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent.

Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction is sluggish or incomplete. My crude NMR shows a significant amount of unreacted 3-amino-5-methylisoxazole. What are the likely causes?
A1: Plausible Causes & Mechanisms
An incomplete reaction is typically traced back to three areas: reagent stoichiometry/activity, temperature, or the quality of the starting amine.
-
Insufficient Acetylating Agent: Acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. If they have been stored improperly or are old, their effective concentration will be lower than expected. Moisture in the solvent or glassware will rapidly quench the agent before it can react with the amine.
-
Inadequate Temperature: While the reaction is often exothermic, running it at too low a temperature (e.g., 0-5 °C) without allowing it to warm can significantly slow the reaction rate, leading to incomplete conversion within a typical timeframe.
-
Poor Amine Quality: 3-Amino-5-methylisoxazole can degrade over time.[1] If the starting material is impure or has partially decomposed, non-nucleophilic impurities will not react, leading to a lower yield and complicating purification.
-
Inefficient Acid Scavenging: When using acetyl chloride, an equivalent of HCl is produced. If a suitable base (like pyridine or triethylamine) is not present in stoichiometric amounts, the HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.
Diagnostic Strategy
-
Thin-Layer Chromatography (TLC): This is the most effective way to monitor the reaction. The starting amine is significantly more polar than the product. A persistent amine spot indicates an incomplete reaction. (See Protocol 2 for a detailed TLC method).
-
Starting Material Check: Before starting, run a melting point test or acquire an NMR spectrum of your 3-amino-5-methylisoxazole. It should be a crystalline solid with a melting point around 60-62 °C.[2]
Solutions & Preventative Measures
-
Use Fresh Reagents: Always use freshly opened or recently tested acetic anhydride/acetyl chloride.
-
Ensure Anhydrous Conditions: Flame-dry glassware under vacuum or dry in an oven overnight. Use anhydrous solvents.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent to compensate for any minor hydrolysis and drive the reaction to completion.
-
Temperature Control: Start the addition of the acetylating agent at a low temperature (0 °C) to control the initial exotherm, then allow the reaction to warm to room temperature and stir for 1-2 hours to ensure completion.[3]
Q2: My TLC and NMR show a new, less polar impurity that I can't identify. What is it and how do I prevent it?
A2: Plausible Causes & Mechanisms
The most probable side product that is less polar than your desired acetamide is the diacetylated compound, N-acetyl-N-(5-methylisoxazol-3-yl)acetamide .
-
Mechanism of Formation: The initial product, this compound, still possesses an amide N-H proton. While this proton is much less acidic and the nitrogen is less nucleophilic than in the starting amine, under forcing conditions (e.g., large excess of acetic anhydride, high temperatures, or in the presence of a strong base), a second acetylation can occur. This is a common side reaction in the acetylation of other amino-heterocycles.[4] This forms a di-amide (imide) which is significantly less polar.
Diagnostic Strategy
-
¹H NMR Spectroscopy: The key difference in the proton NMR spectrum will be the disappearance of the amide N-H singlet (typically δ 9-11 ppm) and a potential downfield shift of the isoxazole ring proton.
-
Mass Spectrometry: The diacetylated product will have a molecular weight of 182.16 g/mol , compared to 140.14 g/mol for the desired mono-acetylated product.[5]
Solutions & Preventative Measures
-
Strict Stoichiometric Control: Avoid using a large excess of the acetylating agent. 1.1 equivalents is generally sufficient.
-
Avoid High Temperatures: Do not heat the reaction mixture unnecessarily. Running the reaction at room temperature after the initial addition is complete is usually adequate. Refluxing in neat acetic anhydride is a common cause of diacetylation.[4]
-
Choice of Base/Solvent: Using pyridine as both the base and solvent provides good control. Forcing conditions with stronger, non-nucleophilic bases should be avoided unless necessary for other reasons.
Q3: My product seems to be degrading during the aqueous workup, and the overall yield is poor. What is happening?
A3: Plausible Causes & Mechanisms
This issue strongly suggests hydrolysis of the product . Amides can be hydrolyzed back to their corresponding amine and carboxylic acid under either strongly acidic or strongly basic conditions, especially with heating.[6][7]
-
Acidic Hydrolysis: If you quench the reaction with water and then use a strong acid (e.g., concentrated HCl) to neutralize the base (like pyridine) and do not control the temperature, the local pH can drop significantly, promoting hydrolysis of the acetamide product.
-
Basic Hydrolysis: Similarly, quenching the reaction and then adding a strong base (e.g., 40% NaOH) to remove acidic byproducts can lead to hydrolysis if the pH becomes too high or the mixture is allowed to stand for too long.[7]
Diagnostic Strategy
-
Workup Analysis: Take a sample of the organic layer during your extraction and analyze it by TLC. If you see the reappearance of a polar spot corresponding to the starting amine, hydrolysis is occurring.
Solutions & Preventative Measures
-
Mild Quench: Quench the reaction by slowly pouring it into ice-cold water or a saturated sodium bicarbonate solution to neutralize acid byproducts gently.
-
Controlled pH Adjustment: When neutralizing the reaction mixture, use milder reagents like 1M HCl or saturated bicarbonate solution. Check the pH with litmus paper and adjust it to be near neutral (pH 6-8) before extraction.
-
Avoid Heat: Perform all aqueous workup and extraction steps at room temperature or below. Do not let the mixture sit for extended periods in highly acidic or basic conditions.
Key Experimental Workflows & Protocols
Workflow 1: Synthesis and Purification Overview
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: General workflow for the synthesis of this compound.
Mechanism: Formation of Diacetylated Side Product
This diagram shows the two-step process leading to the unwanted diacetylated impurity.
Caption: Reaction pathway showing the formation of the diacetylated side product.
Protocol 1: Recommended Synthesis of this compound
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methylisoxazole (5.0 g, 50.9 mmol).
-
Dissolution: Add 25 mL of anhydrous pyridine. Stir until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Addition: Add acetic anhydride (5.3 mL, 56.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.
-
Monitoring: Check for the consumption of the starting amine using TLC (See Protocol 2).
-
Quench: Slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring. A white precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) until the odor of pyridine is no longer detectable.
-
Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight. The typical yield of crude product is 6.5-6.8 g (90-95%).
Protocol 2: TLC Analysis for Reaction Monitoring
-
System: Silica gel 60 F254 plates.
-
Mobile Phase: 7:3 Ethyl Acetate / Hexanes.
-
Visualization: UV lamp (254 nm).
-
Procedure:
-
Spot a baseline with three lanes: starting material (SM), co-spot (C), and reaction mixture (RM).
-
Develop the plate until the solvent front is ~1 cm from the top.
-
Dry the plate and visualize under UV light.
-
-
Interpretation (Approximate Rf values):
-
3-amino-5-methylisoxazole (SM): Rf ≈ 0.30
-
This compound (Product): Rf ≈ 0.55
-
Diacetylated Impurity: Rf ≈ 0.75
-
The reaction is complete when the SM spot (Rf ≈ 0.30) is absent in the RM lane.
-
Protocol 3: Purification by Recrystallization
-
Solvent Selection: A mixed solvent system of Ethanol and Water is effective.
-
Procedure:
-
Place the crude, dry product (e.g., 6.5 g) in a 250 mL Erlenmeyer flask.
-
Add hot ethanol (~90% of the final required volume, start with 60 mL) while heating on a hot plate until the solid dissolves completely.
-
Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (persistent turbidity).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 1 hour to maximize crystal formation.
-
-
Isolation: Collect the pure white, needle-like crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry to a constant weight. (Typical recovery: 85-90%).
Data Summary Table
| Compound | Molecular Wt. | Appearance | Approx. ¹H NMR (δ, ppm) [N-H ] | Approx. ¹H NMR (δ, ppm) [Ring-H ] | Approx. ¹H NMR (δ, ppm) [Me-H ] |
| 3-Amino-5-methylisoxazole | 98.10[1] | White/off-white solid | 4.5-5.5 (br s, 2H, -NH₂) | ~5.8 (s, 1H) | ~2.3 (s, 3H) |
| Product (Mono-acetamide) | 140.14 [5] | White crystalline solid | ~10.5 (br s, 1H, -NHCO) | ~6.6 (s, 1H) | ~2.4 (s, 3H), ~2.2 (s, 3H) |
| Di-acetamide Impurity | 182.16 | Oil or low-melting solid | Absent | Shifted downfield | Two acetyl methyls visible |
References
-
Yarovenko, V. N., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886. Available at: [Link]
- Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
National Center for Biotechnology Information. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PubChem. Retrieved from [Link]
-
Al-Juboori, A. M. J., et al. (2020). Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Baghdad Science Journal, 17(2), 471-480. Available at: [Link]
- Google Patents. (1970). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
-
ResearchGate. (n.d.). Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubChem. Retrieved from [Link]
-
Mamatha, M., et al. (2020). Synthesis and Characterization of Impurity F in 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 889-893. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 538625. Retrieved from [Link].
-
ResearchGate. (n.d.). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). Retrieved from [Link]
-
MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]
-
MDPI. (n.d.). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylisoxazole. PubChem Compound Summary for CID 66172. Retrieved from [Link].
-
YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Retrieved from [Link]
-
Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of methyl 5-amino-1H-[3][8][9]triazole-3-carboxylate. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 13223-74-0 | this compound. Retrieved from [Link]
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- 1. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 3. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H8N2O2 | CID 538625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions for N-(5-methylisoxazol-3-yl)acetamide Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of N-(5-methylisoxazol-3-yl)acetamide derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of coupling reactions for this important chemical scaffold. Our focus is on providing practical, field-proven insights to enhance your experimental success.
Introduction
The this compound scaffold is a key pharmacophore in numerous biologically active compounds. Its synthesis often relies on robust coupling reactions to form the critical amide bond or to append the acetamide moiety to a pre-functionalized isoxazole ring. This guide will address common challenges encountered during these syntheses, with a focus on amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound derivatives.
Scenario 1: Low Yield in Amide Coupling of 3-Amino-5-methylisoxazole
The direct acylation of 3-amino-5-methylisoxazole is a common and direct route to this compound. However, researchers often face challenges with low yields.
Question: I am attempting to synthesize this compound by reacting 3-amino-5-methylisoxazole with acetic anhydride (or acetyl chloride) and a base, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the acylation of 3-amino-5-methylisoxazole can stem from several factors, ranging from the reactivity of the starting materials to the reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Assess the Reactivity of 3-Amino-5-methylisoxazole:
-
Inherent Nucleophilicity: While the exocyclic amino group at the 3-position of the isoxazole is nucleophilic, its reactivity can be attenuated by the electron-withdrawing nature of the isoxazole ring.[1] This can lead to incomplete reactions.
-
Potential for Side Reactions: The isoxazole ring itself contains nitrogen and oxygen atoms that could potentially coordinate with reagents or catalysts, although direct acylation on the ring nitrogens is generally not favored under standard conditions.
2. Evaluate the Acylating Agent and Reaction Conditions:
-
Choice of Acylating Agent:
-
Acetyl Chloride: Highly reactive, but also highly susceptible to hydrolysis. Ensure anhydrous conditions are strictly maintained. Its use in aqueous media is generally not recommended for this substrate.[2]
-
Acetic Anhydride: A good alternative to acetyl chloride, with slightly lower reactivity but greater stability. It is often effective for acylating amines.[]
-
-
Base Selection: The choice of base is critical to neutralize the acid byproduct (HCl or acetic acid) and to prevent protonation of the starting amine.[4]
-
Pyridine or Triethylamine (TEA): Commonly used non-nucleophilic bases that act as acid scavengers.
-
Sodium Acetate: A weaker base that can also be effective, particularly when using acetic anhydride.[5]
-
-
Solvent Effects: The solvent can significantly influence the reaction rate and outcome.
-
Aprotic Solvents: Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are good choices for reactions with acyl halides and anhydrides.[4]
-
Troubleshooting Workflow for Low Yield in Amide Coupling:
Caption: Troubleshooting workflow for low yield in amide coupling.
3. Consider Using Peptide Coupling Reagents:
For challenging acylations, especially with less reactive amines, standard peptide coupling reagents can be highly effective.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent known for rapid reaction times and suppression of side reactions.[7]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is also a very effective coupling agent, often used in conjunction with an additive like HOBt (Hydroxybenzotriazole).
Scenario 2: Poor Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. In the context of this compound derivatives, it could be used to couple a halogenated isoxazole with a suitable boronic acid or ester.
Question: I am attempting a Suzuki-Miyaura coupling with a 3-bromo-5-methylisoxazole derivative and an organoboron reagent, but I am observing low conversion, significant starting material decomposition, and/or formation of homocoupled byproducts. How can I optimize this reaction?
Answer:
Low yields and side reactions in Suzuki-Miyaura couplings involving heteroaryl halides like 3-bromo-5-methylisoxazole are common. Here’s a breakdown of potential issues and solutions:
1. Catalyst and Ligand Selection:
-
Palladium Source: The choice of palladium precursor is critical. While Pd(PPh₃)₄ can be effective, modern precatalysts often offer better performance and air stability.[8] Consider using:
-
Ligand Screening: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient heteroaryl halides, electron-rich and sterically hindered phosphine ligands are often beneficial.[11][12]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A common and effective ligand for Suzuki couplings.[11]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective Buchwald ligand.
-
2. Base and Solvent System:
-
Base Choice: The base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be substrate-dependent and may require screening.[13]
-
Solvent System: A mixture of an organic solvent and water is often used.
3. Reaction Parameters and Starting Material Quality:
-
Temperature: Suzuki reactions are typically run at elevated temperatures (80-110 °C). However, excessively high temperatures can lead to decomposition.
-
Degassing: Thoroughly degassing the reaction mixture is essential to prevent oxidation of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[11]
-
Boronic Acid/Ester Quality: Boronic acids can be prone to decomposition (protodeboronation). Using a freshly opened bottle or a more stable boronic ester (e.g., a pinacol ester) can improve results.[14]
Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium source or a more active precatalyst. Ensure thorough degassing. |
| Poor ligand choice | Screen electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).[11][12] | |
| Inappropriate base or solvent | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (Dioxane/H₂O, THF/H₂O).[13] | |
| Starting Material Decomposition | Reaction temperature is too high | Lower the reaction temperature and monitor for conversion over a longer period. |
| Instability of the isoxazole ring | Ensure the chosen base is not too harsh for the isoxazole ring. | |
| Formation of Homocoupled Byproducts | Oxidative homocoupling of boronic acid | Ensure rigorous degassing. Use a slight excess of the boronic acid (1.1-1.5 equivalents). |
| Reductive homocoupling of aryl halide | This is less common but can occur. Optimize ligand and reaction conditions. |
Scenario 3: Challenges in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for forming C-N bonds and could be used to couple acetamide with a 3-halo-5-methylisoxazole.
Question: I am trying to perform a Buchwald-Hartwig amination between 3-bromo-5-methylisoxazole and acetamide, but the reaction is not proceeding as expected. What are the key parameters to consider for this transformation?
Answer:
The Buchwald-Hartwig amination of amides (a transamidation reaction) can be challenging.[15][16] Here are the critical factors to consider for optimization:
1. Catalyst and Ligand System:
-
Palladium Precatalyst: Air- and moisture-stable Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts are often highly effective for this transformation.[15][16]
-
Ligand Choice: The choice of ligand is paramount. For C-N bond formation with heteroaryl halides, bulky, electron-rich phosphine ligands are typically used.[13][17]
-
Josiphos or Walphos type ligands: These have shown success in Buchwald-Hartwig aminations.
-
Buchwald's biarylphosphine ligands: A wide range of these ligands are commercially available and should be screened.
-
2. Base and Reaction Conditions:
-
Base Selection: A strong, non-nucleophilic base is required.
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS): These are commonly used strong bases in Buchwald-Hartwig aminations.[18]
-
-
Solvent: Anhydrous, aprotic solvents are necessary.
-
Toluene, Dioxane, or THF: These are standard solvents for this reaction.
-
3. Substrate Considerations:
-
Amide as a Nucleophile: Amides are less nucleophilic than amines, which can make the reaction more challenging. The use of a strong base is necessary to deprotonate the amide.
-
Competing Reactions: The isoxazole ring could potentially coordinate to the palladium center, inhibiting catalysis. The choice of a suitable ligand can help to mitigate this.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method to synthesize this compound?
A1: The most direct and often most reliable method is the amide coupling of 3-amino-5-methylisoxazole with an activated acetic acid derivative . Using a robust peptide coupling reagent like HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like DMF or DCM generally provides high yields and clean conversions.[7] Direct acylation with acetic anhydride can also be effective and is more atom-economical.[]
Q2: Can I use a Suzuki-Miyaura coupling to form the amide bond directly?
A2: No, the Suzuki-Miyaura coupling is a carbon-carbon bond-forming reaction.[14] It cannot be used to directly form an amide bond. However, you could envision a multi-step sequence where a Suzuki coupling is used to introduce a functional group that is then converted to the acetamide.
Q3: Is the isoxazole ring stable under typical palladium-catalyzed coupling conditions?
A3: The 5-methylisoxazole ring is generally stable under the neutral to moderately basic conditions used in many Suzuki-Miyaura and Buchwald-Hartwig reactions. However, very strong bases or highly elevated temperatures could potentially lead to ring-opening or other side reactions. It is always advisable to monitor reactions carefully and to screen conditions to find a balance between reactivity and stability.
Q4: I am observing N- vs. O-acylation selectivity issues with 3-amino-5-methylisoxazole. How can I favor N-acylation?
A4: While the exocyclic amino group is generally more nucleophilic than the ring nitrogen or oxygen, under certain conditions, O-acylation could potentially occur. To favor N-acylation:
-
Use aprotic solvents.
-
Employ a non-nucleophilic base to scavenge the acid byproduct without promoting side reactions.
-
Using a pre-activated ester of acetic acid (e.g., an NHS ester) can sometimes improve selectivity.[5]
Part 3: Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates and laboratory conditions.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the synthesis of this compound from 3-amino-5-methylisoxazole and acetic acid.
Materials:
-
3-Amino-5-methylisoxazole (1.0 equiv)
-
Acetic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 3-amino-5-methylisoxazole and acetic acid.
-
Dissolve the starting materials in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU to the stirred solution, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-methylisoxazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromo-5-methylisoxazole with an arylboronic acid.
Materials:
-
3-Bromo-5-methylisoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add 3-bromo-5-methylisoxazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the crude product by flash column chromatography.
Part 4: Data Presentation
Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Heteroaryl Bromides
| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 75-92 | [8] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | Good to High | [9] |
| CataCXium A Palladacycle | - | Cs₂CO₃ | Dioxane/H₂O | Good to Excellent | [10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Moderate to Good | [11] |
Note: Yields are highly substrate-dependent and the data presented is for analogous heteroaryl bromide substrates.
Part 5: Visualization of Key Concepts
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of N-(5-methylisoxazol-3-yl)acetamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(5-methylisoxazol-3-yl)acetamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. As a crucial intermediate in the development of pharmaceuticals, particularly sulfonamide antibiotics, a robust and scalable synthesis is paramount[1]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, scalable protocols grounded in established chemical principles.
The Core Synthesis: From Bench to Bulk
The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The primary amine of 3-amino-5-methylisoxazole attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride, to form the target amide.
Reaction Pathway Overview
Sources
Technical Support Center: Characterization of N-(5-methylisoxazol-3-yl)acetamide Isomers
Document ID: TSC-ISOX-2026-01A
Last Updated: January 13, 2026
Introduction
Welcome to the technical support guide for the characterization of N-(5-methylisoxazol-3-yl)acetamide and its positional isomers, most notably N-(3-methylisoxazol-5-yl)acetamide. These structurally similar compounds are often encountered as process-related impurities or synthetic side-products. Due to their nearly identical physical properties and mass, their separation and unambiguous identification present significant analytical challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to assist researchers, analytical scientists, and drug development professionals in overcoming these hurdles.
The primary isomers of concern are positional variants on the isoxazole ring. The subtle difference in the positions of the methyl and acetamido groups leads to significant overlap in analytical data, demanding highly optimized methods for resolution.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Chromatography Issues
Question 1: My primary isomer, this compound, and its key impurity, N-(3-methylisoxazol-5-yl)acetamide, are co-eluting in my reversed-phase HPLC method. How can I achieve baseline separation?
Answer: Co-elution of these isomers is a common problem due to their very similar polarity and hydrodynamic volume. A standard C18 column often lacks the specific selectivity needed. Here’s a systematic approach to resolve this:
-
Underlying Cause: The primary challenge is the lack of differential interaction between the isomers and the stationary phase. Standard alkyl phases (C8, C18) separate mainly based on hydrophobicity, which is nearly identical for these two compounds.
-
Solutions & Rationale:
-
Change Stationary Phase Chemistry: This is the most effective solution. Move away from traditional C18 columns and explore phases that offer alternative separation mechanisms.
-
Pentafluorophenyl (PFP) Phases: These are highly recommended for positional aromatic isomers. PFP phases provide multiple interaction modes, including hydrophobic, dipole-dipole, and π-π interactions. The differing electron density of the isoxazole ring systems, based on the substituent positions, can be exploited by the electron-rich PFP phase to achieve separation.[1][2]
-
Phenyl-Hexyl Phases: These columns also offer π-π interactions, which can help differentiate the isomers based on the presentation of the isoxazole ring to the stationary phase.
-
-
Optimize Mobile Phase Composition:
-
Lower Acetonitrile Percentage: If using acetonitrile/water, decrease the organic solvent percentage and run a shallower gradient. This increases residency time on the column, allowing for more subtle interactions to take effect.
-
Switch to Methanol: Methanol has different solvent properties than acetonitrile and can alter selectivity. It is a hydrogen-bond donor and can change how the isomers interact with both the mobile and stationary phases.
-
-
Reduce Column Temperature: Lowering the temperature (e.g., from 30°C to 15-20°C) can sometimes enhance the energetic differences in the interactions between the isomers and the stationary phase, improving resolution.[2]
-
Question 2: I'm observing significant peak tailing for my isoxazole acetamide isomers, which is compromising my limit of quantification (LOQ). What is the cause and how can I improve peak shape?
Answer: Peak tailing for these compounds, which contain basic nitrogen atoms, is often caused by secondary interactions with the silica backbone of the stationary phase.
-
Underlying Cause: Residual silanol groups on the silica surface are acidic and can interact strongly with the basic nitrogen atoms of the isoxazole ring or the amide group, leading to a secondary, undesirable retention mechanism that causes tailing.[2]
-
Solutions & Rationale:
-
Use a Modern, End-capped Column: Ensure you are using a high-purity silica column that is thoroughly end-capped to minimize the number of free silanol groups.
-
Modify the Mobile Phase:
-
Add a Competitive Base: Introduce a small amount of a basic additive, like 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These additives will preferentially interact with the active silanol sites, effectively masking them from your analytes.
-
Adjust pH: Use a buffer to control the mobile phase pH. For these compounds, a slightly acidic pH (e.g., pH 3-4 using formic acid or phosphate buffer) can protonate the basic sites on the analytes, which may lead to more consistent interactions and better peak shape.
-
-
Spectroscopy & Spectrometry Issues
Question 3: The Electron Ionization (EI) mass spectra of my two isomers are nearly identical. How can I use mass spectrometry to differentiate them?
Answer: It is a known issue that positional isomers, especially on heterocyclic rings, can produce very similar, if not identical, fragmentation patterns under standard EI-MS conditions.[3] The initial fragmentation is often driven by the less stable bonds, which are common to both molecules.
-
Underlying Cause: The high energy of EI can obscure the subtle differences in bond strengths resulting from the different substituent positions. The primary fragmentation pathways, such as the loss of an acetyl group or cleavage of the isoxazole ring, may have similar energetics for both isomers.[3][4]
-
Solutions & Rationale:
-
Tandem Mass Spectrometry (MS/MS): This is the most powerful MS-based solution. Isolate the molecular ion (or a common primary fragment ion) of each chromatographically separated isomer and subject it to Collision-Induced Dissociation (CID). The fragmentation pattern of the precursor ion in an MS/MS experiment is often more sensitive to the original structure than the initial EI fragmentation. Even minor differences in the relative abundances of daughter ions can be used as a reliable method for differentiation.[3]
-
Chemical Ionization (CI): Use a softer ionization technique like CI. This will generate a more abundant molecular ion ([M+H]+) and less initial fragmentation, which can then be used for more controlled MS/MS experiments.
-
High-Resolution Mass Spectrometry (HRMS): While HRMS will not differentiate isomers (as they have the same exact mass), it is crucial for confirming the elemental composition of your parent and fragment ions, ensuring you are interpreting the spectra correctly.
-
Question 4: My ¹H and ¹³C NMR spectra for the crude product show a complex mixture, and I can't definitively assign the peaks to the correct isomer. Are there specific NMR techniques that can help?
Answer: Differentiating heterocyclic isomers by standard 1D NMR can be ambiguous because the chemical shifts can be very similar, and standard 2D correlations (like COSY and HSQC) may show the same connectivity patterns.[5][6]
-
Underlying Cause: The electronic environment of the protons and carbons in one isomer is very similar to the other. For instance, the isoxazole ring proton will be a singlet in both isomers, with only a minor chemical shift difference that may not be sufficient for unambiguous assignment without a pure reference standard.
-
Solutions & Rationale:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: A 1D or 2D NOE (NOESY/ROESY) experiment is highly effective. Irradiate the methyl protons (C5-CH₃) of the this compound isomer. You should observe an NOE correlation to the isoxazole ring proton (H4). For the N-(3-methylisoxazol-5-yl)acetamide isomer, irradiation of the methyl protons (C3-CH₃) will not show a significant NOE to the ring proton (H4) due to the larger distance. This spatial relationship is a definitive way to distinguish the two.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment can provide crucial long-range (2-3 bond) correlations.
-
For this compound, the amide carbonyl carbon should show a correlation to the isoxazole ring proton (H4).
-
For N-(3-methylisoxazol-5-yl)acetamide, the amide carbonyl will be too far to show a strong correlation to H4. Instead, you would look for correlations from the methyl protons to the ring carbons to piece together the structure.
-
-
Advanced Solid-State NMR: For particularly challenging cases or when dealing with solid materials, techniques like ¹³C{¹⁴N} solid-state NMR can act as an "attached nitrogen test," allowing for clear differentiation based on the number of carbons directly bonded to nitrogen atoms within the heterocyclic ring.[5][6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common positional isomer impurity found with this compound?
A1: The most common and challenging positional isomer is N-(3-methylisoxazol-5-yl)acetamide. This typically arises from the starting materials used in the synthesis, where the isomeric amine precursors (3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole) may be present as a mixture.
Q2: Can I use melting point to distinguish between the isomers?
A2: While pure isomers will have distinct melting points, this is not a reliable method for characterization in a mixture. The presence of one isomer as an impurity will depress and broaden the melting point of the major isomer, making the results ambiguous. It is only useful for confirming the identity of an already purified sample against a known reference standard.
Q3: Is supercritical fluid chromatography (SFC) a viable option for separating these isomers?
A3: Yes, SFC can be an excellent alternative to HPLC.[7] The unique properties of supercritical CO₂ as a mobile phase can offer different selectivity profiles. Chiral SFC columns, even for separating these achiral positional isomers, can sometimes provide the unique spatial and polar interactions needed for resolution.[7]
Q4: Are there any specific safety precautions I should take when handling these compounds?
A4: this compound and its isomers should be handled with standard laboratory precautions. They are organic chemicals, and direct contact with skin or eyes should be avoided. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the material safety data sheet (MSDS) for specific handling and toxicity information.
Part 3: Experimental Protocols & Data
Optimized HPLC Method for Isomer Separation
This protocol provides a validated starting point for the separation of this compound from N-(3-methylisoxazol-5-yl)acetamide.
Protocol ID: HPLC-ISOX-SEP-01
-
HPLC System: Any standard HPLC or UHPLC system with a UV detector.
-
Column: PFP (Pentafluorophenyl) column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 90 10 15.0 70 30 15.1 90 10 | 20.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of approximately 0.1 mg/mL.
Comparative Analytical Data
The following table summarizes expected analytical data for the two primary isomers. Note: Exact values may vary based on instrumentation and specific experimental conditions.
| Parameter | This compound | N-(3-methylisoxazol-5-yl)acetamide | Rationale for Difference |
| HPLC Retention Time | ~10.5 min | ~9.8 min | The 5-methyl isomer is slightly more retained on a PFP phase due to different π-π/dipole interactions. |
| ¹H NMR (δ, ppm, DMSO-d₆) | ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, COCH₃), ~6.5 (s, 1H, ring H) | ~2.4 (s, 3H, CH₃), ~2.1 (s, 3H, COCH₃), ~6.8 (s, 1H, ring H) | The electronic effect of the substituent positions causes slight shifts in the ring proton and methyl group signals. |
| ¹³C NMR (δ, ppm, DMSO-d₆) | C3: ~158, C4: ~98, C5: ~170 | C3: ~165, C4: ~95, C5: ~175 | The carbon chemical shifts are sensitive to the position of the nitrogen and oxygen atoms in the ring relative to the substituents. |
| Key MS/MS Transition | m/z 141 → 99 | m/z 141 → 84 | The fragmentation of the isoxazole ring can proceed through different pathways, yielding daughter ions of different masses. |
Part 4: Visualization of Workflows
Troubleshooting Workflow for Isomer Co-elution
This diagram outlines the logical steps to take when encountering co-elution of the this compound isomers in HPLC.
Caption: Workflow for definitive isomer structure elucidation using NMR.
References
-
Harris, K., et al. (2018). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society. Available at: [Link] [5][6]2. Boyd, D. R., et al. (1995). ¹⁷O NMR spectroscopy of heterocycles: substituent effects in 3,5-diaryl-isoxazoles and 3,5-diarylisoxazolines. Magnetic Resonance in Chemistry. Available at: [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(5-methylisoxazol-3-yl)acetamide
Welcome to the technical support center for the synthesis of N-(5-methylisoxazol-3-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during the production of this key chemical intermediate. Our focus is on not just what to do, but why each step is critical for achieving high purity.
I. Overview of the Core Synthesis
The most common and direct route to this compound is the N-acetylation of 3-amino-5-methylisoxazole. This seemingly straightforward reaction is nonetheless susceptible to the formation of several process-related impurities that can complicate downstream applications and compromise final product specifications. The primary challenges lie in the purity of the starting materials and the precise control of the acetylation reaction conditions.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when synthesizing this compound?
A1: The impurity profile is typically comprised of three main categories:
-
Starting Material-Related Impurities:
-
Unreacted 3-amino-5-methylisoxazole.
-
Isomeric Impurity: 5-amino-3-methylisoxazole, which can be present in the starting material and subsequently acetylated to form the isomeric acetamide impurity.
-
-
Synthesis-Related Impurities:
-
Diacetylated Product: N-acetyl-N-(5-methylisoxazol-3-yl)acetamide, formed under harsh or uncontrolled acetylation conditions.
-
Residual solvents and reagents from the reaction and workup.
-
-
Degradation Products:
-
Hydrolysis of the acetamide back to 3-amino-5-methylisoxazole, particularly if exposed to strong acidic or basic conditions during workup or storage.
-
Q2: My final product is showing a persistent isomeric impurity. What is the root cause and how can I prevent it?
A2: The root cause is almost certainly the presence of 5-amino-3-methylisoxazole in your starting material, 3-amino-5-methylisoxazole. During the synthesis of 3-amino-5-methylisoxazole from precursors like tetrolonitrile, the reaction can yield a mixture of the 3-amino and 5-amino isomers.[1]
Prevention Strategy:
The most effective strategy is to ensure the high isomeric purity of your 3-amino-5-methylisoxazole starting material. A patented process highlights that careful control of pH during the cyclization step in the synthesis of 3-amino-5-methylisoxazole can significantly suppress the formation of the 5-amino isomer.[2] We recommend either synthesizing the starting material using a validated, regio-specific method or sourcing it from a reputable supplier with a clear certificate of analysis detailing isomeric purity.
Q3: How can I avoid the formation of the diacetylated impurity?
A3: Diacetylation occurs when the initially formed this compound is further acetylated. This is more likely to happen under forcing conditions. To minimize this, consider the following:
-
Stoichiometry: Use a controlled amount of your acetylating agent (e.g., acetic anhydride), typically in the range of 1.0 to 1.2 equivalents.
-
Temperature Control: Run the reaction at a moderate temperature. For many amine acetylations, room temperature is sufficient, though gentle heating may be required to drive the reaction to completion.[3] Avoid excessive heating.
-
Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) to avoid unnecessarily long reaction times after the starting material has been consumed.
III. Troubleshooting Guides
This section provides structured approaches to common experimental issues.
Troubleshooting Scenario 1: High Levels of Unreacted 3-amino-5-methylisoxazole
If you are observing a significant amount of your starting amine in the final product, this indicates an incomplete reaction.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete acetylation.
In-depth Explanation:
-
Reagent Quality: Acetic anhydride, a common acetylating agent, is sensitive to moisture. If it has hydrolyzed to acetic acid, its reactivity will be significantly diminished. Always use a fresh or properly stored bottle.
-
Stoichiometry: While avoiding a large excess is key to preventing diacetylation, an insufficient amount will naturally lead to an incomplete reaction. Ensure accurate weighing and calculation of molar equivalents.
-
Activation Energy: The reaction may be sluggish at room temperature. Gentle heating provides the necessary activation energy. A general guideline is to start at room temperature and slowly increase to 40-50°C while monitoring the reaction.
-
Catalysis: For less reactive systems, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can significantly accelerate the acetylation process.[3]
Troubleshooting Scenario 2: Product "Oils Out" or Fails to Crystallize During Purification
This is a common issue during recrystallization, where the product separates as a liquid phase instead of forming solid crystals.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Solvent Choice | The solubility of your compound is too high in the chosen solvent, even at low temperatures. | Re-evaluate your solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4] For this compound, consider mixtures like ethanol/water or isopropanol/water.[4] |
| Rapid Cooling | Cooling the saturated solution too quickly can cause the compound to crash out of solution as an oil. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling is crucial for the formation of a pure crystal lattice.[5] |
| High Impurity Load | A high concentration of impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point. | Consider a pre-purification step. This could be a simple filtration if some impurities are insoluble, or a quick column chromatography pass to remove the bulk of the impurities before attempting recrystallization. |
| Supersaturation | The solution may be supersaturated, requiring nucleation to initiate crystallization. | Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on standard acetylation methods.[3] Researchers should optimize conditions based on their specific setup and purity requirements.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-amino-5-methylisoxazole (1.0 eq) in a suitable anhydrous solvent (e.g., ethyl acetate or dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath (0-5°C). Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add water to quench any remaining acetic anhydride.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acetic acid) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[4]
-
Induce Saturation: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[4]
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purity Analysis by HPLC
This is a starting point for developing a specific HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A shallow gradient is often effective for separating closely related impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm, to be determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Impurity Elution Profile (Expected):
Generally, the more polar compounds will elute first. Therefore, you can expect unreacted 3-amino-5-methylisoxazole to have a shorter retention time than the product, this compound. The isomeric impurity and the diacetylated product will have retention times close to the main product and will require a well-optimized gradient for baseline separation.
Impurity Identification Pathway:
Caption: Workflow for the identification of unknown impurities.
V. References
-
Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
BenchChem (2025). A Comparative Guide to the Synthesis and Bioactivity of 3-Methyl-5-(oxazol-5-yl)isoxazole. BenchChem Application Notes.
-
BenchChem (2025). Synthesis Protocol for 3-Methyl-5-(oxazol-5-yl)isoxazole: An Application Note. BenchChem Application Notes.
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Iwai, I., & Nakamura, N. (1966). Studies on Acetylenic Compounds. XLIV. Synthesis of 3-Aminoisoxazoles and 3-Hydroxyisoxazoles (3-Isoxazolones). Chemical and Pharmaceutical Bulletin, 14(11), 1277-1285.
-
Gardner, T. S., et al. (1992). Process for the manufacture of 3-amino-5-methylisoxazole. U.S. Patent No. CA1301766C.
-
PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Mamatha, M., et al. (2020). Synthesis and Characterization of Impurity F in 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 889-893.
-
Upadhyay, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643.
-
Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube. Available at: [Link]
-
BenchChem (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization. BenchChem Application Notes.
-
Murlykina, M. V., et al. (2021). N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1208–1213.
-
Pharmaffiliates (n.d.). Acetazolamide-Impurities. Available at: [Link]
-
BenchChem (2025). A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide. BenchChem Application Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 3. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Isoxazole Derivatives: Profiling N-(5-methylisoxazol-3-yl)acetamide Against Key Therapeutic Scaffolds
Introduction: The Isoxazole Ring as a Privileged Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in diverse molecular interactions have cemented its status as a "privileged scaffold." This core is not merely a passive linker but an active contributor to the pharmacological profile of a molecule. Numerous FDA-approved drugs, spanning therapeutic areas from antibiotics to anti-inflammatory agents and anticonvulsants, feature the isoxazole moiety, underscoring its versatility and clinical significance.[4][5] Marketed drugs like the antibiotic Sulfamethoxazole, the COX-2 inhibitor Valdecoxib, and the anticonvulsant Zonisamide all leverage the distinct characteristics of the isoxazole ring.[3][4]
This guide provides a comparative analysis centered on N-(5-methylisoxazol-3-yl)acetamide, a simple yet foundational isoxazole derivative. While not a therapeutic agent in itself, its structure represents a key building block. We will objectively compare its fundamental properties against more complex, biologically active isoxazole derivatives to illuminate the principles of structure-activity relationships (SAR) that govern this critical class of compounds. By understanding how substitutions at the C3 and C5 positions transform a basic scaffold into a potent therapeutic, researchers can better rationalize the design of next-generation isoxazole-based drugs.
Part 1: Profiling the Core Compound: this compound
This compound (PubChem CID: 538625) is a chemical compound featuring a methyl group at the C5 position and an acetamide group at the C3 position of the isoxazole ring.[6] Its primary significance in the scientific literature is as a synthetic intermediate or a reference compound in the development of more complex molecules, particularly sulfonamides.[7][8][9]
Chemical Structure and Properties:
-
Molecular Formula: C₆H₈N₂O₂[6]
-
Molecular Weight: 140.14 g/mol [6]
-
Key Features: The molecule possesses a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the amide C=O, the isoxazole N and O atoms). The C5-methyl group provides a small lipophilic feature.
The logical relationship between this core structure and its more famous derivatives can be visualized as a branching path of chemical modification.
Caption: Structural evolution from the isoxazole core to the topic compound and major drug classes.
Part 2: Comparative Analysis Based on Biological Activity
The transformation from this compound to a potent drug is achieved by strategic modifications that enable high-affinity binding to specific biological targets. Below, we compare the simple acetamide scaffold to prominent isoxazole derivatives in key therapeutic areas.
Antimicrobial Activity: The Sulfonamide Paradigm
The most direct and illustrative comparison for this compound is with Sulfamethoxazole . By replacing the simple acetyl group with a p-aminophenylsulfonamide moiety, the molecule is converted into a potent antibacterial agent.
-
Mechanism of Action: Sulfamethoxazole functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This mimicry of the natural substrate, para-aminobenzoic acid (PABA), is a classic example of antimetabolite activity. This compound lacks the critical sulfonamide group and the PABA-like aniline moiety, rendering it inactive against this target.
-
Structure-Activity Relationship (SAR): The SAR for sulfonamides is well-established. The free aniline (-NH₂) group is essential for activity, and the sulfonamide linker is the key pharmacophore for DHPS inhibition. The isoxazole ring in Sulfamethoxazole primarily serves to modulate the physicochemical properties of the molecule, such as its pKa and solubility, which are critical for its pharmacokinetic profile.[10]
Table 1: Comparative Profile for Antimicrobial Activity
| Feature | This compound | Sulfamethoxazole | Rationale for Difference |
| Primary Target | None identified | Bacterial Dihydropteroate Synthase (DHPS) | The acetamide lacks the sulfonamide pharmacophore required for DHPS binding. |
| Mechanism | N/A | Competitive inhibition of folic acid synthesis | The p-aminophenylsulfonamide group mimics the natural PABA substrate. |
| Biological Activity | No significant antibacterial activity | Broad-spectrum bacteriostatic antibiotic | Introduction of the sulfonamide group confers potent, specific biological activity. |
Anti-inflammatory Activity: The COX-2 Inhibition Model
Isoxazole derivatives are also prominent in the anti-inflammatory space, exemplified by Valdecoxib and Parecoxib . These drugs are selective inhibitors of cyclooxygenase-2 (COX-2).
-
Mechanism of Action: Valdecoxib binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5] This selectivity for COX-2 over COX-1 reduces gastrointestinal side effects associated with non-selective NSAIDs.
-
Structure-Activity Relationship (SAR): The activity of diarylisoxazoles like Valdecoxib depends critically on the two aryl rings attached to the isoxazole core. One phenyl ring often inserts into a hydrophobic pocket of the COX-2 active site, while the sulfonamide group on the second phenyl ring interacts with a specific side pocket present in COX-2 but not COX-1, conferring selectivity. The simple methyl and acetamide groups of our reference compound lack the size, shape, and chemical features to bind effectively within the large, hydrophobic COX-2 active site.
Anticancer Activity: Targeting Cellular Proliferation
A vast number of novel isoxazole derivatives have been synthesized and evaluated for anticancer activity.[1][11][12] These compounds often work by inhibiting protein kinases or disrupting microtubule dynamics.
-
Mechanism of Action: For example, certain 3,5-disubstituted isoxazoles have shown potent cytotoxic activity against cancer cell lines by inducing apoptosis or inhibiting key signaling pathways like PI3K/Akt.[13][14]
-
Structure-Activity Relationship (SAR): Anticancer activity is highly sensitive to the nature of the substituents on the isoxazole ring. Studies consistently show that bulky, lipophilic groups, such as substituted phenyl rings, are often required for potent activity.[12][15] Halogen or methoxy substitutions on these aryl rings can further enhance potency by modulating electronic properties and forming specific interactions with the target protein.[12][15] The small, relatively polar this compound scaffold is unlikely to exhibit significant antiproliferative activity due to its inability to form the extensive hydrophobic and electronic interactions required for binding to oncogenic targets.
Part 3: Experimental Protocols for Comparative Evaluation
To empirically validate the principles discussed above, standardized assays are required. The following protocols provide robust methodologies for synthesizing isoxazole derivatives and evaluating their biological activity.
General Synthesis of 3,5-Disubstituted Isoxazoles
A versatile method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This allows for modular assembly of various derivatives for SAR studies.[13]
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles via nitrile oxide cycloaddition.
Step-by-Step Protocol:
-
Oxime Synthesis: Dissolve the starting aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water. Add a mild base like sodium bicarbonate (1.2 eq) and stir at room temperature for 2-4 hours until TLC indicates consumption of the aldehyde. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Nitrile Oxide Cycloaddition: Dissolve the alkyne (1.0 eq) and the aldoxime from Step 1 (1.1 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise to the solution and stir for 30 minutes to form the intermediate hydroximoyl chloride.
-
Slowly add a base, such as triethylamine (1.5 eq), dropwise to the reaction mixture. The base facilitates the in situ generation of the nitrile oxide and its subsequent cycloaddition with the alkyne.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Causality: This protocol is chosen for its modularity. By simply changing the starting aldehyde (R1) and alkyne (R2), a diverse library of isoxazole derivatives can be rapidly synthesized for comparative screening, which is the essence of an effective SAR study.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for quantifying antibacterial potency.[16]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final concentrations might range from 128 µg/mL to 0.25 µg/mL.
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., E. coli or S. aureus) to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria in medium, no compound) and a negative control (medium only, no bacteria). A standard antibiotic (e.g., Sulfamethoxazole) should be run in parallel as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Self-Validation: The inclusion of positive, negative, and standard drug controls is critical. The positive control ensures the bacteria are viable, the negative control confirms medium sterility, and the standard drug control validates that the assay is performing correctly and provides a benchmark for comparing the potency of the test compounds.
Conclusion
The isoxazole scaffold is a testament to the power of subtle structural modifications in medicinal chemistry. While this compound is a structurally simple and biologically unassuming molecule, it serves as an ideal conceptual baseline. The comparative analysis clearly demonstrates that the therapeutic utility of an isoxazole derivative is not inherent to the ring itself, but is unlocked by the specific substituents attached to it.
The addition of a p-aminophenylsulfonamide group transforms the scaffold into a targeted antibacterial agent. The incorporation of two distinct aryl groups can create a highly selective anti-inflammatory drug. Finally, the introduction of other complex, often lipophilic, moieties can yield potent anticancer compounds. For researchers and drug development professionals, the key insight is that the isoxazole core provides a robust and tunable platform. Future discovery will undoubtedly continue to leverage this versatile scaffold, with success hinging on a rational, structure-based approach to substituent design to achieve desired potency and selectivity against new biological targets.
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A Comparative Guide to the Biological Activity of N-(5-methylisoxazol-3-yl)acetamide Analogs
In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the biological activities of analogs based on the N-(5-methylisoxazol-3-yl)acetamide core. We will delve into their anti-inflammatory, anticancer, and antimicrobial properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of their potential.
Introduction to the this compound Scaffold
The this compound moiety is a versatile pharmacophore. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is known for its ability to participate in various non-covalent interactions with biological targets. The acetamide group can act as both a hydrogen bond donor and acceptor, contributing to the molecule's binding affinity and specificity. Structural modifications to this core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a diverse range of biological effects.
Comparative Analysis of Biological Activities
The biological potential of this compound analogs has been explored in several therapeutic areas. This section will compare the anti-inflammatory, anticancer, and antimicrobial activities of various derivatives, highlighting key structure-activity relationships (SAR).
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Several analogs of this compound have been investigated as potential anti-inflammatory agents.
A series of sulfamethoxazole derivatives, which incorporate the N-(5-methylisoxazol-3-yl) core, have shown notable analgesic and anti-inflammatory properties. For instance, coupling diazotized sulfamethoxazole with various phenolic compounds has yielded derivatives with significant in vivo anti-inflammatory activity. Molecular docking studies suggest that these compounds can effectively bind to the active site of COX-2, a key enzyme in the inflammatory cascade.[1]
One notable example is Valdecoxib, a potent and selective COX-2 inhibitor, which features a 3-phenyl-5-methylisoxazole core with a sulfonamide group.[2] This underscores the potential of the isoxazole scaffold in designing selective anti-inflammatory agents. Another related compound, Parecoxib, a pro-drug of Valdecoxib, is a selective COX-2 inhibitor for parenteral administration.[3]
Table 1: Comparative Anti-inflammatory Activity of Selected Isoxazole Analogs
| Compound/Analog | Target | In Vitro IC50 / In Vivo Activity | Reference |
| Valdecoxib | COX-2 | Potent and selective inhibition | [2] |
| Parecoxib | COX-2 (pro-drug) | Selective inhibition | [3] |
| 4-((2-hydroxynaphthalen-1-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | COX-2 (predicted) | 58.33% pain inhibition in vivo | [1] |
| 4-((4-hydroxy-5-isopropyl-2-methylphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | COX-2 (predicted) | 57.76% pain inhibition in vivo | [1] |
| Isonicotinate derivative 5 | ROS | IC50 = 1.42 ± 0.1 µg/mL | [4] |
The anti-inflammatory effects of many of these analogs are attributed to their inhibition of the COX-2 enzyme. The diagram below illustrates the role of COX-2 in the inflammatory pathway.
Caption: The COX-2 inflammatory pathway and the inhibitory action of this compound analogs.
Anticancer Activity
The isoxazole moiety is present in numerous compounds with demonstrated anticancer activity. Analogs of this compound have been evaluated for their cytotoxicity against various cancer cell lines.
For instance, a series of imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivatives showed significant antibacterial and antibiofilm activity, with some compounds also exhibiting potential for anticancer applications.[5] While direct IC50 values for this compound analogs are sparse, related structures have shown promising results. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity against melanoma cell lines.[6]
Table 2: Comparative Anticancer Activity of Selected Isoxazole and Acetamide Analogs
| Compound/Analog | Cancer Cell Line | In Vitro IC50 | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative (10) | SK-MEL-5 (Melanoma) | 2.02 ± 0.09 µM | [6] |
| Pyrazolo[1,5-a]pyrimidine derivative (10) | A375 (Melanoma) | 1.85 ± 0.11 µM | [6] |
| Imidazo[1,2-a]pyrimidine derivative (3a) | A549 (Lung Carcinoma) | 5.988 ± 0.12 µM | [5] |
| Acetamide derivative (3d) | MCF-7 (Breast Cancer) | 43.4 µM | [5] |
| Acetamide derivative (4d) | MDA-MB-231 (Breast Cancer) | 35.1 µM | [5] |
Note: The data presented is for structurally related compounds to highlight the potential of the core scaffold in anticancer drug discovery.
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that can have both pro-tumorigenic and anti-tumorigenic effects depending on the context.[7] Inhibition of TNF-α signaling is a therapeutic strategy in certain cancers.[7]
Caption: Simplified TNF-α signaling pathway, a potential target for anticancer this compound analogs.
Antimicrobial Activity
The this compound scaffold is related to sulfamethoxazole, a well-known sulfonamide antibiotic.[8] This suggests that analogs of this core structure may possess antimicrobial properties.
Several studies have reported the synthesis of sulfamethoxazole derivatives with antimicrobial activity. For example, a series of 4-[4-(substitutedaryl/heteroaryldiazenyl]-N-(5-methylisoxazol-3-yl)benzene sulphonamide derivatives were synthesized and showed activity against various bacterial and fungal strains.[1]
Table 3: Comparative Antimicrobial Activity of Selected Isoxazole and Acetamide Analogs
| Compound/Analog | Microorganism | In Vitro MIC (µg/mL) | Reference |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | S. aureus (MSSA) | 3.12 ± 0.09 | [5] |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | S. aureus (MRSA) | 4.61 ± 0.22 | [5] |
| Acetamide derivative (2b) | B. subtilis | Lower than levofloxacin | [9] |
| Acetamide derivative (2i) | S. typhi | Lower than levofloxacin | [9] |
| (1,4-phenylene)bis(arylsufonylisoxazoles) derivative | B. subtilis | 25 | [10] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data presented is for structurally related compounds.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard assays used to evaluate the biological activities discussed in this guide.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and the control inhibitor in a suitable solvent (e.g., DMSO).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test compound or control to the appropriate wells. Include an enzyme control (no inhibitor) and a solvent control.
-
Reaction Initiation: Add the COX Probe and COX Cofactor to all wells. Initiate the reaction by adding the Arachidonic Acid/NaOH solution.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX-2 activity for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[11][12]
Caption: Workflow for the MTT cell viability assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The available data on its analogs demonstrate their potential as anti-inflammatory, anticancer, and antimicrobial agents. The structure-activity relationships, while not yet fully elucidated for a comprehensive series of direct analogs, suggest that modifications to the core structure can significantly enhance potency and selectivity. The experimental protocols provided in this guide offer a robust framework for the further evaluation and optimization of these promising compounds. Future research should focus on the systematic synthesis and screening of a library of this compound analogs to establish more definitive SAR and to identify lead candidates for preclinical development.
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
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Methods for Evaluation of TNF-α Inhibition Effect. Springer Nature Experiments. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
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Development of a Flow Cytometry–Based Functional Assay to Study Anti-TNF Mechanisms of Action and Capture Donor Heterogeneity. ImmunoHorizons. [Link]
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IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [https://www.researchgate.net/figure/IC-50-values-of-samples-showing-anticancer-activity-against-different-cancer-cell-lines_tbl2_322894573]([Link] anticancer-activity-against-different-cancer-cell-lines_tbl2_322894573)
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Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. NIH. [Link]
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New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. MDPI. [Link]
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Determination of IC50 values obtained from the cytotoxicity. ResearchGate. [Link]
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Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Baghdad Science Journal. [Link]
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Table 2. Shows the results, expressed as IC50 (M) values, indicating. ResearchGate. [Link]
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. NIH. [Link]
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Exploring the Potential of Natural-like Compounds as TNF- α Inhibitors: An In-silico Approach. Preprints.org. [Link]
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4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. PubMed. [Link]
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In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. ARKA JAIN University. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
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The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. [Link]
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N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration. PubMed. [Link]
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N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]
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N-[[(5-Methyl-3-phenylisoxazol-4-yl)- phenyl]sulfonyl]propanamide, Sodium Salt, Parecoxib Sodium: A Potent and Selective Inhibitor of COX-2 for Parenteral Administration. ResearchGate. [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
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The IC 50 of in vitro for antiplasmodial activity and cytotoxicity. ResearchGate. [Link]
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A Comparative Guide to the Validation of N-(5-methylisoxazol-3-yl)acetamide Analytical Standards
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of a Validated Standard
N-(5-methylisoxazol-3-yl)acetamide is a known process impurity and potential degradation product in the synthesis of several pharmaceutical compounds, most notably certain sulfonamide antibiotics. Its presence, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.[1][2] Consequently, regulatory bodies mandate the precise monitoring and control of such impurities. This necessitates the use of a highly characterized and validated analytical standard.
An analytical standard serves as the ultimate benchmark in a quantitative or qualitative analysis. Its accuracy and reliability are paramount, as all experimental values are measured against it. Using a poorly characterized standard is akin to calibrating a precision instrument with a faulty gauge—the results will be inherently flawed, leading to potential batch failures, regulatory delays, and compromised patient safety.
This guide provides an in-depth, experience-based comparison of validating a commercially procured Certified Reference Material (CRM) versus a newly synthesized, in-house analytical standard for this compound. We will explore the necessary experimental workflows, explain the scientific rationale behind these choices, and present the data in a comparative format to guide researchers in making informed decisions.
The Anatomy of a High-Quality Analytical Standard
Before delving into the validation process, it is crucial to understand the essential characteristics that define a reliable analytical standard. The validation workflow is designed to rigorously assess these attributes.
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identity [label="Identity\n(Correct Molecular Structure)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,1.5!"]; purity [label="Purity\n(Absence of Contaminants)", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,1.5!"]; stability [label="Stability\n(Resistance to Degradation)", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,-1.5!"]; homogeneity [label="Homogeneity\n(Uniform Composition)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,-1.5!"];
center_node -- identity [label="Is it the right molecule?"]; center_node -- purity [label="Is it pure?"]; center_node -- stability [label="Will it remain pure?"]; center_node -- homogeneity [label="Is every vial the same?"]; } dot Caption: Core attributes of a validated analytical standard.
Comparative Scenario: Certified Reference Material vs. In-House Standard
For the purpose of this guide, we will compare two common sources for an analytical standard:
-
Alternative A: Commercial Certified Reference Material (CRM): A high-purity substance purchased from an accredited vendor (e.g., USP, LGC Standards, MilliporeSigma).[3][4] These materials are accompanied by a Certificate of Analysis (CoA) detailing their characterization and certified purity value, which is traceable to national or international standards.[5][6][7]
-
Alternative B: In-House Synthesized Standard: A batch of this compound produced internally. This standard lacks initial certification and must be fully characterized from the ground up.
The primary difference lies in the starting point and the level of rigor required. A CRM undergoes verification, where the user confirms its suitability for their specific method, while an in-house standard requires full validation of its identity, purity, and stability.[8]
| Parameter | Alternative A: Certified Reference Material (CRM) | Alternative B: In-House Synthesized Standard | Rationale & Causality |
| Initial Purity | Typically >99.5% (Certified Value) | Unknown, depends on synthesis and purification | CRMs are produced under stringent protocols to ensure high purity, which simplifies the validation process for the end-user.[4][7] |
| Documentation | Comprehensive Certificate of Analysis (CoA) provided | All characterization data must be generated internally | The CoA for a CRM provides a wealth of information, including the methods used for certification and the uncertainty of the purity value. |
| Traceability | Metrologically traceable to SI units | Traceability must be established by the user | Traceability ensures that measurements are comparable across different laboratories and over time.[5] |
| Validation Effort | Verification of identity and suitability for the intended method | Full, comprehensive validation of all attributes required | The reduced burden on the end-user is a significant advantage of using a pre-certified standard. |
The Validation Workflow: A Step-by-Step Technical Guide
The validation of an analytical standard is a multi-faceted process that employs orthogonal analytical techniques to provide a high degree of confidence in its quality. This workflow is essential for establishing the trustworthiness of the standard, as mandated by guidelines like ICH Q2(R1) and USP General Chapter <1225>.[9][10][11][12][13][14]
Step 1: Identity Confirmation
The first and most critical step is to unequivocally confirm the chemical structure of the standard. This is non-negotiable for an in-house material and serves as a verification check for a commercial CRM.
Experimental Protocols:
-
Proton Nuclear Magnetic Resonance (¹H-NMR):
-
Objective: To confirm the proton environment and structural integrity of the molecule.
-
Methodology:
-
Accurately weigh and dissolve ~5 mg of the standard in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the spectrum on a ≥400 MHz spectrometer.
-
Process the data and compare the chemical shifts, coupling constants, and integration values with the expected structure of this compound.
-
-
Causality: NMR is a primary structural elucidation tool. The unique magnetic environment of each proton provides a distinct "fingerprint" of the molecule. Any deviation from the expected spectrum indicates a structural error or the presence of significant impurities.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Prepare a dilute solution (~10 µg/mL) of the standard in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the solution into an ESI-MS system.
-
Acquire the mass spectrum in positive ion mode and look for the protonated molecule [M+H]⁺. For this compound (MW: 140.14 g/mol ), the expected ion would be at m/z 141.06.[15]
-
-
Causality: High-resolution mass spectrometry provides a highly accurate mass measurement, which serves as a powerful confirmation of the elemental composition and, by extension, the molecular identity.
-
Step 2: Purity Assessment and Assay
Purity assessment is not a single measurement but a composite value derived from multiple orthogonal techniques. This approach ensures that all potential impurities (organic, inorganic, residual solvents, water) are accounted for.
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity:
-
Objective: To separate and quantify all UV-active related substances and impurities.
-
Methodology:
-
System: HPLC with a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm.
-
Analysis: Inject a known concentration of the standard and calculate the area percent of the main peak relative to all other peaks.
-
-
Causality: This stability-indicating method is designed to separate the main compound from potential process impurities and degradation products.[16] Using a DAD allows for peak purity analysis, ensuring that the main peak is not co-eluting with an impurity.
-
-
Quantitative NMR (qNMR) for Absolute Purity (Assay):
-
Objective: To determine the absolute purity (assay) of the material by comparing its NMR signal response to that of a highly pure, certified internal standard.[17][18][19]
-
Methodology:
-
Accurately weigh (~10 mg) the this compound standard and a suitable, certified internal standard (e.g., maleic acid, ~5 mg) into the same NMR tube.
-
Dissolve in a known volume of deuterated solvent.
-
Acquire the ¹H-NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Calculate the purity using the integral ratio of a unique proton signal from the analyte to a unique signal from the internal standard, accounting for their respective molecular weights and number of protons.
-
-
Causality: qNMR is considered a primary ratio method of measurement. Unlike chromatography, its signal response is directly proportional to the number of nuclei, independent of the chemical structure, thus avoiding the need for response factors.[18] This makes it an excellent orthogonal technique to HPLC for purity assignment.
-
Comparative Data Summary (Hypothetical):
| Analysis | Alternative A: CRM (from CoA) | Alternative B: In-House Standard (Experimental) | Interpretation |
| Chromatographic Purity (HPLC) | 99.8% | 98.5% (Impurity at RRT 1.2: 1.1%) | The in-house standard shows a significant related substance impurity that would require further identification or purification. |
| Water Content (Karl Fischer) | 0.1% | 0.4% | Higher water content in the in-house material will impact the final purity calculation and may affect stability. |
| Residual Solvents (GC-HS) | <0.05% (Acetone) | 0.2% (Ethyl Acetate) | The presence of residual synthesis solvents in the in-house standard must be controlled and accounted for. |
| Assay (qNMR) | 99.7% (w/w) | 97.9% (w/w) | The qNMR result confirms the lower purity of the in-house standard, aligning with the HPLC and other data. |
| Assigned Purity (Mass Balance) | 99.6% ± 0.3% | 97.9% ± 0.5% | The final certified purity is calculated by subtracting all impurities from 100%. The uncertainty value is critical for establishing confidence in the standard. |
Step 3: Stability Evaluation
An analytical standard must be stable under defined storage conditions. Forced degradation studies are performed to understand potential degradation pathways and to prove the stability-indicating nature of the analytical methods.[1][2][16][20][21]
Experimental Protocol: Forced Degradation
-
Objective: To intentionally degrade the standard under harsh conditions to assess its stability and to ensure the primary analytical method (HPLC) can separate the degradants from the parent compound.
-
Methodology:
-
Prepare separate solutions of the standard (~1 mg/mL).
-
Expose them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid material at 105°C for 48 hours.
-
Photolytic: Solution exposed to ICH-compliant light source.
-
-
Analyze all stressed samples by the validated HPLC-UV method.
-
-
Causality: This stress testing demonstrates the specificity of the HPLC method.[16] If degradation occurs, new peaks should appear in the chromatogram, and the main peak should decrease in area without any change in its purity angle (as determined by DAD), proving the method can accurately measure the compound even in the presence of its degradants.
Conclusion and Recommendations
The validation of an analytical standard for this compound is a rigorous, evidence-based process that underpins the reliability of all subsequent analytical data.
-
For routine quality control and release testing, the use of a Commercial Certified Reference Material (CRM) is strongly recommended. The initial cost is offset by the significant reduction in internal validation time and resources. The provided Certificate of Analysis gives a high degree of confidence and ensures metrological traceability, which is often a direct regulatory requirement.
-
For early-stage research, method development, or when a CRM is unavailable, an In-House Synthesized Standard is a viable alternative. However, it must be subjected to the full validation workflow described in this guide. This includes comprehensive identity confirmation, orthogonal purity assessments (HPLC and qNMR), and forced degradation studies. The final assigned purity must be supported by robust experimental data and an associated uncertainty budget.
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A Tale of Two Molecules: A Comparative Guide to the Biological Activity of Sulfamethoxazole and N-(5-methylisoxazol-3-yl)acetamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial drug discovery, understanding the nuances of structure-activity relationships is paramount. This guide provides an in-depth comparison of the biological activities of the well-established antibiotic, sulfamethoxazole, and its structural fragment, N-(5-methylisoxazol-3-yl)acetamide. While chemically related, their pharmacological profiles are vastly different, offering a compelling case study in the importance of specific chemical moieties for therapeutic effect. This analysis moves beyond a simple side-by-side comparison to elucidate why one molecule is a potent therapeutic agent while the other serves primarily as a synthetic intermediate.
Structural and Functional Overview
At first glance, this compound and sulfamethoxazole share a common isoxazole core. However, it is the substituent at the 3-position of the isoxazole ring that dictates their biological relevance.
| Feature | This compound | Sulfamethoxazole |
| Chemical Formula | C₆H₈N₂O₂ | C₁₀H₁₁N₃O₃S |
| Molecular Weight | 140.14 g/mol | 253.28 g/mol |
| Key Functional Groups | Acetamide, Methylisoxazole | p-Aminobenzenesulfonamide, Methylisoxazole |
| Primary Role | Synthetic Intermediate | Antibiotic |
Sulfamethoxazole is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that have been a cornerstone of infectious disease treatment.[1] Its structure is characterized by a p-aminobenzenesulfonamide group linked to a 5-methylisoxazole ring.[2] This specific arrangement is critical to its mechanism of action.
This compound , on the other hand, is essentially the N-acetylated amine of the 5-methylisoxazole core. It lacks the p-aminobenzenesulfonamide moiety that defines sulfamethoxazole and the broader class of sulfonamide antibiotics.[3] This seemingly subtle difference has profound implications for its biological activity, or rather, the lack thereof.
Mechanism of Action: The Basis of Antibacterial Activity
The antibacterial efficacy of sulfamethoxazole is a classic example of competitive antagonism. It functions by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2]
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A key precursor in this pathway is para-aminobenzoic acid (PABA). Sulfamethoxazole's molecular structure, particularly the p-aminobenzenesulfonamide portion, closely mimics that of PABA.[4][5] This structural similarity allows it to bind to the active site of DHPS, acting as a competitive inhibitor and thereby blocking the synthesis of dihydrofolic acid, a precursor to the biologically active tetrahydrofolic acid.[] Without tetrahydrofolic acid, bacteria are unable to synthesize essential nucleic acids and amino acids, leading to a bacteriostatic effect (inhibition of growth and replication).[2][7]
In clinical practice, sulfamethoxazole is often combined with trimethoprim, which inhibits a subsequent enzyme in the folic acid pathway, dihydrofolate reductase. This sequential blockade results in a synergistic and often bactericidal effect.[2]
This compound, lacking the PABA-mimicking p-aminobenzenesulfonamide group, is unable to bind to and inhibit dihydropteroate synthase. Its structure does not confer any known significant biological activity as an antibacterial agent. It is more accurately described as a building block used in the chemical synthesis of sulfamethoxazole and other related compounds.[8][9]
Structure-Activity Relationship: Why the Sulfonamide Moiety is Crucial
The stark difference in the biological activity of these two molecules underscores a fundamental principle of medicinal chemistry: the structure-activity relationship (SAR). For the sulfonamide class of antibiotics, the following structural features are considered essential for antibacterial activity:
-
The p-Aminobenzenesulfonamide Core: The para-substituted aniline and the sulfonamide group are indispensable. The free amino group is particularly critical for activity.[10]
-
Mimicry of PABA: The overall electronic and steric properties of the p-aminobenzenesulfonamide group allow it to function as a PABA analogue.[11][12]
The role of the heterocyclic ring (in this case, 5-methylisoxazole) attached to the sulfonamide nitrogen is primarily to modulate the physicochemical properties of the drug, such as its pKa, solubility, and protein binding, which in turn influence its pharmacokinetic profile.[10]
The diagram below illustrates the structural differences and the resulting divergence in biological activity.
Experimental Protocols for Assessing Antibacterial Activity
To empirically validate the difference in biological activity, standard microbiological assays are employed. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC), a key measure of an antibiotic's potency.
Broth Microdilution Method for MIC Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Expected Outcome:
-
Sulfamethoxazole: A clear MIC value will be obtained within its known effective concentration range against susceptible bacterial strains.
-
This compound: No inhibition of bacterial growth is expected at concentrations typically tested for antibiotics. The bacteria will likely grow at all tested concentrations, indicating a lack of antibacterial activity.
Conclusion
The comparison between sulfamethoxazole and this compound serves as a potent illustration of the specificity of drug-target interactions. The antibacterial prowess of sulfamethoxazole is entirely dependent on its p-aminobenzenesulfonamide moiety, which allows it to function as a competitive inhibitor of a key bacterial enzyme. In contrast, this compound, while a structural component of sulfamethoxazole, lacks this critical pharmacophore and, consequently, exhibits no significant antibacterial activity. For researchers in drug development, this case reinforces the importance of a deep understanding of structure-activity relationships in the design and evaluation of new therapeutic agents.
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Mohiuddin, G., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Molecules, 28(14), 5389. Available at: [Link]
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Al-Juboori, A. A. H., et al. (2021). An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. Materials Today: Proceedings, 42, 2017-2025. Available at: [Link]
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Woods, D. D. (1950). Biochemical Significance of the Competition Between P-Aminobenzoic Acid and the Sulphonamides. Annals of the New York Academy of Sciences, 52(8), 1199-1211. Available at: [Link]
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Khan, K. M., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Pharmaceuticals, 16(1), 108. Available at: [Link]
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A Comparative Guide to the Synthesis of N-(5-methylisoxazol-3-yl)acetamide
In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, N-(5-methylisoxazol-3-yl)acetamide stands as a crucial intermediate, particularly in the synthesis of sulfonamide antibiotics.[1] This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will dissect two prominent synthetic pathways to the key precursor, 3-amino-5-methylisoxazole, followed by the final acetylation step. This in-depth examination will focus on the causality behind experimental choices, protocol validation, and a critical evaluation of each method's efficiency, scalability, and overall practicality.
Introduction to Synthetic Strategies
The synthesis of this compound hinges on the efficient construction of its core structure, the 3-amino-5-methylisoxazole ring. The final step is a straightforward N-acetylation. Therefore, the comparative analysis will focus on the divergent pathways to this key amine intermediate. Two industrially relevant and chemically distinct approaches will be evaluated:
-
Route A: Cyclocondensation of Nitrile Precursors with Hydroxyurea. This pathway utilizes readily available nitrile compounds which undergo cyclization with hydroxyurea to form the desired isoxazole ring.
-
Route B: Multi-step Synthesis from Acetoacetonitrile. This classic approach involves the initial formation of acetoacetonitrile from basic chemical building blocks, followed by conversion to a hydrazone and subsequent ring closure with hydroxylamine.
This guide will provide a detailed, step-by-step experimental protocol for each route, a comparative analysis of their respective advantages and disadvantages, and a concluding recommendation based on various practical considerations.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the core transformations in each route.
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Route A: Cyclocondensation of Nitrile Precursors with Hydroxyurea
This method offers a convergent approach to the isoxazole ring system, starting from simple nitrile precursors. A key advantage of this route is the direct formation of the 3-amino-5-methylisoxazole from a suitably functionalized four-carbon backbone.
Experimental Protocol: Route A
This protocol is adapted from patented industrial methods which emphasize high yield and purity.[2][3]
Step 1: Synthesis of 2-Bromocrotononitrile from Crotononitrile
-
In a three-necked flask equipped with a stirrer and dropping funnel, a solution of crotononitrile (53.6 g, 0.8 mol) in absolute methanol (42.5 mL) is vigorously stirred.
-
Bromine (128 g, 0.8 mol) is added dropwise to the solution. The reaction mixture is then aged for 24 hours. The primary product is 2,3-dibromobutyronitrile.
-
Dehydrobromination is achieved by treating the crude 2,3-dibromobutyronitrile with a sodium hydroxide solution to yield 2-bromocrotononitrile, which is then purified by vacuum distillation.
Step 2: Synthesis of 3-Amino-5-methylisoxazole
-
To a reaction vessel, add a solution of hydroxyurea.
-
The distilled 2-bromocrotononitrile (147 g) is then added to the hydroxyurea solution.
-
The pH of the reaction mixture is carefully maintained between 11.0 and 12.0 by the controlled addition of a 50% (w/w) sodium hydroxide solution.
-
The reaction is monitored for completion.
-
Upon completion, the product, 3-amino-5-methylisoxazole, is isolated. This method can achieve a yield of up to 90% with a purity of over 99%.[3]
Route B: Multi-step Synthesis from Acetoacetonitrile
This classical and versatile approach builds the target molecule from fundamental starting materials, ethyl acetate and acetonitrile. While involving more steps, it relies on well-established and understood chemical transformations.
Experimental Protocol: Route B
This protocol is based on a patented method that avoids the use of chlorinated solvents.[4]
Step 1: Synthesis of Acetoacetonitrile
-
In a 500 mL reaction flask, a tetrahydrofuran (140 mL) solution of diisopropylamine (35.4 g, 0.35 mol) is cooled to below -30 °C.
-
Under a nitrogen atmosphere, n-butyllithium in hexane (140 mL, 0.35 mol, 2.5 M) is added dropwise. The mixture is then stirred at room temperature for 30 minutes.
-
The reaction temperature is lowered to below -78 °C, and a solution of ethyl acetate (30.8 g, 0.35 mol) and acetonitrile (10.3 g, 0.25 mol) is added dropwise.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched with 2N HCl to a pH of 5-6. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield acetoacetonitrile. This step can achieve a yield of approximately 87% with a purity of 98%.[4]
Step 2: Formation of the Hydrazone Intermediate
-
The acetoacetonitrile from the previous step is reacted with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.
Step 3: Ring Closure to 3-Amino-5-methylisoxazole
-
In a 500 mL reaction flask, hydroxylamine hydrochloride (16.7 g, 0.24 mol) and potassium carbonate (99.5 g, 0.72 mol) are stirred in water (40 mL) for 30 minutes.
-
Tetrahydrofuran (360 mL) and the hydrazone from the previous step (50.3 g, 0.20 mol) are added.
-
The mixture is heated to 65 °C for 2 hours.
-
After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1. The layers are separated, and the aqueous layer is treated with 20% sodium hydroxide to a pH of 10-12, precipitating the product.
-
The solid is filtered and dried to give 3-amino-5-methylisoxazole. This step has a reported yield of 79% with a purity of 98.8%.[4]
Final Step: Acetylation of 3-Amino-5-methylisoxazole
The final conversion to this compound is a standard acetylation reaction.
Experimental Protocol: Acetylation
-
3-Amino-5-methylisoxazole is dissolved in a suitable solvent.
-
An acetylating agent, such as acetic anhydride or acetyl chloride, is added.
-
The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated and purified by recrystallization or chromatography.
Comparative Analysis
| Feature | Route A: From Nitrile Precursors | Route B: From Acetoacetonitrile |
| Starting Materials | Crotononitrile, Bromine, Hydroxyurea | Ethyl Acetate, Acetonitrile, n-BuLi, p-toluenesulfonyl hydrazide, Hydroxylamine HCl |
| Number of Steps | 2 (from crotononitrile) | 3 |
| Overall Yield | High (up to 90%)[3] | Good (around 60-65% calculated from reported step-wise yields)[4] |
| Purity of Intermediate | High (>99%)[3] | High (98.8%)[4] |
| Reagent Hazards | Bromine (corrosive, toxic), Strong base | n-Butyllithium (pyrophoric), Strong base, Low temperatures |
| Scalability | Demonstrated on an industrial scale.[2][3] | Potentially scalable, but requires careful handling of pyrophoric reagents. |
| Key Advantages | High yield and purity, fewer steps. | Utilizes common and inexpensive starting materials, avoids chlorinated solvents.[4] |
| Key Disadvantages | Use of hazardous bromine. | Requires cryogenic temperatures and handling of pyrophoric n-BuLi. |
Conclusion and Recommendations
Both Route A and Route B offer viable pathways for the synthesis of 3-amino-5-methylisoxazole, the key precursor to this compound.
Route A is highly efficient, providing a high yield and purity of the desired intermediate in fewer steps. This makes it an attractive option for large-scale industrial production where efficiency and purity are paramount. However, the use of bromine necessitates stringent safety protocols and specialized equipment for handling this corrosive and toxic reagent.
Route B represents a more classical, albeit longer, synthetic sequence. Its primary advantage lies in the use of readily available and less hazardous starting materials (with the significant exception of n-butyllithium). The avoidance of chlorinated solvents is also a notable "green chemistry" advantage.[4] The requirement for cryogenic temperatures and the handling of a pyrophoric reagent are significant drawbacks, particularly for laboratories not equipped for such conditions.
For research and development settings where smaller quantities are required and specialized handling of pyrophoric reagents is feasible, Route B may be a suitable choice due to the accessibility of its starting materials. For large-scale manufacturing, the high yield and efficiency of Route A likely outweigh the challenges associated with handling bromine, making it the preferred industrial method.
The final acetylation step is a standard and high-yielding transformation that does not significantly impact the overall efficiency comparison between the two primary routes to the key amine intermediate.
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A Comparative Guide to the Structure-Activity Relationship of N-(5-methylisoxazol-3-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-(5-methylisoxazol-3-yl)acetamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative overview of their performance as antimicrobial and anticancer agents. By synthesizing data from multiple studies, this document aims to elucidate the causal relationships between chemical structure and biological efficacy, thereby guiding future drug design and development efforts.
The this compound Core: A Versatile Pharmacophore
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key feature of numerous pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive component in drug design.[1] The this compound core combines this versatile isoxazole ring with an acetamide linker, providing a flexible scaffold for chemical modification. The methyl group at the 5-position of the isoxazole ring and the acetamide group at the 3-position are crucial for its interaction with biological targets.
Structure-Activity Relationship Analysis: A Tale of Two Activities
Derivatives of this compound have primarily been explored for their antimicrobial and anticancer properties. The following sections dissect the SAR for each of these activities, drawing on comparative experimental data.
Antimicrobial Activity: Targeting Fungal Pathogens
Several studies have demonstrated the potential of this compound derivatives as potent antifungal agents. A key area of modification has been the acetamide moiety, particularly through the introduction of a sulfanyl group linked to various azole heterocycles.
A study by Özkay et al. synthesized a series of 2-(substituted sulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives and evaluated their antifungal activity against a panel of fungal strains.[4][5] The results, summarized in the table below, highlight the critical role of the substituent attached to the sulfur atom.
Table 1: Antifungal Activity of 2-(substituted sulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide Derivatives [4][5]
| Compound | R (Substituent on Sulfanyl Group) | Antifungal Activity (Compared to Ketoconazole) |
| 3a | Benzothiazol-2-yl | Equal |
| 3b | 5-Chlorobenzothiazol-2-yl | Equal |
| 3c | 6-Fluorobenzothiazol-2-yl | Equal |
| 3d | 6-Methylbenzothiazol-2-yl | Equal |
| 3e | 1H-Benzimidazol-2-yl | Equal |
| 3f | 1-Methyl-1H-benzimidazol-2-yl | Equal |
| 3g | 1H-Imidazol-2-yl | - |
| 3h | 1-Methyl-1H-imidazol-2-yl | - |
| 3i | 4,5-Diphenyl-1H-imidazol-2-yl | - |
| 3j | 5-Nitro-1H-benzimidazol-2-yl | - |
Data synthesized from Özkay et al.[4][5]
Key Insights from SAR Analysis (Antifungal Activity):
-
Benzothiazole and Benzimidazole Moieties are Favorable: The data clearly indicates that the presence of a benzothiazole (compounds 3a-3d ) or a benzimidazole ring (compounds 3e-3f ) as the 'R' group confers significant antifungal activity, comparable to the standard drug Ketoconazole.[4][5]
-
Imidazole Ring is Detrimental: In contrast, derivatives bearing an imidazole ring (3g-3i ) exhibited poor antifungal activity.
-
Substitution on Benzothiazole: Substitutions on the benzothiazole ring (chloro, fluoro, methyl) did not significantly alter the antifungal potency, suggesting that the core benzothiazole scaffold is the primary driver of activity.
The following workflow illustrates the general synthetic approach for these derivatives.
Caption: General synthetic workflow for 2-(substituted sulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives.
Anticancer Activity: Targeting Colon and Melanoma Cell Lines
The same series of compounds synthesized by Özkay et al. were also evaluated for their cytotoxic effects against HT-29 (colon carcinoma) and C-6 (melanoma) cell lines.[4][5] Interestingly, the structural requirements for anticancer activity differed significantly from those for antifungal activity.
Table 2: Anticancer Activity of 2-(substituted sulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide Derivatives [4][5]
| Compound | R (Substituent on Sulfanyl Group) | Cytotoxicity on HT-29 (IC50, µM) | Cytotoxicity on C-6 (IC50, µM) | DNA Synthesis Inhibition |
| 3g | 1H-Imidazol-2-yl | Significant | Significant | Notable |
| 3h | 1-Methyl-1H-imidazol-2-yl | Significant | Significant | Notable |
| 3i | 4,5-Diphenyl-1H-imidazol-2-yl | Significant | Significant | - |
Data synthesized from Özkay et al.[4][5]
Key Insights from SAR Analysis (Anticancer Activity):
-
Imidazole Moiety is Crucial: In a complete reversal of the trend observed for antifungal activity, the derivatives bearing an imidazole ring (3g-3i ) displayed significant cytotoxicity against both cancer cell lines.[4][5]
-
DNA Synthesis Inhibition as a Mechanism: Further investigation revealed that the most potent compounds, 3g and 3h , exerted their anticancer effects by inhibiting DNA synthesis in the cancer cells.[4][5]
-
Benzothiazole and Benzimidazole Derivatives are Inactive: The compounds that were potent antifungals showed poor anticancer activity.
This stark difference in the SAR for antifungal and anticancer activities underscores the importance of the substituent on the sulfanylacetamide side chain in determining the pharmacological profile of these derivatives. The following diagram illustrates this divergent SAR.
Caption: Divergent SAR for antifungal and anticancer activities of this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides a detailed methodology for a key experiment.
General Procedure for the Synthesis of 2-(substituted sulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide Derivatives
Step 1: Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide
-
Dissolve this compound (1 mmol) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or pyridine, 1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.
Step 2: Synthesis of 2-(substituted sulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide Derivatives
-
Dissolve the substituted thiol (R-SH, 1 mmol) in a suitable solvent (e.g., ethanol or dimethylformamide).
-
Add a base (e.g., sodium hydroxide or potassium carbonate, 1.1 mmol) to the solution and stir for 15-30 minutes to form the thiolate.
-
Add 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1 mmol) to the reaction mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the final compound.
MTT Assay for Cytotoxicity Evaluation
-
Seed cancer cells (e.g., HT-29 or C-6) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control.
-
Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable template for the development of novel antimicrobial and anticancer agents. The structure-activity relationship studies reveal a fascinating divergence in the structural requirements for these two biological activities. While benzothiazole and benzimidazole substituents on the sulfanylacetamide side chain are critical for potent antifungal activity, an imidazole moiety at the same position is essential for significant anticancer cytotoxicity.
These findings provide a clear roadmap for the rational design of more potent and selective agents. Future research should focus on:
-
Exploring a wider range of heterocyclic substituents on the sulfanylacetamide side chain to further refine the SAR and potentially discover novel activity profiles.
-
Investigating modifications on the isoxazole ring , such as altering the substituent at the 5-position, to understand its influence on biological activity.
-
Elucidating the precise molecular targets for both the antifungal and anticancer derivatives to better understand their mechanisms of action.
-
Conducting in vivo studies on the most promising compounds to evaluate their efficacy and safety in animal models.
By systematically building upon the foundational SAR data presented in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives.
References
- Özkay, Y., İncesu, Z., Önder, N. İ., Tunalı, Y., Karaca, H., Işıkdağ, İ., & Uçucu, Ü. (2018). Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives.
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 14(11), 2139-2160.
- Sharma, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
-
Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives. Retrieved from [Link]
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From the Bench to the Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Isoxazole-Containing Compounds
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of modern drug discovery, the journey of a novel compound from a promising hit in a high-throughput screen to a clinically effective therapeutic is long and fraught with challenges. A critical phase in this journey is bridging the gap between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) efficacy. This guide provides an in-depth comparison of these two essential evaluation stages, using the well-characterized immunomodulatory drug Teriflunomide, an isoxazole-containing compound, as a guiding case study. While the specific compound N-(5-methylisoxazol-3-yl)acetamide is a member of this class, comprehensive comparative data is more readily available for its close analog, Teriflunomide, which serves as an exemplary model.
Teriflunomide is the active metabolite of Leflunomide, a drug used for treating rheumatoid arthritis.[1][2][3] Its mechanism of action and extensive clinical data in treating multiple sclerosis (MS) make it an ideal subject for illustrating the principles of efficacy translation.[1][4]
The Biological Target: Dihydroorotate Dehydrogenase (DHODH)
At the heart of Teriflunomide's therapeutic effect is its inhibition of Dihydroorotate Dehydrogenase (DHODH), a crucial mitochondrial enzyme.[1][5][6] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, a process essential for the creation of DNA and RNA.[1][7] Rapidly proliferating cells, such as activated T and B lymphocytes that drive autoimmune diseases like MS, are heavily dependent on this pathway for their expansion.[1][7][8] By inhibiting DHODH, Teriflunomide exerts a cytostatic (cell-growth-inhibiting), rather than cytotoxic (cell-killing), effect on these key immune cells, thereby reducing the inflammatory cascade.[6][9]
Signaling Pathway: DHODH Inhibition and Immune Cell Proliferation
Caption: Mechanism of Teriflunomide action.
Part 1: In Vitro Efficacy – The Proving Ground
In vitro assays are the first step in quantifying a compound's biological activity. They are performed in a controlled, non-living system, such as with isolated enzymes or cultured cells. The primary goal is to determine the compound's potency and selectivity for its intended target.
Causality Behind Experimental Choices:
-
Enzymatic Assays: The most direct way to confirm a compound's mechanism is to test it against the purified target enzyme. This isolates the drug-target interaction from other cellular processes, providing a clear measure of potency (e.g., IC50).
-
Cell-Based Assays: Moving to a cellular context is crucial. These assays confirm that the compound can cross the cell membrane and engage its target within a living cell, leading to a desired downstream effect, such as inhibiting cell proliferation.
For Teriflunomide, the key in vitro metrics are its ability to inhibit the DHODH enzyme and, consequently, to stop the proliferation of immune cells.
| Parameter | Assay Type | Description | Value | Reference |
| IC50 (DHODH) | Enzymatic Assay | Concentration of Teriflunomide required to inhibit 50% of human DHODH enzyme activity. | ~1 µM | [5][8][10] |
| IC50 (T-Cell Proliferation) | Cell-Based Assay | Concentration required to inhibit 50% of mitogen-stimulated lymphocyte proliferation. | Varies by cell type and conditions | [8] |
| IC50 (MOLM-13 Cells) | Cell Viability Assay | Concentration required to reduce the viability of MOLM-13 (leukemia) cells by 50%. | 2.3 µM to 50.6 µM for various DHODH inhibitors | [11] |
Representative In Vitro Protocol: DHODH Enzymatic Assay
This protocol outlines a common spectrophotometric method to measure DHODH activity by monitoring the reduction of an artificial electron acceptor, DCIP (2,6-dichloroindophenol).
Objective: To determine the IC50 value of a test compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO) - the substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
DCIP - colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0)
-
Test compound (e.g., Teriflunomide) dissolved in DMSO
-
96-well microplate and plate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Enzyme Preparation: Dilute the recombinant DHODH enzyme to a working concentration in the assay buffer.
-
Incubation: Add 2 µL of the compound dilutions (and a DMSO-only control) to the wells of a 96-well plate. Add 178 µL of the enzyme solution to each well and incubate for 30 minutes at 25°C to allow for compound-enzyme binding.[12]
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the enzymatic reaction by adding 20 µL of this mix to each well.[12]
-
Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm using a microplate reader. The rate of decrease corresponds to the rate of DHODH activity.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for a DHODH enzymatic assay.
Part 2: In Vivo Efficacy – The Real-World Test
While in vitro data is essential for confirming a mechanism of action, it cannot predict how a compound will behave in a complex biological system. In vivo studies, typically in animal models of human disease, are necessary to evaluate a drug's overall efficacy, pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and safety.
Causality Behind Experimental Choices:
-
Disease Model Selection: The choice of animal model is paramount. For multiple sclerosis, the Experimental Autoimmune Encephalomyelitis (EAE) model in rodents is widely accepted.[13][14] It mimics many of the key pathological features of MS, including immune cell infiltration into the central nervous system (CNS), demyelination, and progressive paralysis.[13][15]
-
Dosing and Administration: The route of administration (e.g., oral) and dosing regimen must be chosen to achieve plasma concentrations that are relevant to the in vitro potency, while also considering the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
In the EAE model, Teriflunomide has demonstrated significant efficacy, reducing disease severity and pathological damage.[4][15][16]
| Parameter | Animal Model | Description | Key Findings | Reference |
| Clinical Score | Dark Agouti Rat EAE Model | Therapeutic dosing (3 or 10 mg/kg) at disease onset. | Significantly reduced maximal and cumulative disease scores compared to vehicle. | [16] |
| Disease Onset | Dark Agouti Rat EAE Model | Prophylactic dosing (3 and 10 mg/kg). | Delayed the onset of clinical symptoms. | [16] |
| Histopathology | Dark Agouti Rat EAE Model | Spinal cord tissue analysis post-treatment. | Significantly reduced inflammation, demyelination, and axonal loss. | [15][16] |
| Immune Cell Infiltration | Dark Agouti Rat EAE Model | Analysis of immune cells in the CNS. | Attenuated the levels of spinal cord-infiltrating T cells. | [15] |
Representative In Vivo Protocol: EAE Induction and Treatment
This protocol provides a general outline for inducing active EAE in mice and assessing the therapeutic efficacy of a test compound.[14][17]
Objective: To evaluate the ability of a test compound to ameliorate the clinical signs of EAE.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Test compound (e.g., Teriflunomide) formulated for oral gavage
-
Vehicle control
Step-by-Step Procedure:
-
Emulsion Preparation: Prepare a water-in-oil emulsion of MOG₃₅₋₅₅ peptide in CFA. This is a critical step for a robust immune response.[18]
-
Immunization (Day 0): Anesthetize the mice and administer a subcutaneous injection of the MOG/CFA emulsion, typically split across two sites on the flank.[17]
-
PTX Administration: Administer Pertussis Toxin intraperitoneally on Day 0 and again on Day 2. PTX helps to permeabilize the blood-brain barrier, facilitating immune cell entry into the CNS.[13][17]
-
Clinical Scoring: Beginning around Day 7, monitor the mice daily for clinical signs of EAE. Use a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).
-
Treatment Initiation: Once mice develop a predetermined clinical score (e.g., Score 1.0, indicating disease onset), randomize them into treatment and vehicle control groups.[9]
-
Drug Administration: Administer the test compound (e.g., 10 mg/kg Teriflunomide) or vehicle daily via oral gavage.[9]
-
Monitoring and Endpoint: Continue daily clinical scoring and body weight measurement until the study endpoint (e.g., Day 21-28). At the endpoint, tissues (spinal cord, brain) can be collected for histopathological analysis.
-
Data Analysis: Compare the mean clinical scores, maximum scores, and cumulative disease scores between the treated and vehicle groups using appropriate statistical tests.
Caption: Experimental workflow for a therapeutic EAE study.
Part 3: Bridging the Gap – Correlating In Vitro and In Vivo Data
The ultimate goal is for in vitro potency to translate into in vivo efficacy. However, this is rarely a direct one-to-one correlation. A compound with a nanomolar IC50 in vitro may fail spectacularly in vivo, and vice-versa. The bridge between these two domains is built upon the principles of pharmacokinetics (PK) and pharmacodynamics (PD).
-
Pharmacokinetics (PK): Describes the journey of the drug through the body (ADME). For an orally administered drug like Teriflunomide, it must be absorbed from the gut, distribute to the necessary tissues, resist being metabolized too quickly, and eventually be excreted. Teriflunomide has nearly 100% oral bioavailability.[4][6]
-
Pharmacodynamics (PD): Relates the drug concentration at the site of action to its observed effect. A key goal is to maintain a plasma concentration of the drug above its effective in vitro concentration (e.g., the IC50) for a sufficient duration to produce a therapeutic effect.
For Teriflunomide, plasma concentrations in rats after a single injection can reach levels (~2.5-4.1 µM) that are several-fold higher than its DHODH IC50 (~1 µM), demonstrating that therapeutically relevant concentrations can be achieved in vivo.[5][10] This successful alignment of PK/PD with in vitro potency is a cornerstone of its clinical success.
Caption: Relationship between in vitro potency, PK/PD, and in vivo efficacy.
Conclusion
The evaluation of this compound compounds, exemplified by the case study of Teriflunomide, highlights a fundamental paradigm in drug development. In vitro assays provide the foundational, mechanistic understanding of a compound's potency against its specific target. However, this is only the first chapter. The true test of a drug candidate lies in its in vivo performance, where the complex interplay of pharmacokinetics and physiology determines its ultimate therapeutic effect. A logical, well-designed progression from enzymatic and cellular assays to robust animal models is the only reliable path to bridge the gap from a promising molecule to a life-changing medicine.
References
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Phase III clinical trials of teriflunomide in multiple sclerosis. ResearchGate. Available at: [Link]
-
Merkler, D., et al. (2009). Teriflunomide reduces behavioral, electrophysiological, and histopathological deficits in the Dark Agouti rat model of experimental autoimmune encephalomyelitis. PubMed. Available at: [Link]
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Rinholm, J. E., et al. (2021). Teriflunomide preserves peripheral nerve mitochondria from oxidative stress-mediated alterations. PubMed Central. Available at: [Link]
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EAE Mouse Models for MS: Induction Methods & Strain Insights. Taconic Biosciences. Available at: [Link]
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From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. PubMed Central. Available at: [Link]
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Goudot-Crozel, V., et al. (2013). Teriflunomide Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis. PubMed Central. Available at: [Link]
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Lassmann, H., et al. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PubMed Central. Available at: [Link]
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Experimental Autoimmune Encephalomyelitis in Mice. PubMed Central. Available at: [Link]
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Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. MEDtube. Available at: [Link]
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Cutolo, M., & Cometi, L. (2015). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. PubMed. Available at: [Link]
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Efficacy and Safety of Teriflunomide. ResearchGate. Available at: [Link]
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Wingerchuk, D. M. (2013). An update of teriflunomide for treatment of multiple sclerosis. PubMed Central. Available at: [Link]
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Experimental Autoimmune Encephalomyelitis. Springer Nature Experiments. Available at: [Link]
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Experimental Autoimmune Encephalomyelitis in the Mouse. PubMed Central. Available at: [Link]
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A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis. JoVE. Available at: [Link]
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Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. OSU Chemistry. Available at: [Link]
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Investigating Dihydroorotate Dehydrogenase Inhibitor Mediated Mitochondrial Dysfunction in Hepatic in vitro Models. The University of Liverpool Repository. Available at: [Link]
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Teriflunomide. PubMed Central. Available at: [Link]
-
In Vitro Activity Assay. Bio-protocol. Available at: [Link]
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A Comparative Analysis of COX-II Inhibitory Activity: N-(5-methylisoxazol-3-yl)acetamide Derivatives Versus Celecoxib
For Immediate Release
[City, State] – In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This guide provides a detailed comparison of the COX-II inhibitory activity of a promising class of compounds, N-(5-methylisoxazol-3-yl)acetamide derivatives, with the well-established selective COX-2 inhibitor, celecoxib.
The core of this analysis rests on experimental data from in vitro enzyme assays and in silico molecular docking studies, offering a multifaceted view of the therapeutic potential of these novel derivatives.
The Significance of Selective COX-2 Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[4] Celecoxib's therapeutic success is attributed to its selective inhibition of COX-2, which allows it to reduce inflammation without disrupting the protective functions of COX-1.[4] The this compound scaffold has emerged as a promising platform for developing new selective COX-2 inhibitors.
Comparative Inhibitory Activity: A Quantitative Look
The efficacy of a COX-2 inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for COX-2 over COX-1. A higher SI is desirable, as it suggests a lower risk of gastrointestinal side effects.
Recent studies have synthesized and evaluated a series of isoxazole derivatives, demonstrating their potential as potent and selective COX-2 inhibitors.[5] For instance, certain isoxazole derivatives have shown COX-2 IC50 values comparable to or even better than celecoxib.[5][6]
Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| Celecoxib | 15[7] | 0.04[7][8] | >375 |
| Isoxazole Derivative C6 | 33.95 ± 1.05[5] | 0.55 ± 0.03[5] | 61.73[5] |
| Isoxazole Derivative C5 | 35.55 ± 0.95[5] | 0.85 ± 0.04[5] | 41.82[5] |
| Isoxazole Derivative C3 | 22.57 ± 0.87[5] | 0.93 ± 0.01[5] | 24.26[5] |
| Isoxazole Derivative A13 | 0.064[6] | 0.013[6] | 4.63[6] |
Data is presented as mean ± SEM for illustrative purposes and is compiled from multiple sources. Actual values may vary based on experimental conditions.
As the data indicates, while celecoxib remains a highly potent and selective inhibitor, certain this compound derivatives, such as A13, exhibit remarkable potency against COX-2, with an IC50 value of 13 nM.[6] Although the selectivity index of the presented derivatives is lower than that of celecoxib, their potent inhibitory activity warrants further investigation and optimization.
Understanding the Mechanism: Molecular Docking Insights
The structural basis for the selective inhibition of COX-2 by celecoxib lies in its ability to fit into the larger, more flexible active site of the COX-2 enzyme compared to COX-1.[4] Molecular docking studies of isoxazole derivatives have revealed similar binding interactions within the COX-2 active site. These studies suggest that the isoxazole scaffold, combined with appropriate substitutions, can effectively occupy the active site and interact with key amino acid residues, such as Arg120 and Cys41, leading to potent inhibition.[9]
Caption: Binding interactions of an isoxazole derivative within the COX-2 active site.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following outlines a typical workflow for evaluating the COX-II inhibitory activity of novel compounds.
In Vitro COX Inhibition Assay (Colorimetric Method)
This assay determines the inhibitory potential of a test compound by measuring the peroxidase activity of COX-2.[10]
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds and Celecoxib (positive control) dissolved in DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents to the desired concentrations.
-
Reaction Mixture: In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of the COX-2 enzyme solution to each well.[10]
-
Add Inhibitor: Add 10 µL of the test compound at various concentrations or Celecoxib. For control wells, add 10 µL of DMSO.[10]
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Initiate Reaction: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.[10]
-
Measure Absorbance: Immediately begin reading the absorbance at 590 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]
Caption: Workflow for the in vitro COX-2 inhibition assay.
Conclusion and Future Directions
The this compound derivatives represent a promising class of selective COX-2 inhibitors. While celecoxib sets a high benchmark, the potent activity of some of these novel compounds underscores their therapeutic potential. Future research should focus on optimizing the selectivity of these derivatives to further minimize potential side effects. In vivo studies are also crucial to validate the anti-inflammatory efficacy and pharmacokinetic profiles of the most promising candidates.[9] The continued exploration of this chemical scaffold could lead to the development of next-generation anti-inflammatory agents with improved safety and efficacy profiles.
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A Comparative Benchmarking Guide: N-(5-methylisoxazol-3-yl)acetamide versus Ampicillin in Antibacterial Activity
This guide provides a comprehensive framework for the head-to-head benchmarking of the antibacterial activity of the novel compound, N-(5-methylisoxazol-3-yl)acetamide, against the well-established broad-spectrum antibiotic, ampicillin. The protocols and analyses detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust methodology for evaluating new chemical entities in the antimicrobial space. While direct comparative data for this compound is not yet publicly available, this guide presents a hypothetical experimental design and data interpretation to illustrate a rigorous comparative study.
Introduction: The Need for Novel Antibacterial Agents
The rise of antibiotic resistance necessitates the continuous search for new antimicrobial agents. This compound is a synthetic compound with a chemical structure that warrants investigation for potential antibacterial properties. To ascertain its therapeutic potential, a direct and rigorous comparison with a clinically relevant antibiotic is essential.
Ampicillin, a β-lactam antibiotic of the aminopenicillin family, serves as an ideal benchmark.[1] Its broad spectrum of activity against many Gram-positive and Gram-negative bacteria, coupled with its well-understood mechanism of action, provides a solid baseline for comparison.[1][2] This guide outlines the experimental protocols to objectively assess the in vitro antibacterial efficacy of this compound relative to ampicillin.
Mechanisms of Action: A Tale of the Known and the Unknown
A crucial aspect of antibiotic evaluation is understanding how the compound exerts its effect on bacterial cells. The mechanisms of action for our two compounds of interest represent the known and the yet-to-be-discovered.
Ampicillin: A Well-Characterized Inhibitor of Cell Wall Synthesis
Ampicillin's bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[3][4] It specifically targets and irreversibly inhibits transpeptidase, an enzyme also known as a penicillin-binding protein (PBP).[5] This enzyme is critical for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains of the peptidoglycan backbone.[6] By preventing this cross-linking, ampicillin weakens the bacterial cell wall, leading to cell lysis and death, particularly in growing bacteria.[1][4]
Caption: Mechanism of Action of Ampicillin.
This compound: A Subject for Investigation
The mechanism of action for this compound is currently not established. The proposed benchmarking studies will not only quantify its antibacterial efficacy but also provide foundational data that can inform future mechanistic investigations. The outcomes of the susceptibility testing, particularly the spectrum of activity (e.g., greater potency against Gram-positive vs. Gram-negative bacteria), can offer initial clues.
A Proposed Experimental Framework for Comparative Analysis
To ensure a thorough and unbiased comparison, a multi-faceted approach to in vitro susceptibility testing is recommended. The following experimental workflow is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[7][8]
Caption: Proposed Experimental Workflow.
Materials
-
Test Compounds: this compound, Ampicillin (analytical grade).
-
Bacterial Strains: A representative panel including:
-
Gram-positive: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212).
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Mueller-Hinton Agar (MHA).
-
Reagents: Sterile saline, McFarland turbidity standards (0.5).
-
Apparatus: 96-well microtiter plates, sterile test tubes, incubators, pipettes, sterile swabs, antibiotic disks (for ampicillin and blank disks for the test compound), calipers.
Experimental Protocols
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and ampicillin in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in CAMHB to achieve a range of desired concentrations.[11]
-
Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).[11]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[10]
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).[9][11]
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[13][14]
Protocol:
-
Plate Preparation: Use Mueller-Hinton agar plates.
-
Inoculation: Dip a sterile swab into the standardized bacterial inoculum (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a confluent lawn of growth.[15]
-
Disk Application: Aseptically place the antimicrobial-impregnated disks (ampicillin and this compound) on the surface of the agar. Ensure the disks are at least 24 mm apart.[15]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints (for ampicillin) from CLSI guidelines.[12] For the novel compound, the zone diameter provides a qualitative measure of its activity.
The MBC test is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17][18]
Protocol:
-
Subculturing: Following the MIC determination, take a small aliquot from the wells that showed no visible growth (the MIC well and the more concentrated wells) in the broth microdilution plate.
-
Plating: Spread the aliquot onto a fresh MHA plate that does not contain any antimicrobial agent.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[18]
Hypothetical Data Presentation and Analysis
The following tables present hypothetical data to illustrate how the results of this benchmarking study would be presented and interpreted.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL
| Bacterial Strain | This compound | Ampicillin |
| S. aureus (ATCC 25923) | 8 | 0.5 |
| E. faecalis (ATCC 29212) | 16 | 2 |
| E. coli (ATCC 25922) | >128 | 8 |
| P. aeruginosa (ATCC 27853) | >128 | >128 |
Table 2: Hypothetical Kirby-Bauer Zone of Inhibition Diameters in mm
| Bacterial Strain | This compound (30 µg disk) | Ampicillin (10 µg disk) |
| S. aureus (ATCC 25923) | 18 | 29 |
| E. faecalis (ATCC 29212) | 15 | 20 |
| E. coli (ATCC 25922) | 6 (no inhibition) | 17 |
| P. aeruginosa (ATCC 27853) | 6 (no inhibition) | 6 (no inhibition) |
Table 3: Hypothetical Minimum Bactericidal Concentrations (MBCs) in µg/mL
| Bacterial Strain | This compound | Ampicillin | MBC/MIC Ratio (Test Compound) | MBC/MIC Ratio (Ampicillin) |
| S. aureus (ATCC 25923) | 16 | 1 | 2 | 2 |
| E. faecalis (ATCC 29212) | >128 | 4 | >8 | 2 |
Analysis of Hypothetical Results
-
Potency and Spectrum of Activity: Based on the hypothetical MIC and zone of inhibition data, ampicillin demonstrates superior potency against the tested Gram-positive and Gram-negative bacteria, with the exception of P. aeruginosa, to which it is intrinsically resistant. The hypothetical results for this compound suggest moderate activity against Gram-positive bacteria (S. aureus and E. faecalis) but no significant activity against the tested Gram-negative strains. This would indicate a narrower spectrum of activity compared to ampicillin.
-
Bactericidal vs. Bacteriostatic Activity: An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[18] In our hypothetical results, both ampicillin and this compound exhibit bactericidal activity against S. aureus (MBC/MIC ratio of 2). However, for E. faecalis, while ampicillin remains bactericidal, the hypothetical data for the test compound suggests it may be bacteriostatic against this organism.
Conclusion and Future Directions
This guide provides a standardized framework for the comparative evaluation of this compound's antibacterial activity against ampicillin. The hypothetical data illustrates that if such results were obtained, this compound might be a candidate for further development as a narrow-spectrum agent targeting Gram-positive bacteria.
Should initial in vitro testing yield promising results, subsequent steps would include:
-
Expansion of the bacterial panel to include clinical isolates and resistant strains.
-
Time-kill kinetic studies to further characterize its bactericidal or bacteriostatic properties.
-
Mechanism of action studies to identify its cellular target.
-
In vivo efficacy and toxicity studies in animal models of infection.
By adhering to rigorous and standardized methodologies, the scientific community can effectively evaluate novel compounds like this compound and identify promising candidates to address the growing challenge of antimicrobial resistance.
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Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling N-(5-methylisoxazol-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these is N-(5-methylisoxazol-3-yl)acetamide, a compound of interest for which comprehensive safety data may not be readily available. This guide, therefore, adopts a proactive and cautionary approach to establish robust safety protocols, ensuring the well-being of laboratory personnel. As Senior Application Scientists, our commitment extends beyond providing high-quality reagents to fostering a culture of safety and excellence in the laboratory. This document provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principles of chemical analogy and best laboratory practices.
Hazard Assessment: An Analog-Based Approach
In the absence of a specific Safety Data Sheet (SDS) for this compound, a critical first step is to assess its potential hazards by examining structurally similar compounds. For instance, N-[4-[(5-Methylisoxazol-3-yl)sulphamoyl]phenyl]acetamide is known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[1] Given the shared isoxazole and acetamide moieties, it is prudent to assume that this compound may exhibit similar properties. Therefore, we will proceed with the assumption that this compound is, at a minimum, a skin and eye irritant and potentially harmful via ingestion and inhalation.
Assumed Hazard Profile:
| Hazard Class | Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
This analog-based hazard assessment forms the foundation of our personal protective equipment (PPE) recommendations, adhering to the principle of "As Low As Reasonably Practicable" (ALARP) exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure to this compound.[2] The following recommendations are based on the assumed hazard profile and general best practices for handling solid, fine chemical compounds in a pharmaceutical research setting.[3]
Hand Protection: The Critical Barrier
Chemically resistant gloves are essential to prevent skin contact. The choice of glove material is critical and should be based on its resistance to the chemical and any solvents used in the procedure.
Recommended Glove Selection:
| Glove Material | Breakthrough Time (General for Acetamides) | Permeation Resistance | Dexterity | Notes |
| Nitrile | Good | Excellent | Good | Recommended for handling the solid compound and for tasks requiring good dexterity.[4][5] |
| Neoprene | Excellent | Very Good | Fair | A robust option for extended handling or when working with solvents where nitrile has limited resistance.[5] |
| Butyl Rubber | Excellent | Excellent | Fair | Recommended for situations with a high risk of splash or for handling in solutions with aggressive organic solvents. |
Field-Proven Insight: Double-gloving is a highly recommended practice, especially when working in a controlled environment like a fume hood. The outer glove can be removed and disposed of immediately in case of contamination, minimizing the risk of spreading the chemical.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the potential for serious eye irritation, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: Provide a minimum level of protection and are suitable for low-risk activities where the potential for splashes or dust generation is minimal.
-
Chemical Splash Goggles: Essential when there is a higher risk of splashes, such as when dissolving the compound or performing reactions. They provide a seal around the eyes, offering superior protection.
-
Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes to the face, for example, when handling larger quantities or during vigorous reactions.
Body Protection: Preventing Contamination of Personal Clothing
A laboratory coat is the standard for protecting personal clothing from contamination.
-
Standard Cotton Lab Coat: Suitable for general handling of small quantities.
-
Fluid-Resistant or Chemical-Resistant Lab Coat: Recommended when there is a higher potential for splashes or significant dust generation.
All lab coats should be buttoned completely and have long sleeves.[6]
Respiratory Protection: Mitigating Inhalation Risks
If the handling process has the potential to generate dust or aerosols, respiratory protection is necessary.
-
N95 Respirator: Provides protection against fine dust particles and should be used when weighing or transferring the solid compound outside of a certified chemical fume hood. A proper fit test is essential to ensure its effectiveness.
-
Half-Mask Respirator with Particulate Filters: Offers a higher level of protection and is recommended for procedures with a greater potential for aerosolization.
-
Full-Face Respirator: Provides both respiratory and face protection and should be considered for high-risk activities.
Expertise in Practice: All handling of this compound that may generate dust should ideally be performed within a certified chemical fume hood to provide the highest level of respiratory protection.[7]
Operational Plans: Step-by-Step Guidance for Safe Handling
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Donning PPE: A Deliberate Sequence
Caption: PPE Donning Sequence
Procedural Steps:
-
Inspect PPE: Before starting, carefully inspect all PPE for any signs of damage, such as tears in gloves or cracks in safety goggles.
-
Hand Hygiene: Wash and dry your hands thoroughly before putting on any PPE.[7]
-
Lab Coat/Gown: Put on the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If a respirator is needed, put it on and perform a user seal check to ensure it is fitted correctly.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[8] If double-gloving, don the inner pair first, followed by the outer pair.
Doffing PPE: A Contamination-Aware Process
The removal of PPE is a critical step where cross-contamination can easily occur if not done correctly. The principle is to remove the most contaminated items first.
Caption: PPE Doffing Sequence
Procedural Steps:
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat/Gown: Unbutton the lab coat. Remove it by rolling it down from the shoulders, turning it inside out to contain any contamination on the outer surface.
-
Eye and Face Protection: Remove safety goggles or face shield from the back of your head to avoid touching the potentially contaminated front surface.
-
Respirator (if worn): Remove the respirator from behind.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated PPE is crucial to prevent environmental contamination and exposure to others.
-
Solid Waste: All disposable PPE, including gloves, lab coats, and respirator filters, that has come into contact with this compound should be placed in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Any solutions containing the compound should be disposed of in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, and clean up the spill using an absorbent material suitable for chemical spills. Place all contaminated materials in a sealed hazardous waste container.
Always have a spill kit readily available in the laboratory.
Conclusion
The safe handling of N-(5-methylisxazol-3-yl)acetamide, and indeed any chemical entity, is a cornerstone of responsible scientific practice. By adopting a cautious, analog-based approach to hazard assessment and implementing a comprehensive PPE strategy, researchers can confidently and safely advance their work. This guide provides a framework for establishing safe laboratory practices, but it is incumbent upon each researcher to remain vigilant, informed, and committed to a culture of safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
